molecular formula C16H23ClN2O2 B1196468 Isamoltan hydrochloride CAS No. 55050-96-9

Isamoltan hydrochloride

Número de catálogo: B1196468
Número CAS: 55050-96-9
Peso molecular: 310.82 g/mol
Clave InChI: DCOXRJZVVPMXLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isamoltane (also known as CGP-361A) is a chemical compound utilized in scientific research for its action as an antagonist at several receptor sites, primarily the 5-HT1B receptor . It demonstrates significant selectivity, being approximately 5 to 30 times more potent at the 5-HT1B receptor (Ki = 21-39 nmol/L) than at the 5-HT1A receptor (Ki = 112-1070 nmol/L) . This receptor profile underpins its primary research value in the study of serotonergic systems. Its function as a 5-HT1B antagonist is associated with increased serotonin turnover and release in the brain, as evidenced by elevated levels of 5-hydroxyindoleacetic acid (5-HIAA) and increased K+-evoked overflow of 3H-5-HT from cortical slices . Due to this mechanism, isamoltane has been shown to produce anxiolytic effects in rodent models . In addition to its serotonergic activity, isamoltane is a beta-adrenergic receptor (β-blocker) ligand, with studies in healthy volunteers confirming it causes measurable systemic effects on both beta1- and beta2-adrenergic receptors . This combination of properties has established isamoltane as a useful pharmacological tool for neuropharmacology research, particularly in studies investigating the interaction between beta-adrenergic blockers and serotonin receptors, and the specific role of 5-HT1B receptors in disorders like anxiety and depression . This product is intended for Research Use Only and is not approved for use in humans or as a therapeutic or diagnostic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

55050-96-9

Fórmula molecular

C16H23ClN2O2

Peso molecular

310.82 g/mol

Nombre IUPAC

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H

Clave InChI

DCOXRJZVVPMXLY-UHFFFAOYSA-N

SMILES canónico

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl

Otros números CAS

99740-06-4

Sinónimos

1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl
CGP 361A
CGP-361A
isamoltane
isamoltane, (+)-isomer
isamoltane, (+-)-isomer
isamoltane, (-)-isome

Origen del producto

United States

Foundational & Exploratory

Isamoltan Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan (B39352) hydrochloride is a phenoxypropanolamine derivative that exhibits a unique pharmacological profile as a dual-action antagonist targeting both serotonergic and adrenergic pathways. Primarily recognized for its selective antagonism of the 5-hydroxytryptamine-1B (5-HT1B) receptor, isamoltan also demonstrates blockade of β-adrenoceptors. This dual mechanism is believed to underpin its anxiolytic properties. This technical guide provides a comprehensive overview of the molecular and cellular actions of isamoltan hydrochloride, presenting key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling cascades.

Core Mechanism of Action: Dual Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of presynaptic 5-HT1B autoreceptors and β-adrenergic receptors. This dual blockade leads to a modulation of both serotonin (B10506) and norepinephrine (B1679862) neurotransmission, which is central to its pharmacological effects.

Antagonism of the 5-HT1B Receptor

Isamoltan acts as a selective and potent antagonist at the 5-HT1B receptor.[1] These receptors are predominantly located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors to inhibit the release of serotonin (5-HT). By blocking these receptors, isamoltan disinhibits the neuron, leading to an increased release of synaptic serotonin.[2] This enhanced serotonergic neurotransmission is a key factor in its potential anxiolytic and antidepressant effects. In vivo studies have shown that isamoltan administration leads to an increased turnover of 5-HT in brain regions such as the hypothalamus and hippocampus.[2]

Antagonism of β-Adrenoceptors

In addition to its effects on the serotonergic system, isamoltan is a β-adrenoceptor ligand.[1] It exhibits blockade of both β1- and β2-adrenergic receptors in a dose-dependent manner, as demonstrated in studies with healthy volunteers.[1] The blockade of β-adrenoceptors, particularly in the peripheral nervous system, contributes to the dampening of the physiological manifestations of anxiety, such as tachycardia and tremor.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro studies. The following tables summarize the key quantitative data available.

Receptor Target Parameter Value Species/Tissue Reference
5-HT1B ReceptorKi21 nMRat Brain[2]
5-HT1A ReceptorKi112 nMRat Brain[2]
5-HT1B Recognition SitesIC5039 nMRat Brain Membranes[1]
β-adrenoceptorIC508.4 nMNot Specified[1]

Signaling Pathways

5-HT1B Receptor Signaling Cascade

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Isamoltan, as an antagonist, blocks this agonist-induced inhibition.

G_protein_signaling Isamoltan Isamoltan Hydrochloride Receptor 5-HT1B Receptor Isamoltan->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC

Figure 1: 5-HT1B Receptor Signaling Pathway Antagonized by Isamoltan.

β-Adrenoceptor Signaling

β-adrenergic receptors are GPCRs that couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP. As a β-adrenoceptor antagonist, isamoltan blocks this signaling cascade.

Experimental Protocols

The pharmacological profile of isamoltan has been elucidated through various experimental techniques, most notably radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for 5-HT1B and 5-HT1A receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for serotonin receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of isamoltan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start: Brain Tissue (e.g., Rat Cortex) homogenization Homogenization & Centrifugation to Isolate Membranes start->homogenization incubation Incubation of Membranes with: - Radioligand (e.g., [3H]5-HT) - Varying [Isamoltan] homogenization->incubation filtration Rapid Filtration to Separate Bound from Free Radioligand incubation->filtration counting Scintillation Counting of Filter-Bound Radioactivity filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation counting->analysis end End: Determine Ki of Isamoltan analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Functional Assay: K+-Evoked [3H]5-HT Overflow

This assay assesses the functional antagonism of isamoltan at presynaptic 5-HT autoreceptors.

Objective: To determine if isamoltan can block the inhibitory effect of 5-HT autoreceptors on serotonin release.

Methodology:

  • Tissue Preparation: Slices of brain tissue rich in serotonergic terminals (e.g., rat occipital cortex) are prepared.

  • Radiolabeling: The slices are incubated with [3H]5-HT to label the presynaptic serotonin stores.

  • Perfusion: The labeled slices are placed in a perfusion chamber and continuously superfused with a physiological buffer.

  • Stimulation: The slices are stimulated with a high concentration of potassium (K+) to evoke the release of [3H]5-HT.

  • Drug Application: The experiment is repeated in the presence of isamoltan.

  • Measurement: The amount of [3H]5-HT in the collected superfusate is measured. An increase in K+-evoked [3H]5-HT overflow in the presence of isamoltan indicates antagonism of the inhibitory 5-HT autoreceptors.[2]

Logical Relationship: Dual Antagonism and Anxiolytic Effect

The anxiolytic effects of isamoltan are attributed to the synergistic action of its dual receptor antagonism.

anxiolytic_effect_logic cluster_5ht Serotonergic Pathway cluster_beta Adrenergic Pathway isamoltan This compound ht1b_antagonism 5-HT1B Receptor Antagonism isamoltan->ht1b_antagonism beta_antagonism β-Adrenoceptor Antagonism isamoltan->beta_antagonism serotonin_release Increased Synaptic Serotonin Release ht1b_antagonism->serotonin_release anxiolytic_effect Anxiolytic Effect serotonin_release->anxiolytic_effect sympathetic_outflow Reduced Sympathetic Outflow Effects beta_antagonism->sympathetic_outflow sympathetic_outflow->anxiolytic_effect

Figure 3: Logical Relationship of Dual Antagonism to Anxiolytic Effect.

The blockade of presynaptic 5-HT1B autoreceptors enhances serotonergic neurotransmission in brain circuits involved in mood and anxiety regulation. Concurrently, the antagonism of β-adrenoceptors mitigates the peripheral somatic symptoms of anxiety, such as increased heart rate and muscle tremors. This combined central and peripheral action provides a comprehensive approach to managing anxiety.

Conclusion

This compound possesses a distinctive mechanism of action characterized by its dual antagonism of 5-HT1B and β-adrenergic receptors. This profile leads to an enhancement of central serotonergic activity while simultaneously reducing the peripheral manifestations of sympathetic overactivity. The quantitative data from binding and functional assays underscore its potency at these targets. The synergistic effect of this dual antagonism provides a strong rationale for its observed anxiolytic properties, making it a compound of significant interest for researchers and clinicians in the field of neuropsychopharmacology. Further investigation into its selectivity for β-adrenoceptor subtypes and a more detailed characterization of its functional antagonist potency through pA2 determination would provide a more complete understanding of its pharmacological profile.

References

Isamoltan hydrochloride pharmacodynamics for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacodynamics of Isamoltane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isamoltane (also known as CGP-361A) is a phenoxypropanolamine derivative that exhibits a unique pharmacological profile, acting as an antagonist at β-adrenergic receptors and, notably, at serotonin (B10506) 5-HT₁ₐ and 5-HT₁₈ receptors.[1][2] Its primary significance in research stems from its higher potency for the 5-HT₁₈ receptor, a key presynaptic autoreceptor that regulates the release of serotonin.[2][3] By blocking this receptor, isamoltane effectively increases the synaptic concentration of serotonin, a mechanism that underpins its observed anxiolytic effects in preclinical models.[1][3] This guide provides a detailed overview of isamoltane's receptor binding affinity, mechanism of action, and the experimental findings that define its pharmacodynamic properties.

Receptor Binding and Affinity Profile

Isamoltane's interaction with adrenergic and serotonergic receptors has been quantified through various radioligand binding assays. The compound shows a distinct selectivity profile, with a notably higher affinity for the 5-HT₁₈ receptor compared to the 5-HT₁ₐ receptor.[3][4] Its activity at β-adrenoceptors is also significant.[4]

Table 1: Receptor Binding Affinity of Isamoltane

Receptor Subtype Ligand/Assay Value (nM) Species Reference
5-HT₁₈ Ki 21 Rat [1][2][3]
IC₅₀ vs [¹²⁵I]ICYP 39 Rat [4][5]
5-HT₁ₐ Ki 112 Rat [1][2][3]
IC₅₀ vs [³H]8-OH-DPAT 1070 Rat [4][5]

| β-adrenoceptor | IC₅₀ | 8.4 | Rat |[4][5] |

ICYP: Iodocyanopindolol 8-OH-DPAT: 8-Hydroxy-2-(di-n-propylamino)tetralin

The data clearly indicates that isamoltane is approximately five times more potent as a ligand for the 5-HT₁₈ receptor than for the 5-HT₁ₐ receptor based on Kᵢ values.[3] The selectivity for 5-HT₁₈ over 5-HT₁ₐ is even more pronounced in functional inhibition assays, reaching 27-fold.[4][5]

Mechanism of Action and Signaling Pathways

Isamoltane's primary mechanism of action is the antagonism of the presynaptic 5-HT₁₈ autoreceptor. These receptors function as a negative feedback mechanism on serotonergic neurons; when stimulated by serotonin in the synapse, they inhibit further serotonin release.

By blocking these autoreceptors, isamoltane disrupts this feedback loop, leading to an enhanced release of serotonin (5-HT) into the synaptic cleft. This increased synaptic 5-HT concentration is believed to mediate the compound's behavioral effects.[3]

Isamoltane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Terminal 5HT_storage 5-HT Vesicles Release 5-HT Release 5HT_storage->Release 5HT1B_receptor 5-HT1B Autoreceptor (Negative Feedback) 5HT1B_receptor->Release Inhibits Synaptic_5HT Synaptic 5-HT Release->Synaptic_5HT Synaptic_5HT->5HT1B_receptor Activates Isamoltane Isamoltane Isamoltane->5HT1B_receptor Antagonizes

Isamoltane blocks the 5-HT1B autoreceptor, increasing synaptic 5-HT.

In Vitro and In Vivo Pharmacodynamics

Experimental studies have confirmed the functional consequences of isamoltane's receptor binding profile.

In Vitro Effects on Serotonin Release

In studies using brain slices, isamoltane has been shown to increase the release of serotonin. At a concentration of 0.1 µmol/L, isamoltane enhanced the potassium-evoked overflow of radiolabeled serotonin ([³H]5-HT) from slices of rat occipital cortex.[3] This provides direct evidence of its antagonist activity at the terminal 5-HT autoreceptor.[3]

In Vivo Effects on Serotonin Turnover

In living animal models, isamoltane administration leads to measurable changes in serotonin metabolism. Subcutaneous administration significantly increased the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the hypothalamus and hippocampus of rats.[3] This indicates an increased turnover and release of 5-HT in the brain.[3]

Table 2: In Vivo Effects of Isamoltane in Rats

Effect Dose Brain Region(s) Outcome Reference
Increased 5-HT Turnover 3 mg/kg s.c. Hypothalamus, Hippocampus Maximal increase in 5-HIAA concentration. [3]
Increased 5-HT Synthesis 0.3, 1, 3 mg/kg i.p. Cortex Increased 5-HTP accumulation. [4][5]
Reduced 5-HT Synthesis 30 mg/kg i.p. Striatum 38% reduction in 5-HTP accumulation. [5]

| Behavioral Response | 3 mg/kg s.c. | N/A | Induction of wet-dog shake response. |[3] |

Interestingly, higher doses of isamoltane produced a less pronounced effect on 5-HT turnover, suggesting a complex dose-response relationship.[3] The observed effects were not attributed to its β-adrenoceptor blocking action, as other β-blockers like (-)-alprenolol and betaxolol (B1666914) did not significantly alter 5-HT turnover.[3]

Behavioral Effects

At a dose of 3 mg/kg (s.c.), isamoltane induced a "wet-dog shake" response in rats.[3] This behavior was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, confirming it is dependent on serotonin synthesis.[3] Furthermore, the response was blocked by ritanserin, a 5-HT₂ receptor antagonist, indicating that the increased synaptic serotonin resulting from 5-HT₁₈ blockade ultimately acts on 5-HT₂ receptors to produce this behavioral outcome.[3]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the pharmacodynamics of isamoltane.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare rat brain membranes (e.g., cortex, hippocampus) Incubate Incubate membranes, radioligand, and Isamoltane together Membranes->Incubate Radioligand Select radioligand (e.g., [125I]ICYP for 5-HT1B) Radioligand->Incubate Compound Prepare serial dilutions of Isamoltane Compound->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Count Quantify radioactivity on filters using a gamma counter Filter->Count Analyze Calculate IC50/Ki values from displacement curves Count->Analyze

Workflow for a competitive radioligand binding assay.
In Vivo 5-HT Turnover (5-HIAA Measurement)

This protocol assesses the effect of a drug on the metabolism of serotonin in the brain.

InVivo_Turnover_Workflow Dosing Administer Isamoltane or vehicle to rats (e.g., 3 mg/kg s.c.) Wait Wait for a defined period for drug distribution and effect Dosing->Wait Dissect Euthanize animal and rapidly dissect brain regions (e.g., hypothalamus, hippocampus) Wait->Dissect Homogenize Homogenize tissue samples in appropriate buffer Dissect->Homogenize Analyze Measure 5-HIAA concentrations using High-Performance Liquid Chromatography (HPLC) Homogenize->Analyze Compare Compare 5-HIAA levels between Isamoltane-treated and vehicle groups Analyze->Compare

Workflow for measuring in vivo serotonin turnover.

Conclusion

Isamoltane hydrochloride is a potent antagonist of β-adrenergic and 5-HT₁₈ receptors, with a notable selectivity for the latter. Its pharmacodynamic profile is characterized by the inhibition of the presynaptic 5-HT₁₈ autoreceptor, leading to increased synaptic serotonin levels and enhanced serotonergic neurotransmission. This mechanism has been substantiated through in vitro neurotransmitter release assays, in vivo neurochemical measurements, and behavioral studies. The detailed data and experimental frameworks presented provide a comprehensive foundation for researchers investigating serotonergic systems, autoreceptor function, and the development of novel therapeutics targeting these pathways.

References

Isamoltan Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Introduction

Isamoltan hydrochloride is a selective antagonist of the serotonin (B10506) 5-HT1B receptor, also exhibiting activity as a β-adrenoceptor ligand.[1] This technical guide provides an in-depth overview of its molecular structure, properties, and pharmacological profile, intended for researchers, scientists, and drug development professionals. Isamoltan's dual activity makes it a compound of interest for investigating the roles of both the 5-HT1B receptor and β-adrenoceptors in various physiological and pathological processes.

Molecular Structure and Properties

This compound is the hydrochloride salt of Isamoltan. The racemic form is typically used in research.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₂・HCl[2]
Molecular Weight 310.82 g/mol [2]
IUPAC Name 1-(isopropylamino)-3-(2-(1H-pyrrol-1-yl)phenoxy)propan-2-ol hydrochloride
SMILES CC(C)NCC(O)COC1=CC=CC=C1N2C=CC=C2.Cl[2]
InChI InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H[2]
Stereochemistry Racemic[2]

Table 2: Physical Properties of this compound

PropertyValue
Melting Point Data not available
Solubility Data not available
pKa Data not available

Synthesis

A plausible synthesis for Isamoltan would involve the reaction of 2-(1H-pyrrol-1-yl)phenol with epichlorohydrin (B41342) in the presence of a base to form the corresponding epoxide. Subsequent reaction of this intermediate with isopropylamine (B41738) would yield the Isamoltan free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Pharmacological Profile

Pharmacodynamics

This compound is a selective antagonist at the 5-HT1B receptor and also demonstrates activity at β-adrenoceptors.

Table 3: Receptor Binding Profile of Isamoltan

TargetAffinity MetricValue (nM)
5-HT1B Receptor Ki21
5-HT1B Receptor IC₅₀39
β-adrenoceptor IC₅₀8.4

The antagonism of the 5-HT1B autoreceptor, which is located on presynaptic serotonin nerve terminals, leads to an increase in the release of serotonin into the synaptic cleft.[3] This mechanism is thought to contribute to its observed anxiolytic-like effects in preclinical models. The blockade of terminal 5-HT autoreceptors by Isamoltan has been shown to increase the turnover of serotonin, as evidenced by elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in brain regions such as the hypothalamus and hippocampus.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the public literature.

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Isamoltan blocks the binding of serotonin to the 5-HT1B receptor, thereby preventing this signaling cascade.

5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1B_R 5-HT1B Receptor G_Protein Gi/o Protein (αβγ) 5HT1B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT1B_R Binds Isamoltan Isamoltan Isamoltan->5HT1B_R Blocks ATP ATP ATP->AC Cellular_Response Decreased Cellular Response cAMP->Cellular_Response

Figure 1. Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of Isamoltan.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of this compound. Specific details may need to be optimized for individual laboratory conditions.

5-HT1B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1B receptor.

Receptor_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT1B receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [³H]-GR125743) and varying concentrations of Isamoltan Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify radioactivity (e.g., liquid scintillation counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki values Quantify->Analyze End End Analyze->End

Figure 2. General workflow for a 5-HT1B receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1B receptor in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-GR125743), and varying concentrations of this compound. For determination of non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled GR125743).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Toxicology

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the 5-HT1B receptor and β-adrenoceptors. Its antagonist activity at the 5-HT1B receptor, leading to increased serotonin release, makes it particularly relevant for studies in neuroscience and mood disorders. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and a detailed synthesis pathway to facilitate its broader application in preclinical research.

References

Isamoltan Hydrochloride: A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan hydrochloride, also known as Isamoltane or CGP-361A, is a research chemical with a multi-target receptor binding profile, exhibiting antagonist activity at β-adrenergic, 5-HT1A, and 5-HT1B receptors. Preclinical evidence, primarily from rodent models, suggests potential anxiolytic applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

Isamoltan is a phenoxypropanolamine derivative that has been investigated for its effects on the central nervous system. Its unique pharmacological profile as an antagonist of multiple receptor systems, including those for serotonin (B10506) and norepinephrine, has made it a subject of interest in neuropharmacological research. This document synthesizes the current understanding of Isamoltan's therapeutic potential, with a focus on its anxiolytic properties.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive antagonism of several key receptors:

  • 5-HT1A Receptors: These receptors are involved in the modulation of mood and anxiety.

  • 5-HT1B Receptors: These receptors play a role in regulating the release of serotonin and other neurotransmitters.

  • β-Adrenergic Receptors: These receptors are part of the sympathetic nervous system and are involved in the "fight-or-flight" response.

By blocking these receptors, Isamoltan can modulate neurotransmitter activity in brain regions associated with anxiety.

Signaling Pathways

The antagonism of 5-HT1A and 5-HT1B receptors by Isamoltan likely impacts downstream signaling cascades. While specific studies on Isamoltan's influence on these pathways are not extensively detailed in the public domain, the general mechanisms for these receptors are well-established.

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT1B 5-HT1B Receptor Pathway cluster_BetaAdrenergic β-Adrenergic Receptor Pathway Isamoltan1 Isamoltan Receptor_5HT1A 5-HT1A Receptor Isamoltan1->Receptor_5HT1A Antagonism AC Adenylyl Cyclase Receptor_5HT1A->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Isamoltan2 Isamoltan Receptor_5HT1B 5-HT1B Receptor Isamoltan2->Receptor_5HT1B Antagonism Neurotransmitter_Release Neurotransmitter Release Receptor_5HT1B->Neurotransmitter_Release Inhibition Isamoltan3 Isamoltan Receptor_Beta β-Adrenergic Receptor Isamoltan3->Receptor_Beta Antagonism AC_beta Adenylyl Cyclase Receptor_Beta->AC_beta Stimulation cAMP_beta cAMP AC_beta->cAMP_beta Conversion PKA_beta PKA cAMP_beta->PKA_beta Activation

Figure 1: Postulated Signaling Pathways of Isamoltan Antagonism.

Pharmacological Data

The primary quantitative data available for this compound pertains to its receptor binding affinity, determined through in vitro radioligand binding assays.

Receptor SubtypeLigandPreparationIC50 (nM)Reference
5-HT1A [³H]8-OH-DPATRat Brain Membranes112[1]
5-HT1B [¹²⁵I]ICYPRat Brain Membranes21[1]
β-Adrenergic Not SpecifiedNot SpecifiedData not available

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical Efficacy

The primary therapeutic potential of Isamoltan, as suggested by preclinical studies, lies in its anxiolytic effects. These effects have been observed in rodent models of anxiety.

Anxiolytic Activity

Studies utilizing the elevated plus maze (EPM) in rodents have demonstrated that Isamoltan can increase the time spent in the open arms of the maze, an indicator of reduced anxiety-like behavior.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the study of Isamoltan.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow A Prepare membrane homogenates from rat brain tissue B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) A->B C Add varying concentrations of This compound B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify radioactivity of bound ligand using liquid scintillation counting D->E F Calculate IC50 values by non-linear regression analysis E->F

Figure 2: General Workflow for a Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay: In a multi-well plate, the membrane preparation is incubated with a specific radioligand and varying concentrations of the unlabeled test compound (Isamoltan).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Elevated_Plus_Maze cluster_procedure Experimental Procedure Start Administer Isamoltan or vehicle to rodents (e.g., intraperitoneally) Acclimatize Allow for drug absorption (e.g., 30 minutes) Start->Acclimatize Place Place the animal in the center of the elevated plus maze Acclimatize->Place Record Record behavior for a set duration (e.g., 5 minutes) using a video camera Place->Record Analyze Analyze video recordings for time spent in open and closed arms and number of entries Record->Analyze

Figure 3: Procedural Flow for the Elevated Plus Maze Test.

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two "open" arms without walls and two "closed" arms with high walls.

Procedure:

  • Dosing: Animals are administered this compound or a vehicle control at a specified time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a standard duration (typically 5 minutes).

  • Data Collection: The session is recorded, and the following parameters are typically measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic effect.

Safety and Toxicology

There is a significant lack of publicly available data on the safety and toxicology profile of this compound. As a research chemical, it should be handled with appropriate laboratory safety precautions.

Conclusion and Future Directions

This compound is a multi-target receptor antagonist with demonstrated anxiolytic-like effects in preclinical models. Its mechanism of action, involving the blockade of β-adrenergic, 5-HT1A, and 5-HT1B receptors, presents a unique pharmacological profile for the potential treatment of anxiety disorders.

However, the available data is limited. To fully elucidate the therapeutic potential of Isamoltan, further research is required in the following areas:

  • Comprehensive Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary.

  • Detailed Safety and Toxicology Assessment: A thorough evaluation of its potential adverse effects is crucial.

  • Elucidation of Specific Signaling Pathways: Research to understand the precise downstream effects of its receptor antagonism is needed.

  • Evaluation in a Wider Range of Behavioral Models: Testing in other models of anxiety and related disorders would provide a more complete picture of its efficacy.

  • Clinical Trials: Ultimately, well-controlled clinical trials are necessary to determine its safety and efficacy in humans.

References

An In-depth Technical Guide to the Synthesis of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan (B39352) is a selective β-adrenergic receptor antagonist with a chemical structure characterized by a 1-(isopropylamino)-3-phenoxy-2-propanol backbone. This technical guide provides a comprehensive overview of the plausible synthetic pathway for Isamoltan hydrochloride, detailing the key precursors, reaction mechanisms, and representative experimental protocols. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 2-(1H-pyrrol-1-yl)phenol, followed by its reaction with an epoxide precursor and subsequent ring-opening with isopropylamine (B41738) to yield the isamoltan base. The final step involves the conversion to its hydrochloride salt. This document adheres to stringent data presentation and visualization standards to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Isamoltan, with the IUPAC name (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol, is a notable beta-blocker.[1] The synthesis of aryloxypropanolamine-based beta-blockers is a well-established area of medicinal chemistry. The general synthetic strategy involves the coupling of a phenolic moiety with a three-carbon aminopropanol (B1366323) side chain. This guide outlines a logical and experimentally supported pathway for the synthesis of this compound, beginning with the synthesis of its key precursors.

This compound Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

  • Synthesis of the key precursor: 2-(1H-pyrrol-1-yl)phenol.

  • Formation of the epoxide intermediate: 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane.

  • Synthesis of Isamoltan base and its conversion to this compound.

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway aminophenol 2-Aminophenol (B121084) pyrrol_phenol 2-(1H-pyrrol-1-yl)phenol aminophenol->pyrrol_phenol Acetic Acid, Reflux dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran (B146720) dimethoxytetrahydrofuran->pyrrol_phenol epoxide 1-(2-(1H-pyrrol-1-yl)phenoxy)- 2,3-epoxypropane pyrrol_phenol->epoxide Base (e.g., NaOH) epichlorohydrin (B41342) Epichlorohydrin epichlorohydrin->epoxide isamoltan_base Isamoltan (base) epoxide->isamoltan_base Ring Opening isopropylamine Isopropylamine isopropylamine->isamoltan_base isamoltan_hcl This compound isamoltan_base->isamoltan_hcl hcl HCl hcl->isamoltan_hcl

Figure 1: Overall synthesis pathway of this compound.

Precursor Synthesis and Characterization

The primary precursors for the synthesis of this compound are 2-(1H-pyrrol-1-yl)phenol, epichlorohydrin, and isopropylamine. Epichlorohydrin and isopropylamine are commercially available reagents. The synthesis of 2-(1H-pyrrol-1-yl)phenol is a critical first step.

Synthesis of 2-(1H-pyrrol-1-yl)phenol

A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. This involves the reaction of an aniline (B41778) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Table 1: Quantitative Data for the Synthesis of 2-(1H-pyrrol-1-yl)phenol

ParameterValueReference
Reactant 12-AminophenolGeneric Clauson-Kaas
Reactant 22,5-DimethoxytetrahydrofuranGeneric Clauson-Kaas
SolventGlacial Acetic AcidGeneric Clauson-Kaas
Reaction ConditionRefluxGeneric Clauson-Kaas
Reported YieldNot specified for this specific productN/A
Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)phenol

This protocol is a representative procedure based on the Clauson-Kaas reaction for the synthesis of N-aryl pyrroles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.

  • Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound

The subsequent steps involve the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction.

Step 1: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane

This step involves the reaction of 2-(1H-pyrrol-1-yl)phenol with epichlorohydrin in the presence of a base.

Table 2: Representative Quantitative Data for Epoxide Formation

ParameterValueReference
Reactant 1Substituted Phenol (B47542)Synthesis of Propranolol
Reactant 2EpichlorohydrinSynthesis of Propranolol
BaseSodium HydroxideSynthesis of Propranolol
SolventWater or organic solventSynthesis of Propranolol
Reaction TemperatureRoom temperature to mild heatingSynthesis of Propranolol
Reported Yield>90% (for analogous compounds)N/A
Experimental Protocol: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane

This protocol is a representative procedure based on the synthesis of similar aryloxypropanolamine epoxides.

  • Reaction Setup: Dissolve 2-(1H-pyrrol-1-yl)phenol in a suitable solvent (e.g., ethanol (B145695) or a biphasic system).

  • Base Addition: Add a solution of a base, such as sodium hydroxide, to the reaction mixture to form the phenoxide.

  • Epichlorohydrin Addition: Add epichlorohydrin to the reaction mixture, and stir vigorously at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up and Extraction: After the reaction is complete, perform a suitable work-up, which may involve quenching the reaction, separating the layers (if biphasic), and extracting the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude epoxide, which may be used in the next step without further purification or purified by chromatography.

Step 2: Synthesis of Isamoltan Base and Hydrochloride Salt

The final steps involve the ring-opening of the epoxide with isopropylamine and the subsequent formation of the hydrochloride salt.

Table 3: Representative Quantitative Data for Amine Ring-Opening and Salt Formation

ParameterValueReference
Reactant 1Aryloxy EpoxideSynthesis of Propranolol
Reactant 2IsopropylamineSynthesis of Propranolol
SolventEthanol, Toluene, or neatSynthesis of Propranolol
Reaction TemperatureRoom temperature to refluxSynthesis of Propranolol
Acid for salt formationHydrochloric AcidGeneral procedure
Reported YieldHighN/A
Experimental Protocol: Synthesis of Isamoltan Base and Hydrochloride Salt

This protocol is a representative procedure based on the synthesis of similar aryloxypropanolamines.

  • Ring-Opening Reaction: Dissolve the crude 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane in a suitable solvent like ethanol or use isopropylamine as both reactant and solvent. Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation of Isamoltan Base: Once the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The resulting crude isamoltan base can be purified by column chromatography or by crystallization.

  • Salt Formation: Dissolve the purified isamoltan base in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add a solution of hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

  • Crystallization and Isolation: The this compound salt will precipitate out of the solution. Cool the mixture to enhance crystallization, then collect the solid by filtration.

  • Drying: Wash the collected solid with a cold solvent and dry it under vacuum to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Experimental_Workflow start Start step1 Synthesis of 2-(1H-pyrrol-1-yl)phenol start->step1 purification1 Purification (Chromatography/Crystallization) step1->purification1 step2 Synthesis of Epoxide Intermediate step3 Synthesis of Isamoltan Base step2->step3 step4 Formation of This compound step3->step4 purification2 Purification (Crystallization) step4->purification2 purification1->step2 analysis Characterization (NMR, MS, etc.) purification2->analysis end End Product analysis->end

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed and structured overview of the synthetic pathway for this compound, based on established chemical principles and analogous syntheses of related beta-blocker compounds. The outlined procedures for the synthesis of the key precursor, 2-(1H-pyrrol-1-yl)phenol, and the subsequent steps to form the final hydrochloride salt, offer a solid foundation for researchers. The provided diagrams and tables are intended to facilitate a clear understanding of the synthesis pathway and experimental workflow. It is important to note that while the provided protocols are representative, optimization of reaction conditions would be necessary to achieve high yields and purity for the specific synthesis of this compound.

References

Isamoltan hydrochloride CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Isamoltan hydrochloride, a pharmacologically significant compound with dual antagonist activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Information

This compound is the hydrochloride salt of Isamoltan, a racemic mixture. It belongs to the phenoxypropanolamine class of chemical compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 99740-06-4
Molecular Formula C₁₆H₂₂N₂O₂ · HCl
Molecular Weight 310.82 g/mol
IUPAC Name 1-((1-Methylethyl)amino)-3-(2-(1H-pyrrol-1-yl)phenoxy)-2-propanol hydrochloride
Synonyms (±)-Isamoltane hydrochloride, CGP-361A
Appearance White to off-white solid
Solubility Soluble in water and ethanol
Stereochemistry Racemic

Pharmacological Profile

This compound is characterized by its dual antagonist activity at β-adrenergic receptors and serotonin (B10506) 5-HT1B receptors. This unique pharmacological profile has been the subject of research into its potential therapeutic applications, particularly for anxiety disorders.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of endogenous ligands to β-adrenoceptors and 5-HT1B receptors.

  • β-Adrenergic Receptor Antagonism : As a β-blocker, this compound non-selectively antagonizes β-1 and β-2 adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine. The primary consequence of this blockade is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • 5-HT1B Receptor Antagonism : this compound is a selective antagonist of the 5-HT1B receptor.[1] The 5-HT1B receptor is a presynaptic autoreceptor that negatively regulates the release of serotonin (5-HT). By blocking this receptor, this compound can increase the synaptic concentration of 5-HT.[2] It exhibits a higher affinity for the 5-HT1B receptor subtype compared to the 5-HT1A subtype.[2]

Receptor Binding Affinity

The binding affinity of this compound to its target receptors has been quantified in various studies. The following table summarizes key binding parameters.

Table 2: Receptor Binding Profile of this compound

Receptor TargetParameterValue (nM)RadioligandTissue Source
5-HT1B Receptor IC₅₀39[¹²⁵I]ICYPRat brain membranes[1]
Kᵢ21Rat brain[2]
β-Adrenoceptor IC₅₀8.4
5-HT1A Receptor Kᵢ112Rat brain[2]

Signaling Pathways

The dual antagonism of this compound results in the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Antagonism by this compound disrupts this pathway.

beta_adrenergic_pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor gs_protein Gs Protein (α, β, γ subunits) beta_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Stimulates camp cAMP (Decreased) ac->camp Inhibited Conversion isoproterenol Isoproterenol (Agonist) isoproterenol->beta_receptor Activates isomoltan Isamoltan HCl (Antagonist) isomoltan->beta_receptor Blocks atp ATP binding_assay_workflow start Start membrane_prep Membrane Preparation (e.g., Rat Brain Cortex) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Isamoltan HCl) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Unbound) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki Calculation) scintillation->analysis end End analysis->end synthesis_pathway start_material 2-(1H-pyrrol-1-yl)phenol + Epichlorohydrin epoxide_intermediate Epoxide Intermediate start_material->epoxide_intermediate Alkylation (Base) isomoltan_base Isamoltan (Free Base) epoxide_intermediate->isomoltan_base Ring-opening (Isopropylamine) final_product This compound isomoltan_base->final_product Salt Formation (HCl)

References

Isamoltan Hydrochloride: A Preclinical In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed overview of the preclinical discovery and development of isamoltan (B39352) hydrochloride (also known as isamoltane or CGP-361A). While the compound showed promise in early research as a potential anxiolytic agent, its detailed clinical development history is not extensively documented in publicly available literature. This guide focuses on the robust preclinical data that defined its pharmacological profile.

Introduction

Isamoltan is a phenoxypropanolamine derivative that emerged from research programs investigating compounds with dual activity at β-adrenergic and serotonin (B10506) receptors. Its unique pharmacological profile as a potent β-adrenoceptor antagonist and a selective 5-HT₁B receptor antagonist garnered interest for its potential therapeutic application in anxiety disorders. The rationale behind this dual-action approach was to combine the somatic symptom relief of β-blockade with the central anxiolytic effects mediated by serotonin receptor modulation.

Synthesis and Chemical Properties

While the specific, step-by-step synthesis protocol for isamoltan hydrochloride is not detailed in the available literature, a plausible synthetic route can be postulated based on its chemical structure—1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride. The synthesis would likely involve the reaction of 2-(1H-pyrrol-1-yl)phenol with an epoxide, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. The final step would involve the formation of the hydrochloride salt.

Chemical Structure:

  • IUPAC Name: 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride[1][2]

  • Molecular Formula: C₁₆H₂₂N₂O₂·HCl

  • Other Names: Isamoltane, CGP-361A[1]

Pharmacodynamics: Mechanism of Action

Isamoltan exhibits a dual mechanism of action, acting as an antagonist at both β-adrenergic receptors and specific serotonin receptor subtypes.[1][2][3]

  • β-Adrenoceptor Antagonism: Isamoltan is a potent β-adrenoceptor ligand, which contributes to the reduction of peripheral manifestations of anxiety, such as tachycardia and tremor.[2][4]

  • 5-HT₁B Receptor Antagonism: Isamoltan is a selective antagonist of the 5-HT₁B receptor.[3][4] In the central nervous system, 5-HT₁B receptors are primarily located on the presynaptic terminals of serotonin neurons and function as autoreceptors that inhibit the release of serotonin.[3] By blocking these receptors, isamoltan is thought to increase the synaptic concentration of serotonin, leading to its anxiolytic effects.[3]

  • 5-HT₁A Receptor Affinity: Isamoltan also has a weaker affinity for the 5-HT₁A receptor, where it also acts as an antagonist.[1][3]

The following diagram illustrates the proposed mechanism of action of isamoltan at the serotonergic synapse.

Isamoltan_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Neuron synthesis Tryptophan -> 5-HTP -> 5-HT vesicle 5-HT Vesicle synthesis->vesicle Packaging serotonin 5-HT vesicle->serotonin Release postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor Binding autoreceptor 5-HT1B Autoreceptor serotonin->autoreceptor Negative Feedback response Neuronal Response (Anxiolytic Effect) postsynaptic_receptor->response autoreceptor->vesicle Inhibits Release isamoltan Isamoltan isamoltan->autoreceptor Antagonizes

Caption: Proposed mechanism of isamoltan at a serotonergic synapse.

Preclinical Pharmacological Data

The preclinical evaluation of isamoltan established its binding affinities and functional effects in both in vitro and in vivo models.

In Vitro Studies

Binding Affinity:

Radioligand binding assays were crucial in determining the affinity of isamoltan for its molecular targets. These studies were typically conducted using rat brain membranes.

Receptor SubtypeLigand UsedIsamoltan AffinityReference
5-HT₁B[¹²⁵I]ICYPIC₅₀ = 39 nM[2][4]
5-HT₁B-Kᵢ = 21 nmol/l[1][3]
5-HT₁A[³H]8-OH-DPATKᵢ = 112 nmol/l[1][3]
β-adrenoceptor-IC₅₀ = 8.4 nM[2][4]

Functional Assays:

Functional studies were performed to assess the effect of isamoltan on neuronal activity.

  • ³H-Serotonin Release: In slices of rat occipital cortex pre-loaded with ³H-5-HT, isamoltan at a concentration of 0.1 µmol/l increased the potassium-evoked overflow of ³H-5-HT.[3] This finding is consistent with the blockade of terminal 5-HT autoreceptors (5-HT₁B), which normally inhibit serotonin release.[3]

Experimental Protocol: Radioligand Binding Assay (General Methodology)

  • Tissue Preparation: Whole rat brains (or specific regions like the cortex) are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Binding Reaction: A mixture containing the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]ICYP for 5-HT₁B sites), and varying concentrations of the unlabeled test compound (isamoltan) is incubated.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values (the concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted below.

Binding_Assay_Workflow start Start: Tissue Homogenization centrifuge1 Centrifugation to Pellet Membranes start->centrifuge1 wash Wash and Resuspend Membrane Pellet centrifuge1->wash incubate Incubate Membranes with Radioligand & Isamoltan wash->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter count Quantify Radioactivity on Filters filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Generalized workflow for a radioligand binding assay.

In Vivo Studies

In vivo experiments in rats provided evidence for the physiological and behavioral effects of isamoltan.

  • Increased Serotonin Turnover: Subcutaneous administration of isamoltan led to a significant increase in the concentration of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hypothalamus and hippocampus.[3] This indicates an increased turnover of serotonin, which is consistent with the blockade of 5-HT₁B autoreceptors.[3] The maximal effect was observed at a dose of 3 mg/kg.[3]

  • Behavioral Effects: At a dose of 3 mg/kg (s.c.), isamoltan induced a "wet-dog shake" response in rats.[3] This behavior is known to be mediated by the activation of 5-HT₂ receptors. The induction of this response by isamoltan, a 5-HT₁B antagonist, suggests that by increasing synaptic serotonin levels, isamoltan indirectly leads to the activation of postsynaptic 5-HT₂ receptors.[3]

Experimental Protocol: Measurement of 5-HIAA Levels (General Methodology)

  • Drug Administration: Rats are administered isamoltan or a vehicle control via a specific route (e.g., subcutaneous injection).

  • Tissue Collection: At a predetermined time after drug administration, the animals are euthanized, and specific brain regions (e.g., hypothalamus, hippocampus) are rapidly dissected.

  • Sample Preparation: The brain tissue is homogenized in an acidic solution to precipitate proteins.

  • Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of serotonin and 5-HIAA.

  • Data Comparison: The 5-HIAA levels in the drug-treated group are compared to the vehicle-treated group to determine the effect on serotonin turnover.

Clinical Development and Outlook

Conclusion

This compound is a pharmacologically interesting compound with a dual mechanism of action as a β-adrenoceptor and a selective 5-HT₁B receptor antagonist. Preclinical in vitro and in vivo studies demonstrated its potential to modulate the serotonergic system in a manner consistent with anxiolytic activity. While its journey through clinical development is not well-documented, the preclinical data for isamoltan provides a valuable case study in the rationale for designing dual-action drugs for the treatment of anxiety disorders. Further research into compounds with this pharmacological profile may still hold promise for the development of novel anxiolytics.

References

An In-Depth Technical Guide to the Beta-Adrenoceptor Antagonist Activity of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: A Dual-Action Ligand with Beta-Blockade and Serotonergic Activity

Isamoltan (B39352) hydrochloride is a pharmacologically complex agent, primarily recognized for its antagonist activity at beta-adrenoceptors.[1][2] Concurrently, it exhibits significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B subtype, where it also acts as an antagonist.[1][3][4] This dual-action profile positions isamoltan as a compound of interest for investigating the interplay between the adrenergic and serotonergic systems. This technical guide will focus on the core beta-adrenoceptor antagonist activity of isamoltan, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Isamoltan's Receptor Interactions

The available data on isamoltan's binding affinity and functional antagonism are summarized below. It is important to note that while its general beta-adrenoceptor antagonism is established, detailed selectivity profiling across all beta-adrenoceptor subtypes is not extensively reported in publicly available literature.

Table 1: Isamoltan Hydrochloride Binding and Functional Antagonist Activity

Receptor TargetParameterValueSpecies/TissueReference
Beta-Adrenoceptors (Non-selective) IC50 8.4 nM Rat Brain Membranes[2]
5-HT1A ReceptorKi112 nMRat Brain[1][4]
5-HT1B ReceptorKi21 nMRat Brain[1][4]
5-HT1B ReceptorIC5039 nMRat Brain Membranes[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vivo Beta-Adrenoceptor Blockade of Isamoltan in Healthy Volunteers

ParameterPlacebo4 mg Isamoltan10 mg Isamoltan20 mg PropranololReference
Reduction in Exercise Heart Rate (β1 effect) -1%5%11%[6]
Provocative Dose of Albuterol for 35% Increase in Tremor (β2 effect) 464-539 µg1122-1270 µg>1612 µg>1612 µg[6]

This in vivo data demonstrates that isamoltan causes a dose-dependent blockade of both β1- and β2-adrenoceptors in humans.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of beta-adrenoceptor antagonists like isamoltan.

Radioligand Binding Assay for Beta-Adrenoceptors

This assay is fundamental for determining the binding affinity (Ki or IC50) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for beta-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the beta-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand (e.g., [³H]-CGP 12177, a hydrophilic beta-adrenoceptor antagonist).

  • This compound solutions of varying concentrations.

  • Non-specific binding control (e.g., a high concentration of a non-labeled beta-blocker like propranolol).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the isamoltan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-adrenoceptor agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at beta-adrenoceptors.

Materials:

  • Whole cells expressing the beta-adrenoceptor subtype of interest.

  • This compound solutions of varying concentrations.

  • A beta-adrenoceptor agonist (e.g., isoproterenol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a beta-adrenoceptor agonist (typically the EC80 concentration to ensure a robust signal) in the presence of a phosphodiesterase inhibitor.

  • Incubation: Incubate for a specific time to allow for cAMP production.

  • Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the isamoltan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Mandatory Visualizations

Beta-Adrenoceptor Signaling Pathway

The canonical signaling pathway for beta-adrenoceptors involves the activation of adenylyl cyclase and the subsequent production of the second messenger cAMP.

Beta_Adrenoceptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor Beta-Adrenoceptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->cellular_response Phosphorylates Downstream Targets ligand Agonist (e.g., Epinephrine) ligand->beta_receptor Binds and Activates isamoltan Isamoltan (Antagonist) isamoltan->beta_receptor Binds and Blocks

Caption: Beta-adrenoceptor signaling cascade and the antagonistic action of isamoltan.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes with Beta-Adrenoceptors start->prepare_membranes incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation reagents Prepare Reagents: - Radioligand - Isamoltan (Test Compound) - Non-specific Control reagents->incubation filtration Separate Bound and Unbound Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate Specific Binding, Determine IC50/Ki counting->analysis end End analysis->end

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship of Beta-Blockade and Physiological Response

This diagram illustrates the logical relationship between isamoltan's action at the molecular level and the resulting physiological effects.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level isamoltan This compound beta_receptor_blockade Blockade of Beta-Adrenoceptors (β1 and β2) isamoltan->beta_receptor_blockade camp_inhibition Inhibition of Agonist-Induced cAMP Production beta_receptor_blockade->camp_inhibition cardiac_effects Decreased Heart Rate and Contractility (β1) camp_inhibition->cardiac_effects vascular_smooth_muscle_effects Antagonism of Vasodilation (β2) camp_inhibition->vascular_smooth_muscle_effects bronchial_smooth_muscle_effects Antagonism of Bronchodilation (β2) camp_inhibition->bronchial_smooth_muscle_effects

Caption: Logical flow from molecular action to physiological effects of isamoltan.

References

Isamoltane Hydrochloride: A Technical Guide to its 5-HT1B Receptor Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hydrochloride is a phenoxypropanolamine derivative that exhibits high affinity for the serotonin (B10506) 5-HT1B receptor. Initially developed as a β-adrenoceptor antagonist, its pharmacological profile is characterized by a notable selectivity for the 5-HT1B receptor over the 5-HT1A subtype and other neurotransmitter receptors. This technical guide provides an in-depth overview of isamoltane's binding affinity and selectivity profile, complete with detailed experimental methodologies for the key assays used in its characterization. Quantitative data are presented in structured tables for clarity, and key concepts are illustrated through diagrams to facilitate understanding of its mechanism of action and experimental evaluation.

Introduction

Isamoltane, chemically known as (1-(2-(1-pyrrolyl)-phenoxy)-3-isopropylamino-2-propanol hydrochloride), is a compound of significant interest in neuropharmacology. Its dual activity as a β-adrenoceptor antagonist and a high-affinity 5-HT1B receptor ligand has prompted investigations into its potential therapeutic applications, including anxiolytic effects. The 5-HT1B receptor, a Gi/o-coupled presynaptic autoreceptor, plays a crucial role in regulating the release of serotonin and other neurotransmitters. Ligands targeting this receptor are therefore valuable tools for modulating serotonergic neurotransmission. This document serves as a comprehensive resource on the 5-HT1B receptor affinity and selectivity of isamoltane.

5-HT1B Receptor Binding Affinity and Selectivity

The affinity of isamoltane for the 5-HT1B receptor has been primarily determined through radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions. These studies have consistently demonstrated that isamoltane is a potent ligand at the 5-HT1B receptor, with a notable degree of selectivity against other serotonin receptor subtypes and adrenergic receptors.

Quantitative Binding Data

The binding affinity of isamoltane is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data from key studies.

Table 1: Isamoltane Binding Affinity at Serotonin 5-HT1 Receptors

Receptor SubtypeRadioligandTissue SourceKi (nmol/L)IC50 (nmol/L)Reference
5-HT1B [125I]ICYPRat Brain Membranes2139[1][2]
5-HT1A [3H]8-OH-DPATRat Brain Membranes1121070[1][2]

ICYP: Iodocyanopindolol; 8-OH-DPAT: 8-Hydroxy-2-(di-n-propylamino)tetralin

Table 2: Isamoltane Selectivity Profile Against Other Receptors

ReceptorRadioligandTissue SourceIC50Reference
β-adrenoceptor [125I]ICYPRat Brain Membranes8.4 nmol/L[1]
5-HT2 Not SpecifiedRat Brain Membranes3-10 µmol/L (weak activity)[1]
α1-adrenoceptor Not SpecifiedRat Brain Membranes3-10 µmol/L (weak activity)[1]
5-HT1C Not SpecifiedRat Brain MembranesDevoid of activity[1]

Data indicates that isamoltane is approximately 5-fold more potent at the 5-HT1B receptor compared to the 5-HT1A receptor and displays significantly weaker affinity for 5-HT2 and α1-adrenergic receptors.[1][2]

Experimental Protocols

The characterization of isamoltane's receptor binding profile relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited.

Radioligand Binding Assay for 5-HT1B Receptors

This protocol describes a competitive binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain tissue.

Objective: To determine the IC50 and Ki of isamoltane at the 5-HT1B receptor.

Materials:

  • Rat brain tissue (e.g., cerebral cortex, striatum)

  • [125I]Iodocyanopindolol ([125I]ICYP) as the radioligand

  • Isamoltane hydrochloride

  • Serotonin (for non-specific binding determination)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Dissect rat brain tissue on ice and place it in ice-cold homogenization buffer.

    • Homogenize the tissue using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and various concentrations of isamoltane.

    • To each tube, add the following in order:

      • Assay buffer.

      • A fixed concentration of [125I]ICYP (typically at or near its Kd).

      • For non-specific binding tubes, add a high concentration of serotonin (e.g., 10 µM).

      • For experimental tubes, add varying concentrations of isamoltane.

      • Add the prepared membrane homogenate (typically 50-100 µg of protein).

    • Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the isamoltane concentration.

    • Determine the IC50 value (the concentration of isamoltane that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (Functional Assay)

This protocol outlines a functional assay to determine the antagonist activity of isamoltane at the Gi/o-coupled 5-HT1B receptor.

Objective: To measure the ability of isamoltane to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1B receptor.

Materials:

  • Rat brain membranes expressing 5-HT1B receptors (prepared as in 3.1)

  • [35S]GTPγS

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT)

  • Isamoltane hydrochloride

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In assay tubes, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and the rat brain membranes.

    • For antagonist determination, add varying concentrations of isamoltane and pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

    • Add a fixed concentration of the 5-HT1B agonist (typically at its EC80-EC90 concentration) to stimulate the receptor. Control tubes will contain no agonist (basal binding).

    • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation and Filtration:

    • Incubate the mixture at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the percentage inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of isamoltane.

    • Plot the percentage inhibition against the logarithm of the isamoltane concentration to determine the IC50 value for its functional antagonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT1B receptor, the workflow of a competitive binding assay, and the logical relationship in selectivity profiling.

G cluster_0 5-HT1B Receptor Signaling Isamoltane Isamoltane (Antagonist) Receptor 5-HT1B Receptor Isamoltane->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_Protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates

Caption: 5-HT1B Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Brain Membranes B Incubate Membranes with: - Radioligand ([125I]ICYP) - Isamoltane (Varying Conc.) - Control (Buffer or Excess 5-HT) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki D->E

Caption: Experimental Workflow for Radioligand Binding.

G cluster_selectivity Isamoltane Selectivity Profile Logic Isamoltane Isamoltane HT1B 5-HT1B (Ki = 21 nM) Isamoltane->HT1B High Affinity HT1A 5-HT1A (Ki = 112 nM) Isamoltane->HT1A Moderate Affinity Beta β-Adrenoceptor (IC50 = 8.4 nM) Isamoltane->Beta High Affinity HT2 5-HT2 (IC50 = 3-10 µM) Isamoltane->HT2 Low Affinity Alpha1 α1-Adrenoceptor (IC50 = 3-10 µM) Isamoltane->Alpha1 Low Affinity

Caption: Logic of Isamoltane Receptor Selectivity.

Conclusion

Isamoltane hydrochloride is a valuable pharmacological tool characterized by its high affinity for the 5-HT1B receptor and its function as an antagonist. The data clearly demonstrate a selectivity for the 5-HT1B subtype over the 5-HT1A receptor, and markedly lower affinity for 5-HT2 and α1-adrenergic receptors. Its potent interaction with β-adrenoceptors is also a key feature of its pharmacological profile. The detailed methodologies provided herein offer a framework for the continued investigation of isamoltane and other novel compounds targeting the serotonergic system. This guide serves as a foundational resource for researchers aiming to understand and leverage the specific receptor interaction profile of isamoltane in preclinical and clinical research.

References

Isamoltan Hydrochloride: A Deep Dive into its Enantiomers and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chirality in Drug Action

Isomerism, particularly enantiomerism, is a critical consideration in drug development and clinical pharmacology. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2] While they possess identical physicochemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as receptors and enzymes, can differ significantly.[3][4] This stereoselectivity can manifest in various ways, including differences in binding affinity, functional activity (agonist vs. antagonist), and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[3][5]

Isamoltan (B39352) hydrochloride is a chiral compound that acts as a β-adrenoceptor antagonist and also exhibits high affinity for the 5-HT1B receptor. The presence of a stereocenter in its chemical structure necessitates the consideration of its enantiomeric forms, (R)- and (S)-isamoltan, as potentially distinct pharmacological entities. Understanding the stereochemical aspects of isamoltan is crucial for elucidating its mechanism of action and for the potential development of more selective and efficacious therapeutic agents.

Stereochemistry of Isamoltan Hydrochloride

Isamoltan, with the chemical name 1-(isopropylamino)-3-(2-(pyrrol-1-yl)phenoxy)propan-2-ol, possesses a single chiral center at the second carbon of the propan-2-ol backbone. This results in the existence of two enantiomers: (R)-isamoltan and (S)-isamoltan. The absolute configuration at this stereocenter is determined by the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt of isamoltan is commonly used in research and development to improve its solubility and stability. The overall pharmacological profile of the racemate (a 1:1 mixture of the (R)- and (S)-enantiomers) is a composite of the individual activities of each enantiomer.

Pharmacological Profile

Receptor Binding Affinity

While specific binding data for the individual enantiomers of isamoltan are not available in the reviewed literature, studies on racemic isamoltan have established its binding profile.

Table 1: Binding Affinity (Ki) of Racemic Isamoltan at Serotonin (B10506) Receptors

Receptor SubtypeKi (nmol/l)
5-HT1A112
5-HT1B21

Note: Data for β-adrenoceptor subtypes for racemic isamoltan were not found in the reviewed literature.

Based on the principles of stereoselectivity observed with other chiral β-blockers, it is highly probable that the (R)- and (S)-enantiomers of isamoltan exhibit differential binding affinities for both β-adrenoceptors and 5-HT1B receptors. For many β-blockers, the (S)-enantiomer is often the more potent β-adrenoceptor antagonist.

Functional Activity

Isamoltan is characterized as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist. The functional consequences of receptor binding are typically assessed through second messenger assays, such as measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • At β-adrenoceptors: As an antagonist, isamoltan would be expected to inhibit the isoproterenol-stimulated increase in cAMP levels. The potency of this inhibition (IC50) would likely differ between the (R)- and (S)-enantiomers.

  • At 5-HT1B receptors: The 5-HT1B receptor is a Gi/o-coupled receptor, and its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. As an antagonist, isamoltan would block the ability of a 5-HT1B agonist (like 5-carboxamidotryptamine) to suppress forskolin-stimulated cAMP accumulation.

Quantitative data for the functional activity of the individual isamoltan enantiomers are not currently available.

Signaling Pathways

Isamoltan's dual receptor activity implicates it in two distinct G-protein coupled receptor (GPCR) signaling pathways.

G_protein_signaling cluster_beta β-Adrenoceptor Pathway cluster_5HT1B 5-HT1B Receptor Pathway β-AR β-AR Gs Gs β-AR->Gs Activates AC_beta Adenylyl Cyclase Gs->AC_beta Stimulates cAMP_beta cAMP AC_beta->cAMP_beta Converts ATP to PKA_beta PKA cAMP_beta->PKA_beta Activates Cellular_Response_beta Cellular Response (e.g., increased heart rate) PKA_beta->Cellular_Response_beta Phosphorylates targets Isoproterenol (B85558) Isoproterenol Isoproterenol->β-AR Agonist Isamoltan_beta (R/S)-Isamoltan Isamoltan_beta->β-AR Antagonist 5-HT1B 5-HT1B Gi/o Gi/o 5-HT1B->Gi/o Activates AC_5HT1B Adenylyl Cyclase Gi/o->AC_5HT1B Inhibits cAMP_5HT1B cAMP AC_5HT1B->cAMP_5HT1B Reduces conversion of ATP to PKA_5HT1B PKA cAMP_5HT1B->PKA_5HT1B Reduced Activation Cellular_Response_5HT1B Cellular Response (e.g., neurotransmitter release inhibition) PKA_5HT1B->Cellular_Response_5HT1B Alters target phosphorylation Serotonin Serotonin Serotonin->5-HT1B Agonist Isamoltan_5HT1B (R/S)-Isamoltan Isamoltan_5HT1B->5-HT1B Antagonist

Signaling pathways of β-adrenoceptors and 5-HT1B receptors.

Experimental Protocols

The following sections outline generalized yet detailed protocols that can be adapted for the synthesis, chiral separation, and pharmacological evaluation of isamoltan enantiomers.

Synthesis and Resolution of Isamoltan Enantiomers

A plausible synthetic route to racemic isamoltan can be conceptualized based on established methods for analogous β-amino alcohols. The resolution of the enantiomers can then be achieved using techniques such as chiral chromatography.

synthesis_workflow Start Starting Materials: 2-(Pyrrol-1-yl)phenol Epichlorohydrin Step1 Step 1: Epoxidation Base-catalyzed reaction to form 1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane Start->Step1 Step2 Step 2: Aminolysis Ring-opening of the epoxide with isopropylamine to yield racemic isamoltan Step1->Step2 Racemic_Isamoltan Racemic Isamoltan Step2->Racemic_Isamoltan Step3 Step 3: Chiral Resolution Chiral HPLC Racemic_Isamoltan->Step3 Enantiomers (R)-Isamoltan & (S)-Isamoltan Step3->Enantiomers Step4 Step 4: Salt Formation Reaction with HCl to form hydrochloride salts Enantiomers->Step4 Final_Products (R)-Isamoltan HCl (S)-Isamoltan HCl Step4->Final_Products

Workflow for the synthesis and resolution of isamoltan enantiomers.

Protocol for Chiral HPLC Resolution:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), should be selected.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

  • Detection: UV detection at a wavelength where isamoltan exhibits strong absorbance (e.g., around 254 nm).

  • Procedure: a. Dissolve the racemic isamoltan free base in the mobile phase. b. Inject the sample onto the chiral HPLC system. c. Elute the enantiomers under isocratic conditions. d. Collect the separated enantiomeric fractions. e. Evaporate the solvent from each fraction to obtain the pure enantiomers. f. Confirm the enantiomeric purity of each fraction by re-injection onto the chiral column.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

binding_assay_workflow Prep Prepare cell membranes expressing the target receptor (e.g., β-adrenoceptor or 5-HT1B) Incubation Incubate membranes with a fixed concentration of a suitable radioligand and varying concentrations of the isamoltan enantiomer Prep->Incubation Separation Separate bound from free radioligand by rapid vacuum filtration Incubation->Separation Quantification Quantify the radioactivity on the filters using a scintillation counter Separation->Quantification Analysis Data Analysis: Generate competition binding curves and calculate IC50 and Ki values Quantification->Analysis Result Binding Affinity (Ki) of each enantiomer Analysis->Result

Workflow for a competitive radioligand binding assay.

Protocol for Competitive Radioligand Binding Assay:

  • Materials:

    • Cell membranes expressing the human β-adrenoceptor subtype of interest or the 5-HT1B receptor.

    • Radioligand: e.g., [³H]-CGP-12177 for β-adrenoceptors or [³H]-GR125743 for 5-HT1B receptors.

    • (R)- and (S)-isamoltan hydrochloride.

    • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

    • Glass fiber filters.

  • Procedure: a. In a 96-well plate, add the cell membranes, radioligand, and a range of concentrations of the isamoltan enantiomer. b. For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand (e.g., propranolol (B1214883) for β-adrenoceptors). c. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the isamoltan enantiomer concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.

Protocol for cAMP Antagonism Assay:

  • Cell Culture: Use a cell line stably expressing the β-adrenoceptor or 5-HT1B receptor (e.g., HEK293 or CHO cells).

  • Procedure: a. Seed the cells in a 96-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of the isamoltan enantiomer for a defined period. c. Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., isoproterenol for β-adrenoceptors or a 5-HT1B agonist for cells co-treated with forskolin). d. After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: a. Plot the cAMP concentration against the logarithm of the isamoltan enantiomer concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion and Future Directions

This compound presents a compelling case for the study of stereoselectivity in drug action due to its dual targeting of β-adrenoceptors and 5-HT1B receptors. While the current body of literature provides a solid foundation for understanding the pharmacology of racemic isamoltan, a significant knowledge gap exists concerning the specific properties of its individual enantiomers. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake these critical investigations.

Future research should prioritize the synthesis and resolution of (R)- and (S)-isamoltan to enable a thorough characterization of their respective binding affinities and functional activities at all relevant receptor subtypes. Such studies will not only provide a more complete understanding of isamoltan's pharmacological profile but also hold the potential for the development of a single-enantiomer drug with an optimized therapeutic index, a common goal in modern drug development. The elucidation of the stereospecific interactions of isamoltan will undoubtedly contribute to the broader understanding of ligand-receptor interactions and the principles of chiral pharmacology.

References

Isamoltan Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

Quantitative solubility data for isamoltan (B39352) hydrochloride in common solvents has not been identified in publicly available literature. However, the general principle of converting a basic drug, such as isamoltan, into a hydrochloride salt is to enhance its aqueous solubility. The following table is a template that researchers can use to summarize experimentally determined solubility data.

Table 1: Solubility of Isamoltan Hydrochloride

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data not availableShake-Flask Method
Phosphate Buffered Saline (pH 7.4)25Data not availableShake-Flask Method
0.1 N Hydrochloric Acid (pH 1.2)25Data not availableShake-Flask Method
Ethanol25Data not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask Method

Stability Data

Detailed stability data for this compound under various stress conditions are not publicly available. Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance. Forced degradation studies are typically performed to identify potential degradation products and pathways.

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionTimeTemperature (°C)% DegradationMajor Degradants
Acidic Hydrolysis (0.1 N HCl)User-definedUser-definedData not availableData not available
Basic Hydrolysis (0.1 N NaOH)User-definedUser-definedData not availableData not available
Oxidative (3% H₂O₂)User-definedUser-definedData not availableData not available
Thermal (Solid State)User-definedUser-definedData not availableData not available
Photolytic (ICH Q1B)User-definedUser-definedData not availableData not available

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility assay.

G Shake-Flask Solubility Assay Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess Isamoltan HCl to solvent B Agitate at constant temperature (24-72h) A->B Incubate C Filter through 0.45 µm non-adsorptive filter B->C Separate D Analyze filtrate by validated HPLC-UV method C->D Analyze

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are performed to evaluate the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

Protocol:

  • Stress Conditions: this compound is subjected to various stress conditions as outlined in the ICH Q1A(R2) guideline. These typically include:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60-80°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heating the solid drug substance (e.g., at 105°C) or a solution.

    • Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Sample Analysis: Samples are withdrawn at various time points and analyzed by a suitable analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector.

  • Method Validation: The analytical method is validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products and any process impurities.

The following diagram outlines the general workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Analyze by Stability- Indicating HPLC-PDA F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Validate Analytical Method G->J

Caption: General workflow for conducting forced degradation studies.

Signaling Pathway

Isamoltan is an antagonist of the 5-HT1B receptor. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), initiates an intracellular signaling cascade. As an antagonist, isamoltan blocks this activation.

The 5-HT1B receptor is primarily coupled to the inhibitory G-protein, Gi/o. The signaling pathway is as follows:

  • Ligand Binding: In the absence of an antagonist, serotonin binds to the 5-HT1B receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gαi/o subunit dissociates from the Gβγ subunit.

  • Downstream Effects:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

  • Cellular Response: The overall effect of 5-HT1B receptor activation is a decrease in neuronal excitability and neurotransmitter release.

Isamoltan, by blocking the binding of serotonin to the 5-HT1B receptor, prevents this signaling cascade from occurring.

The diagram below illustrates the 5-HT1B receptor signaling pathway.

G 5-HT1B Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Serotonin Serotonin (5-HT) Receptor 5-HT1B Receptor Serotonin->Receptor Binds & Activates Isamoltan Isamoltan Isamoltan->Receptor Binds & Blocks Gi_o Gi/o Protein Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannels Ion Channels Gi_o->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to Response Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Response Leads to IonChannels->Response Leads to

Isamoltan hydrochloride preclinical pharmacological profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Isamoltan (B39352) Hydrochloride

Introduction

Isamoltan hydrochloride (CGP 361A) is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. Its pharmacological profile is of significant interest to researchers in drug development due to its dual mechanism of action, targeting both the serotonergic and adrenergic systems. This technical guide provides a comprehensive overview of the preclinical pharmacological data for isamoltan, focusing on its receptor binding profile, in vitro and in vivo functional activities, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

Isamoltan exhibits a complex mechanism of action, functioning as both a beta-adrenoceptor antagonist and a ligand for serotonin (B10506) 5-HT₁ receptor subtypes.[1][2] Its primary serotonergic effect is attributed to its antagonist activity at the 5-HT₁B receptor, which functions as a terminal autoreceptor on serotonergic neurons.[1] By blocking this autoreceptor, isamoltan inhibits the negative feedback mechanism that normally limits serotonin (5-HT) release. This action results in an increased concentration of synaptic 5-HT, which can then activate other postsynaptic 5-HT receptors.[1] The compound also shows affinity for 5-HT₁A receptors, where its agonist and antagonist effects contribute to its overall pharmacological profile.[2]

cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron serotonin_vesicle 5-HT Vesicles autoreceptor 5-HT1B Autoreceptor synaptic_cleft Synaptic 5-HT serotonin_vesicle->synaptic_cleft Release postsynaptic_receptor Postsynaptic 5-HT Receptors synaptic_cleft->autoreceptor synaptic_cleft->postsynaptic_receptor Activates isamoltan Isamoltan isamoltan->autoreceptor Blocks

Proposed Synaptic Mechanism of Action of Isamoltan.

Receptor Binding Profile

Binding assays are crucial for determining the affinity of a compound for its molecular targets. Isamoltan has been characterized using radioligand binding studies in rat brain membranes. The data reveal a notable selectivity for 5-HT₁B receptors over 5-HT₁A receptors.[1][2] The compound is also a potent ligand at beta-adrenoceptors.[2] Weak activity has been observed at 5-HT₂ and alpha₁-adrenoceptors.[2] Notably, the serotonergic activity resides in the (-)-enantiomer of isamoltan.[2]

Table 1: Receptor Binding Affinity of Isamoltan

Receptor TargetRadioligandTissue SourceAffinity MetricValue (nmol/L)Reference
5-HT₁B[¹²⁵I]ICYPRat BrainIC₅₀39[2]
5-HT₁B-Rat BrainKᵢ21[1]
5-HT₁A[³H]8-OH-DPATRat BrainIC₅₀1070[2]
5-HT₁A-Rat BrainKᵢ112[1]
Beta-adrenoceptor--IC₅₀8.4[2]
5-HT₂--IC₅₀3000 - 10000[2]
Alpha₁-adrenoceptor--IC₅₀3000 - 10000[2]
Experimental Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (IC₅₀/Kᵢ) of isamoltan for specific receptor subtypes.

  • Tissue Preparation: Whole rat brains are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.

  • Assay Conditions: The membrane suspension is incubated in a reaction mixture containing a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A sites or [¹²⁵I]ICYP for 5-HT₁B sites) and varying concentrations of the test compound (isamoltan).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of isamoltan that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Pharmacology

The functional consequences of isamoltan's receptor binding have been assessed in vitro using brain tissue preparations. These studies confirm that isamoltan enhances the release of serotonin, consistent with its antagonist activity at presynaptic 5-HT₁B autoreceptors.

Table 2: In Vitro Functional Activity of Isamoltan

PreparationStimulation MethodEffectEffective ConcentrationReference
Rat Occipital Cortex SlicesK⁺-evoked overflowIncreased ³H-5-HT release0.1 µmol/L[1]
Rat Cortical SlicesElectrically evoked releaseIncreased ³H-5-HT releaseNot specified[2]
Experimental Protocol: Neurotransmitter Release from Brain Slices
  • Objective: To measure the effect of isamoltan on serotonin release from nerve terminals.

  • Tissue Preparation: Slices of a specific brain region (e.g., occipital cortex) are prepared from rat brains. The slices are pre-loaded with radiolabeled serotonin ([³H]5-HT) by incubation in a physiological buffer.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with buffer to establish a stable baseline of radioactivity release.

  • Stimulation: Serotonin release is induced by a depolarizing stimulus, either by increasing the potassium concentration in the buffer (K⁺-evoked) or by electrical field stimulation. Samples of the perfusate are collected before, during, and after stimulation.

  • Drug Application: Isamoltan is added to the perfusion buffer at various concentrations before and during the stimulation period.

  • Quantification: The amount of [³H]5-HT in each collected sample is determined by liquid scintillation counting.

  • Data Analysis: The amount of radioactivity released by the stimulus is calculated. The effect of isamoltan is determined by comparing the stimulus-evoked release in the presence of the drug to the release in its absence (control).

cluster_workflow Experimental Workflow: In Vitro 5-HT Release Assay prep 1. Prepare brain slices (e.g., rat cortex) load 2. Pre-load slices with radiolabeled [3H]5-HT prep->load superfuse 3. Place slices in superfusion chamber and establish baseline load->superfuse apply_drug 4. Apply Isamoltan at varying concentrations superfuse->apply_drug stimulate 5. Induce neurotransmitter release (K+ or electrical stimulation) apply_drug->stimulate collect 6. Collect perfusate samples stimulate->collect quantify 7. Quantify [3H]5-HT in samples via scintillation counting collect->quantify analyze 8. Analyze data to determine effect on 5-HT release quantify->analyze

Workflow for In Vitro Neurotransmitter Release Assay.

In Vivo Pharmacology

In vivo studies in animal models provide critical information on the physiological and behavioral effects of a drug. Experiments in rats have demonstrated that isamoltan increases serotonin turnover and elicits behaviors consistent with enhanced serotonergic neurotransmission.

Table 3: In Vivo Pharmacodynamic Effects of Isamoltan in Rats

Parameter MeasuredBrain RegionDose & RouteResultReference
5-HIAA ConcentrationHypothalamus, Hippocampus3 mg/kg s.c. (maximal effect)Significantly increased[1]
Behavioral ResponseWhole Animal3 mg/kg s.c.Induced wet-dog shakes[1]

The increase in 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, indicates an elevated rate of 5-HT synthesis and release.[1] The induction of wet-dog shakes, a behavior mediated by the activation of 5-HT₂ receptors, was blocked by the 5-HT₂ antagonist ritanserin.[1] This suggests that isamoltan, by blocking 5-HT₁B autoreceptors, increases synaptic 5-HT to a level sufficient to activate postsynaptic 5-HT₂ receptors and elicit a behavioral response.[1] This effect was not replicated by other beta-blockers, indicating it is specific to isamoltan's serotonergic activity.[1]

node_admin Isamoltan Administration (3 mg/kg s.c. in rats) node_antagonism Antagonism of Presynaptic 5-HT1B Autoreceptors node_admin->node_antagonism node_increase Increased Synaptic 5-HT Concentration node_antagonism->node_increase node_activation Activation of Postsynaptic 5-HT2 Receptors node_increase->node_activation node_behavior Observed Behavioral Effect: Wet-Dog Shakes node_activation->node_behavior

Logical Cascade of Isamoltan's In Vivo Effects.
Experimental Protocols: In Vivo Studies

  • Neurochemical Analysis (5-HIAA Measurement):

    • Animal Dosing: Rats are administered isamoltan or a vehicle control via subcutaneous (s.c.) injection at specified doses.

    • Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and brains are rapidly dissected to isolate specific regions like the hypothalamus and hippocampus.

    • Sample Preparation: Brain tissue is homogenized in an appropriate solution (e.g., perchloric acid) to precipitate proteins.

    • Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of 5-HIAA.

    • Data Comparison: 5-HIAA levels in the isamoltan-treated group are compared to the vehicle-treated control group.

  • Behavioral Assessment (Wet-Dog Shake Model):

    • Animal Dosing: Rats are injected subcutaneously with isamoltan or vehicle. In some experiments, animals may be pre-treated with other compounds (e.g., a 5-HT₂ antagonist like ritanserin) to investigate the mechanism.

    • Observation: Following injection, animals are placed in an observation arena.

    • Scoring: The frequency of wet-dog shakes (rapid, rotational shaking of the head and torso) is counted by a trained observer, often blind to the treatment condition, over a set period.

    • Data Analysis: The number of shakes in the drug-treated group is compared to the control group using appropriate statistical tests.

Beta-Adrenergic Receptor Blockade

While the focus is on preclinical data, human studies provide valuable quantitative insight into isamoltan's beta-blocking activity. A study in healthy volunteers demonstrated that isamoltan produces dose-dependent blockade of both β₁- and β₂-adrenergic receptors.[3]

Table 4: Beta-Adrenergic Receptor Blockade by Isamoltan in Humans

ParameterPlaceboIsamoltan (4 mg)Isamoltan (10 mg)Propranolol (20 mg)Reference
Reduction in Exercise Heart Rate (β₁ effect) -1%5%11%[3]
Provocative Dose of Albuterol for Tremor (β₂ effect) 464-539 µg1122-1270 µg>1612 µg>1612 µg[3]

These results show that isamoltan has measurable systemic beta-blocking effects, with a more pronounced impact on skeletal muscle β₂-receptors (as indicated by the higher dose of albuterol needed to induce tremor) than on cardiac β₁-receptors at the doses tested.[3]

Pharmacokinetics (ADME)

Detailed preclinical pharmacokinetic data for isamoltan, including parameters for Absorption, Distribution, Metabolism, and Excretion (ADME), are not extensively available in the cited literature. However, for any drug development candidate, these properties are critical. Preclinical ADME studies are typically conducted in vitro and in animal models to predict the drug's behavior in humans.[4][5][6]

  • Absorption: Investigates how the drug enters the bloodstream after administration (e.g., oral, intravenous).[7] In vitro models like Caco-2 cell assays can predict intestinal permeability.[8]

  • Distribution: Describes how the drug spreads throughout the body's tissues and fluids.[7] Plasma protein binding is a key factor, as only the unbound drug is typically active and available for distribution.[9]

  • Metabolism: Refers to the chemical modification of the drug by the body, primarily in the liver by cytochrome P450 (CYP450) enzymes.[7][9] In vitro studies using liver microsomes help identify metabolic pathways and potential drug-drug interactions.[10]

  • Excretion: The process of removing the drug and its metabolites from the body, usually via the kidneys (urine) or liver (bile/feces).[7]

Conclusion

The preclinical pharmacological profile of this compound reveals a compound with a unique dual mechanism of action. It is a potent beta-adrenoceptor antagonist with significant and selective antagonist activity at the 5-HT₁B receptor. This 5-HT₁B antagonism leads to an increase in synaptic serotonin, which is confirmed by both in vitro neurotransmitter release assays and in vivo neurochemical and behavioral studies. This combined action on both the adrenergic and serotonergic systems underpins its potential as an anxiolytic agent and makes it a subject of continued interest for neuropharmacological research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isamoltan (B39352) hydrochloride, a prototypical aryloxypropanolamine compound with a unique pharmacological profile, acting as both a β-adrenoceptor antagonist and a ligand for serotonin (B10506) 5-HT1 receptors. This document details its mechanism of action, the signaling pathways it modulates, and its relationship with analogous compounds. It also provides representative experimental protocols for studying such compounds.

Introduction

Isamoltan is a research chemical that belongs to the aryloxypropanolamine class of beta-blockers.[1] Unlike traditional β-blockers, isamoltan possesses significant affinity for serotonin receptor subtypes, specifically 5-HT1A and 5-HT1B, where it acts as an antagonist.[2][3] This dual pharmacology has made it a valuable tool for investigating the interplay between the adrenergic and serotonergic systems, particularly in the context of anxiety and depression.[2][4] This guide summarizes the key quantitative pharmacological data, outlines relevant signaling pathways, and provides detailed experimental methodologies for the characterization of isamoltan and its analogs.

Pharmacology and Mechanism of Action

Isamoltan's primary mechanism of action is the competitive antagonism of β-adrenergic receptors and 5-HT1A/5-HT1B serotonin receptors.

Receptor Binding Profile

Isamoltan binds with high affinity to β-adrenoceptors and shows notable affinity for 5-HT1B and 5-HT1A receptors. Different studies have reported slightly varying binding affinities, which may be due to different experimental conditions (e.g., radioligand, tissue preparation). The compound displays a notable selectivity for the 5-HT1B receptor over the 5-HT1A receptor.

CompoundTarget ReceptorRadioligandTissue/Cell LineBinding Affinity (K_i_ / IC_50_ nM)Reference
Isamoltan β-adrenoceptor[¹²⁵I]ICYPRat Brain MembranesIC_50_ = 8.4[3]
Isamoltan 5-HT_1A_[³H]8-OH-DPATRat Brain MembranesK_i_ = 112[5]
Isamoltan 5-HT_1A_[³H]8-OH-DPATRat Brain MembranesIC_50_ = 1070[3]
Isamoltan 5-HT_1B_Not SpecifiedRat Brain MembranesK_i_ = 21[5]
Isamoltan 5-HT_1B_[¹²⁵I]ICYPRat Brain MembranesIC_50_ = 39[3]
(-)-Pindolol 5-HT_1A_[³H]8-OH-DPATHuman Brain (Dorsal Raphe)K_i_ = 10.8[6]
Cyanopindolol 5-HT_1A_ / 5-HT_1B_Not SpecifiedNot SpecifiedHigh Affinity
Propranolol 5-HT_1A / 5-HT_1B_Not SpecifiedNot SpecifiedLower Affinity[3]

Note: IC_50_ is the concentration of a drug that gives half-maximal inhibition, while K_i_ is the inhibition constant. These values are indicative of the drug's affinity for the receptor.

Signaling Pathways

Isamoltan modulates three key G-protein coupled receptor (GPCR) signaling pathways:

  • β-Adrenergic Pathway (Stimulatory): As an antagonist, isamoltan blocks the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to β-adrenoceptors. This prevents the activation of the associated Gs protein, thereby inhibiting the adenylyl cyclase-mediated production of the second messenger cyclic AMP (cAMP).[5][7]

Gs_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Isamoltan Isamoltan (Antagonist) Isamoltan->Receptor Blocks Agonist Norepinephrine (Agonist) Agonist->Receptor Activates ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Leads to Gio_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A / 5-HT1B Receptor Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts Isamoltan Isamoltan (Antagonist) Isamoltan->Receptor Blocks Agonist Serotonin (5-HT) (Agonist) Agonist->Receptor Activates ATP ATP ATP->AC Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents in 96-well Plate P1->A1 P2 Serially Dilute Test Compound P2->A1 P3 Prepare Radioligand & Controls P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Terminate by Vacuum Filtration A2->A3 A4 Count Radioactivity (Scintillation) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 (Non-linear Regression) D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

References

Methodological & Application

Isamoltan Hydrochloride: In Vivo Experimental Protocols - Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo experimental protocols and pharmacological data on Isamoltan hydrochloride has yielded insufficient information to provide detailed application notes and protocols as requested.

Despite a thorough review of scientific literature and databases, no specific in vivo studies, established dosages, or detailed experimental methodologies for this compound could be located. The search for "Isamoltan" and its hydrochloride salt did not return relevant results detailing its use in animal models, its mechanism of action, or its effects on cardiovascular or central nervous system parameters in a research setting.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the current lack of public domain information, researchers interested in the in vivo properties of this compound should consider the following preliminary steps:

  • Compound Verification: Double-check the chemical name and any alternative nomenclature or internal company identifiers for the compound. It is possible that the substance is more commonly known by a different name.

  • In Vitro Characterization: Before proceeding to in vivo studies, it is crucial to thoroughly characterize the compound in vitro. This would include determining its purity, solubility, stability, and basic pharmacological profile (e.g., receptor binding assays, cell-based functional assays).

  • Dose-Ranging and Toxicity Studies: Initial in vivo research would need to focus on preliminary dose-ranging and acute toxicity studies in a relevant animal model (e.g., mice or rats). These studies are essential to determine a safe and potentially efficacious dose range.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing meaningful in vivo efficacy studies.

Without any established literature, any in vivo work on this compound would be considered novel and exploratory. The experimental design would need to be developed from first principles, taking into account the physicochemical properties of the drug and any available in vitro data.

We regret that we could not provide the specific protocols at this time. Should any published research on this compound become available, this document can be updated accordingly.

Application Notes and Protocols for In Vitro Cell-Based Assays of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltan hydrochloride is a compound with a pharmacological profile that includes activity as a beta-adrenoceptor antagonist and as a ligand for serotonin (B10506) receptors.[1][2] In vitro cell-based assays are fundamental for characterizing the potency and selectivity of this compound at its molecular targets. These assays provide crucial data for understanding its mechanism of action and for guiding drug development efforts. This document provides detailed protocols for key in vitro assays relevant to the pharmacological assessment of this compound.

Mechanism of Action

This compound has been demonstrated to act as an antagonist at beta-adrenergic receptors, with effects observed on both β1 and β2 subtypes in vivo.[2] Furthermore, in vitro binding studies have quantified its affinity for serotonin 5-HT1A and 5-HT1B receptors.[1] The beta-adrenergic receptor antagonism suggests that Isamoltan interferes with the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP). Its activity at serotonin receptors indicates a broader pharmacological profile that may contribute to its overall effects.

Data Presentation

The following tables summarize the available quantitative data for this compound from in vitro cell-based assays.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandCell Line/TissueKᵢ (nmol/L)Reference
5-HT1A[³H]8-OH-DPATRat Brain Membranes112[1]
5-HT1B[¹²⁵I]ICYPRat Brain Membranes21[1]
β1-AdrenergicNot AvailableNot AvailableNot Available-
β2-AdrenergicNot AvailableNot AvailableNot Available-
β3-AdrenergicNot AvailableNot AvailableNot Available-

Note: Specific in vitro Kᵢ values for this compound at β-adrenergic receptor subtypes were not available in the reviewed literature. In vivo studies confirm its activity as a β1 and β2-adrenoceptor antagonist.[2]

Table 2: Functional Antagonism of this compound

Assay TypeTargetAgonistCell LineIC₅₀ (nmol/L)Reference
cAMP Accumulationβ-Adrenergic ReceptorsIsoproterenolNot AvailableNot Available-

Signaling Pathways

The interaction of this compound with β-adrenergic and 5-HT1A/1B receptors modulates distinct intracellular signaling pathways.

This compound Signaling Pathways cluster_beta β-Adrenergic Receptor Pathway cluster_5ht 5-HT1A/1B Receptor Pathway Isoproterenol Isoproterenol (Agonist) Beta_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Receptor Activates Isamoltan Isamoltan HCl (Antagonist) Isamoltan->Beta_Receptor Blocks G_alpha_s Gαs Beta_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response_beta Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Response_beta Leads to Serotonin Serotonin (Agonist) HT1_Receptor 5-HT1A/1B Receptor Serotonin->HT1_Receptor Activates Isamoltan_5HT Isamoltan HCl Isamoltan_5HT->HT1_Receptor Binds to G_alpha_i Gαi HT1_Receptor->G_alpha_i Activates AC_inhib Adenylyl Cyclase G_alpha_i->AC_inhib Inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib Reduced conversion of ATP to ATP_inhib ATP Response_5ht Cellular Response (e.g., neuronal inhibition) cAMP_inhib->Response_5ht Leads to Radioligand Binding Assay Workflow prep Prepare cell membranes expressing target receptor incubation Incubate membranes with radioligand and varying concentrations of Isamoltan HCl prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Quantify bound radioactivity using scintillation counting wash->scintillation analysis Analyze data to determine IC₅₀ and calculate Kᵢ scintillation->analysis cAMP Functional Assay (Antagonist) Workflow cell_culture Culture cells expressing the target β-adrenergic receptor pre_incubation Pre-incubate cells with varying concentrations of Isamoltan HCl cell_culture->pre_incubation stimulation Stimulate cells with a fixed concentration of a β-agonist (e.g., Isoproterenol) pre_incubation->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using HTRF, ELISA, or other detection methods lysis->detection analysis Analyze data to determine the IC₅₀ of Isamoltan HCl detection->analysis

References

Application Notes and Protocols for Isamoltan Hydrochloride Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltan hydrochloride is a selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a G-protein coupled receptor involved in various physiological and pathological processes in the central nervous system.[1][2] Accurate characterization of the binding affinity of compounds like Isamoltan to the 5-HT1B receptor is crucial for drug discovery and development. Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT1B receptor.

Quantitative Data Summary

The binding affinity of this compound for the 5-HT1B receptor has been determined using radioligand binding assays. The data is summarized in the table below.

CompoundReceptorRadioligandPreparationIC50 (nM)Ki (nM)
This compound5-HT1B[¹²⁵I]IodocyanopindololRat brain membranes3921
This compound5-HT1A-Rat brain membranes-112
This compoundβ-adrenoceptor--8.4-

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.[1] The Ki value is the inhibition constant, which is a measure of the binding affinity of the inhibitor.[2]

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT1B receptor.

Materials and Reagents
  • Receptor Source: Rat brain membranes expressing 5-HT1B receptors.

  • Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP)

  • Test Compound: this compound

  • Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1B ligand

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Membrane Preparation
  • Homogenize dissected rat brain tissue (e.g., striatum, a region with high 5-HT1B receptor density) in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a desired protein concentration (typically 50-200 µg of protein per well).

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

Competitive Binding Assay
  • In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]ICYP (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM 5-HT), 50 µL of [¹²⁵I]ICYP, and 100 µL of the membrane preparation.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]ICYP, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ICYP, by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1B Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Isamoltan (Antagonist) Ligand->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: 5-HT1B Receptor Signaling Pathway.

Radioligand Binding Assay Experimental Workflow

The following diagram illustrates the key steps involved in the radioligand binding assay for determining the affinity of this compound for the 5-HT1B receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Source of 5-HT1B Receptors) Incubation Incubation of Membranes, Radioligand, and Isamoltan HCl Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([¹²⁵I]ICYP) Radioligand_Prep->Incubation Compound_Prep Isamoltan HCl Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Washing to Remove Non-specifically Bound Radioligand Filtration->Washing Counting Scintillation Counting to Measure Radioactivity Washing->Counting Analysis Data Analysis to Determine IC50 and Ki Values Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isamoltane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane is a drug with β-receptor blocking properties and anxiolytic-like effects. Accurate and reliable quantification of Isamoltane hydrochloride in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability studies, and pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for the quantification of Isamoltane hydrochloride using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, precise, and robust, making it suitable for routine analysis in a laboratory setting.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.[1][4] Data acquisition and processing are performed using a suitable chromatography data system.

Chemicals and Reagents
  • Isamoltane hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (for pH adjustment)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Phosphate Buffer 10mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid/triethylamine
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Run Time 10 minutes

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (10mM, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid or triethylamine.[5]

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[5] Filter the mobile phase through a 0.45 µm nylon membrane filter and degas by sonication before use.[5]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Isamoltane hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2-10 µg/mL.[5]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Isamoltane hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.[6]

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 5 µg/mL).

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][7] The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Linearity Correlation coefficient (r²) > 0.999r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: < 2.0%, Interday: < 2.0%Intraday: 0.5%, Interday: 0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:10.3 µg/mL
Robustness % RSD < 2.0% for small variations in method parameters% RSD < 1.5%

These are typical expected values and should be experimentally determined.

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified. The system suitability parameters are outlined in Table 3.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Areas (for 6 replicate injections) % RSD ≤ 2.0%

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC quantification of Isamoltane hydrochloride.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Inject Standards & Samples SamplePrep->Injection SystemSuitability->Injection If Pass Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (235 nm) Chromatography->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Standards Quantification Quantification of Isamoltane HCl PeakIntegration->Quantification Samples CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification of Isamoltane hydrochloride.

Logical_Relationship cluster_method Method Development cluster_qc Quality Control cluster_output Outcome Optimization Method Optimization Validation Method Validation Optimization->Validation RoutineAnalysis Routine Analysis Validation->RoutineAnalysis Stability Stability Studies Validation->Stability AccurateQuant Accurate Quantification RoutineAnalysis->AccurateQuant Stability->AccurateQuant

Caption: Logical relationship of method development to quality control outcomes.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of Isamoltane hydrochloride in pharmaceutical dosage forms. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily adaptable for most quality control laboratories. Adherence to the detailed protocols and validation procedures will ensure the generation of reliable and reproducible results.

References

Application Note: Quantitative Analysis of Isamoltane Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isamoltane hydrochloride is a selective β-adrenergic receptor antagonist with potential applications in various therapeutic areas. Accurate and reliable quantification of Isamoltane in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical assays.[1][2] This application note provides a detailed protocol for the extraction and quantification of Isamoltane in human plasma using LC-MS/MS. The described method is validated according to industry standards, demonstrating excellent accuracy, precision, and robustness.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[3]

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade (ice-cold)

    • Internal Standard (IS) working solution (e.g., a stable isotope-labeled Isamoltane or a structural analog)

  • Procedure:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

    • Add 10 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase A.

    • Vortex to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • An LC system capable of binary gradient elution.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient is typically employed to ensure good separation and peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: Dependent on the instrument, typically around 150°C.

    • Desolvation Temperature: Dependent on the instrument, typically around 400°C.

    • MRM Transitions: Specific precursor-to-product ion transitions for Isamoltane and the internal standard must be determined through infusion and optimization experiments.

Data Presentation

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isamoltane[Value][Value][Value]
Internal Standard[Value][Value][Value]

Table 2: Method Validation Summary

Validation ParameterResult
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
LLOQ (1 ng/mL)Precision (%CV) < 20%, Accuracy (%Bias) ±20%
LQC (3 ng/mL)Precision (%CV) < 15%, Accuracy (%Bias) ±15%
MQC (50 ng/mL)Precision (%CV) < 15%, Accuracy (%Bias) ±15%
HQC (800 ng/mL)Precision (%CV) < 15%, Accuracy (%Bias) ±15%
Recovery
Isamoltane85 - 115%
Internal StandardConsistent across batches
Matrix Effect
Normalized Matrix Factor0.85 - 1.15
Stability
Bench-top (24h, RT)%Bias < 15%
Freeze-thaw (3 cycles)%Bias < 15%
Long-term (-80°C, 30 days)%Bias < 15%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Blood_Collection Whole Blood Collection (EDTA tubes) Centrifugation Centrifugation (4°C, 10 min) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Thawing Thaw Plasma Sample Storage->Thawing IS_Spiking Spike with Internal Standard Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) IS_Spiking->Protein_Precipitation Vortexing Vortex Protein_Precipitation->Vortexing Centrifugation2 Centrifugation Vortexing->Centrifugation2 Supernatant_Transfer Supernatant Transfer Centrifugation2->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

References

Application Notes and Protocols for Isamoltane Hydrochloride in Studying Beta-Blocker Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane hydrochloride is a versatile pharmacological tool employed in preclinical research to investigate the physiological roles of β-adrenergic and serotonin (B10506) receptors. It functions as an antagonist at β-adrenergic, 5-HT₁ₐ, and 5-HT₁₈ receptors.[1] Its notable affinity for β-adrenoceptors makes it a valuable compound for studying the effects of beta-blockade in various animal models.[2][3] Furthermore, its interaction with serotonin receptors allows for the exploration of the interplay between the adrenergic and serotonergic systems in physiological and pathological conditions.[4] These application notes provide detailed protocols for utilizing isamoltane hydrochloride to assess its beta-blocking properties in vivo.

Mechanism of Action

Isamoltane acts as a competitive antagonist at β-adrenergic receptors, thereby blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action inhibits the downstream signaling cascade mediated by these receptors. In addition to its β-blocking activity, isamoltane also demonstrates significant antagonist effects at 5-HT₁ₐ and 5-HT₁₈ receptors, with a higher potency for the 5-HT₁₈ subtype.[1][4]

Quantitative Data Summary

The following tables summarize the binding affinities and in vivo dose-response data for isamoltane hydrochloride.

Table 1: Receptor Binding Affinity of Isamoltane Hydrochloride

Receptor SubtypeLigandPreparationIC₅₀ (nmol/L)Kᵢ (nmol/L)Reference
β-adrenoceptor[¹²⁵I]ICYPRat Brain Membranes8.4-[2][3]
5-HT₁ₐ[³H]8-OH-DPATRat Brain Membranes1070112[3][4]
5-HT₁₈[¹²⁵I]ICYPRat Brain Membranes3921[2][4]

Table 2: In Vivo Experimental Doses of Isamoltane Hydrochloride in Rats

Animal ModelAdministration RouteDose (mg/kg)Observed EffectReference
RatIntraperitoneal (i.p.)1 and 3Increased 5-HTP accumulation in the cortex[3]
RatSubcutaneous (s.c.)3Increased 5-hydroxyindoleacetic acid (5-HIAA) in hypothalamus and hippocampus[4]

Signaling Pathway

The diagram below illustrates the canonical β-adrenergic receptor signaling pathway and the point of antagonism by isamoltane hydrochloride. Upon agonist binding (e.g., isoproterenol), the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses. Isamoltane, as a β-blocker, prevents the initial step of agonist binding.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoproterenol (B85558) Isoproterenol (Agonist) Beta_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Receptor Binds & Activates Isamoltane Isamoltane (Antagonist) Isamoltane->Beta_Receptor Binds & Blocks Gs_protein Gs Protein (inactive) Beta_Receptor->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AC Adenylyl Cyclase Gs_protein_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway and Isamoltane Action.

Experimental Protocols

The following protocol details an in vivo experiment in rats to assess the β-blocking effects of isamoltane hydrochloride using an isoproterenol challenge. This model evaluates the ability of isamoltane to antagonize the physiological effects of a β-agonist.

Protocol: Isoproterenol Challenge in Rats to Evaluate Beta-Blockade by Isamoltane

1. Objective:

To determine the efficacy of isamoltane hydrochloride in blocking the cardiovascular effects (e.g., tachycardia) induced by the non-selective β-agonist, isoproterenol, in anesthetized rats.

2. Materials:

  • Isamoltane hydrochloride

  • Isoproterenol hydrochloride

  • Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system for monitoring blood pressure and heart rate

  • Catheters for intravenous administration and blood pressure measurement

3. Experimental Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Surgically expose and cannulate the jugular vein for intravenous drug administration.

    • Cannulate the carotid artery for direct measurement of arterial blood pressure and heart rate. Connect the arterial catheter to a pressure transducer.

    • Allow the animal to stabilize for at least 20-30 minutes after surgery until cardiovascular parameters are stable.

  • Drug Preparation:

    • Dissolve isamoltane hydrochloride in saline to the desired concentrations (e.g., for doses of 1 and 3 mg/kg).

    • Dissolve isoproterenol hydrochloride in saline to create a stock solution for infusion or bolus injection. Protect the isoproterenol solution from light.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Administer saline vehicle followed by an isoproterenol challenge.

    • Group 2 (Isamoltane - Low Dose): Administer isamoltane (e.g., 1 mg/kg, i.v.) followed by an isoproterenol challenge.

    • Group 3 (Isamoltane - High Dose): Administer isamoltane (e.g., 3 mg/kg, i.v.) followed by an isoproterenol challenge.

  • Administration and Data Collection:

    • Record baseline blood pressure and heart rate for 10-15 minutes.

    • Administer the vehicle or isamoltane hydrochloride intravenously.

    • After a pre-determined pretreatment time (e.g., 15-30 minutes) to allow for drug distribution, administer a bolus of isoproterenol (e.g., 0.1-1 µg/kg, i.v.) to induce a tachycardic response. The exact dose of isoproterenol should be determined in pilot studies to elicit a submaximal but consistent increase in heart rate.

    • Continuously record blood pressure and heart rate throughout the experiment.

  • Data Analysis:

    • Calculate the change in heart rate (ΔHR) and mean arterial pressure (ΔMAP) from baseline in response to the isoproterenol challenge for each group.

    • Compare the ΔHR and ΔMAP between the vehicle-treated and isamoltane-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in the isoproterenol-induced tachycardia in the isamoltane-treated groups compared to the vehicle control group indicates β-adrenergic blockade.

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Stabilization Stabilization Period (20-30 min) Animal_Prep->Stabilization Baseline Record Baseline (BP & HR for 10-15 min) Stabilization->Baseline Drug_Admin Administer Vehicle or Isamoltane (i.v.) Baseline->Drug_Admin Pretreatment Pretreatment Period (15-30 min) Drug_Admin->Pretreatment Isoproterenol_Challenge Isoproterenol Challenge (i.v. bolus) Pretreatment->Isoproterenol_Challenge Data_Recording Continuous Data Recording (BP & HR) Isoproterenol_Challenge->Data_Recording Analysis Data Analysis (ΔHR, ΔMAP) Data_Recording->Analysis End End Analysis->End

Caption: Workflow for Isoproterenol Challenge Experiment.

Pharmacokinetics

Conclusion

Isamoltane hydrochloride is a potent tool for investigating β-adrenergic blockade in animal models. The provided protocols and data offer a framework for designing and conducting in vivo studies to explore its pharmacological effects. The dual antagonism of β-adrenergic and serotonin receptors makes it a particularly interesting compound for studies on the complex interplay of these neurotransmitter systems.

References

Application Notes: Using Isamoltan Hydrochloride to Investigate 5-HT1B Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isamoltan hydrochloride is a pharmacological tool used in neuroscience research to investigate the function of the serotonin (B10506) 1B (5-HT1B) receptor. It acts as a selective antagonist for this receptor, although it also exhibits affinity for β-adrenoceptors.[1][2] The 5-HT1B receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system where it functions as a presynaptic autoreceptor on serotonergic neurons and as a heteroreceptor on other types of neurons, regulating the release of various neurotransmitters.[3][4] By blocking the action of endogenous serotonin at these receptors, Isamoltan allows researchers to probe the physiological and behavioral roles of the 5-HT1B receptor, making it a valuable compound for studies related to depression, anxiety, and other neurological disorders.[1][4]

Mechanism of Action and Receptor Signaling

This compound is a competitive antagonist at the 5-HT1B receptor. This means it binds to the receptor at the same site as the endogenous ligand, serotonin (5-HT), but does not activate it. By occupying the binding site, it prevents serotonin from activating the receptor and initiating downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor 5-HT1B Receptor G_protein Gαi/o Protein Receptor->G_protein Activates ERK MAPK/ERK Pathway Receptor->ERK Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Binds & Activates Isamoltan Isamoltan (Antagonist) Isamoltan->Receptor Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Vesicle PKA->Neurotransmitter_Vesicle Reduces Phosphorylation Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: 5-HT1B Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound at relevant receptors.

Table 1: Isamoltan Binding Affinity

Receptor Subtype Radioligand Preparation Ki (nmol/l) IC50 (nM) Reference
5-HT1B [125I]ICYP Rat Brain Membranes 21 39 [1][2]
5-HT1A - Rat Brain Membranes 112 1070 [2][10]

| β-adrenoceptor | [125I]ICYP | Rat Brain Membranes | - | 8.4 |[1] |

Table 2: Isamoltan Functional Activity

Assay Effect Preparation Potency Reference
K+-evoked [3H]5-HT Overflow Increased 5-HT release Rat Occipital Cortex Slices Active at 0.1 µmol/l [2]

| 5-HTP Accumulation | Increased 5-HT turnover | Rat Cortex | Maximal effect at 3 mg/kg s.c. |[2] |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of this compound for the 5-HT1B receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Receptor Source: Rat brain cortical membranes or cell membranes expressing recombinant human 5-HT1B receptors.

  • Radioligand: [125I]Iodo-cyanopindolol ([125I]ICYP), a high-affinity ligand for 5-HT1B receptors.[11]

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[11]

  • Test Compound: this compound, dissolved in assay buffer across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT1B ligand like CGS-12066A or unlabeled serotonin.[11]

  • Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Instrumentation: 96-well plate harvester, gamma counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold assay buffer.

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd, e.g., 50-100 pM for [125I]ICYP), and varying concentrations of this compound.

  • Controls:

    • Total Binding: Wells containing only membranes, buffer, and radioligand.

    • Non-specific Binding: Wells containing membranes, buffer, radioligand, and the non-specific binding control ligand.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation.[11]

  • Termination & Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials or a compatible 96-well plate and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of Isamoltan.

    • Determine the IC₅₀ value (the concentration of Isamoltan that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow prep Prepare Receptor Membranes (e.g., rat cortex) plate Plate Setup (96-well) prep->plate incubate Incubate with: 1. [125I]ICYP (Radioligand) 2. Isamoltan (Test Compound) 3. Controls plate->incubate separate Separate Bound & Free Ligand (Rapid Filtration) incubate->separate measure Measure Radioactivity (Gamma Counter) separate->measure analyze Data Analysis (Calculate IC50 and Ki) measure->analyze

Caption: Radioligand Binding Assay Workflow.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of Isamoltan to antagonize the agonist-induced inhibition of cAMP production, confirming its functional activity at the Gαi/o-coupled 5-HT1B receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the 5-HT1B receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES and 0.05% BSA.[12]

  • Phosphodiesterase (PDE) Inhibitor: 0.1-0.5 mM IBMX to prevent cAMP degradation.[13][14]

  • Stimulant: Forskolin (B1673556) to activate adenylyl cyclase and raise basal cAMP levels.[15]

  • Agonist: A known 5-HT1B receptor agonist (e.g., 5-HT or CP-93129).

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA).[13][15]

Procedure:

  • Cell Seeding: Seed the 5-HT1B-expressing cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer containing the PDE inhibitor for 15-30 minutes at 37°C.

  • Stimulation: Add the 5-HT1B agonist at a fixed concentration (typically its EC₈₀) along with a fixed concentration of forskolin (e.g., 1-10 µM) to the wells.[13] Incubate for 15-30 minutes at 37°C.

    • Control wells: Include cells treated with (a) vehicle only, (b) forskolin only, and (c) forskolin + agonist only.

  • Cell Lysis & Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.

  • Quantification: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100% signal) and the forskolin + agonist control (0% signal).

    • Plot the percentage of inhibition of the agonist response versus the log concentration of Isamoltan.

    • Determine the IC₅₀ value for Isamoltan's antagonism. This can be used to calculate the Schild functional pA₂ value to quantify antagonist potency.

camp_assay_workflow seed_cells Seed 5-HT1B Expressing Cells in a 96-well plate pre_incubate Pre-incubate cells with Isamoltan (Antagonist) + IBMX seed_cells->pre_incubate stimulate Stimulate with: 5-HT1B Agonist + Forskolin pre_incubate->stimulate lyse_cells Lyse Cells & Stop Reaction stimulate->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->measure_cAMP analyze Data Analysis (Calculate IC50 / pA2) measure_cAMP->analyze

Caption: cAMP Functional Assay Workflow.
Protocol 3: Conceptual In Vivo Application - Microdialysis

Isamoltan can be used in vivo to study the role of 5-HT1B autoreceptors in regulating neurotransmitter levels in specific brain regions. The logical basis is that blocking the inhibitory autoreceptor will increase the local release of serotonin.

Hypothesis: Administration of Isamoltan will increase extracellular serotonin levels in a brain region rich in 5-HT1B autoreceptors (e.g., frontal cortex, hippocampus) by blocking the receptor's tonic inhibitory control over serotonin release.[2][4]

Experimental Outline:

  • Animal Model: Use a suitable animal model, such as a rat or mouse.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest.

  • Microdialysis: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples to measure basal serotonin levels.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Analysis: Analyze the concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples using HPLC with electrochemical detection.

  • Interpretation: An increase in extracellular serotonin concentration following Isamoltan administration would support its role as a functional 5-HT1B autoreceptor antagonist in vivo.

microdialysis_logic cluster_presynaptic Presynaptic Serotonergic Neuron Autoreceptor 5-HT1B Autoreceptor (Inhibitory) Release Serotonin Release Autoreceptor->Release Inhibits Block Blockade of Autoreceptor Isamoltan Administer Isamoltan (5-HT1B Antagonist) Isamoltan->Autoreceptor Blocks Disinhibition Disinhibition of Serotonin Release Block->Disinhibition Increase Increased Extracellular Serotonin Disinhibition->Increase Measure Measure with Microdialysis Increase->Measure

Caption: Logical Workflow for In Vivo Microdialysis.

References

Application Notes and Protocols for Isamoltan Hydrochloride Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of isamoltan (B39352) hydrochloride in rodent models. Isamoltan is a compound known for its activity as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist, with additional affinity for 5-HT1A receptors.[1] The selection of an appropriate administration route is critical for achieving desired pharmacokinetic profiles and ensuring animal welfare.

Administration Route Selection

The choice of administration route depends on the experimental goals, such as the desired speed of onset, duration of action, and whether a systemic or localized effect is required.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset. Ideal for pharmacokinetic studies and when precise plasma concentrations are required.

  • Intraperitoneal (IP): Offers rapid absorption, though it is slower and more variable than IV. It is a common route for systemic administration in rodents when IV access is challenging.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes. Suitable for long-term dosing and can be used with osmotic pumps for continuous delivery.

  • Oral (PO): Can be administered via gavage for precise dosing or voluntarily in a palatable vehicle to reduce stress. This route is essential for assessing oral bioavailability and mimics a common clinical route of administration.

Below is a decision-making workflow to aid in selecting the appropriate administration route.

G start Start: Define Experimental Goal q1 Rapid Onset & Precise Plasma Level Needed? start->q1 iv Intravenous (IV) - 100% Bioavailability - Rapid Peak Concentration q1->iv Yes q2 Sustained Release / Chronic Dosing? q1->q2 No sc Subcutaneous (SC) - Slower, Prolonged Absorption - Good for Long-Term Studies q2->sc Yes q3 Assess Oral Bioavailability / GI Effects? q2->q3 No po Oral (PO) - Gavage for Precision - Voluntary for Low Stress q3->po Yes ip Intraperitoneal (IP) - Systemic Effect - Faster than SC, Slower than IV q3->ip No

Caption: Decision workflow for selecting a rodent administration route.

Quantitative Data for Administration

The following table summarizes key quantitative parameters for various administration routes. Dosing for isamoltan should be optimized for each specific study, but literature provides a starting point for subcutaneous administration.[1] General guidelines are provided for other routes.

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral (PO) Gavage
Isamoltan Dose Study-dependentStudy-dependent3 mg/kg (Maximal effect in rats)[1]Study-dependent
Vehicle 0.9% Sterile Saline0.9% Sterile Saline0.9% Sterile Saline0.9% Sterile Saline, Water
Max Volume (Mouse) 5 mL/kg (bolus)10 mL/kg10 mL/kg10 mL/kg
Max Volume (Rat) 5 mL/kg (bolus)10 mL/kg10 mL/kg10 mL/kg
Needle Gauge (Mouse) 27-30G25-27G25-27G20-22G (gavage)
Needle Gauge (Rat) 25-27G23-25G23-25G18-20G (gavage)
Absorption Speed ImmediateRapidSlow to ModerateVariable
Bioavailability 100%High but variableHigh but variableVariable (first-pass effect)

Experimental Protocols

3.1. Vehicle and Formulation Preparation

Isamoltan hydrochloride is a salt and is generally soluble in aqueous solutions. Sterile isotonic saline (0.9% NaCl) is the recommended vehicle for parenteral routes.

  • Calculation: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 5 mL/kg). Calculate the total mass of this compound required (Dose [mg/kg] * Average Weight [kg] * Number of Animals) / (Dose Volume [mL/kg] / 1000 [mL/L])).

  • Dissolution: Weigh the required amount of this compound powder and dissolve it in the calculated volume of sterile 0.9% saline.

  • Sterilization: If the initial components are not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the solution at 4°C, protected from light, unless stability data suggests otherwise. Warm the solution to room temperature before administration.

3.2. Subcutaneous (SC) Injection Protocol

This route was used in a study where a 3 mg/kg dose showed maximal effect on 5-HT turnover in rats.[1]

  • Animal Restraint: Manually restrain the mouse or rat. For mice, scruff the loose skin at the back of the neck. Rats may require two-person handling.

  • Site Selection: The preferred site is the interscapular area (back of the neck) where the skin is loose.

  • Injection: Lift the skin to form a "tent." Insert a 25-27G needle, bevel up, at the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed.

  • Administration: Inject the solution slowly. A small bleb will form under the skin.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent leakage.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

3.3. Intraperitoneal (IP) Injection Protocol

  • Animal Restraint: Restrain the mouse or rat securely, tilting the head downwards to move abdominal organs away from the injection site.

  • Site Selection: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and cecum.

  • Injection: Insert a 23-25G (rat) or 25-27G (mouse) needle, bevel up, at a 30-40 degree angle. The depth should be just enough to penetrate the abdominal wall.

  • Aspiration: Gently pull back the plunger. If blood, urine, or intestinal contents appear, discard the syringe and prepare a new dose.

  • Administration: If aspiration is clear, inject the solution smoothly.

  • Withdrawal & Monitoring: Remove the needle, return the animal to its cage, and observe for distress.

3.4. Intravenous (IV) Tail Vein Injection Protocol

  • Animal Restraint & Warming: Place the rodent in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Site Selection: Identify one of the two lateral tail veins.

  • Injection: Insert a 27-30G needle, bevel up, into the vein at a shallow angle.

  • Confirmation: Successful entry is often confirmed by seeing a small flash of blood in the needle hub or by the lack of resistance upon injecting a tiny volume.

  • Administration: Inject the solution slowly and steadily. If swelling (a bleb) occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal: After injection, withdraw the needle and apply firm pressure to the site with gauze to prevent bleeding.

  • Monitoring: Monitor the animal for any adverse reactions before returning it to its cage.

3.5. Oral (PO) Administration via Gavage

  • Animal Restraint: Restrain the animal firmly to prevent movement of the head and neck.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length to reach the stomach.

  • Insertion: Gently introduce the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if the animal struggles or coughs, the needle may be in the trachea and must be withdrawn immediately.

  • Administration: Once the needle is in the stomach, administer the solution smoothly.

  • Withdrawal & Monitoring: Remove the needle gently and return the animal to its cage. Monitor for signs of respiratory distress.

3.6. Refined Oral (PO) Administration via Palatable Vehicle

To reduce stress associated with gavage, isamoltan can be mixed into a palatable vehicle.[2][3]

  • Habituation: For several days prior to the experiment, train the animals to voluntarily consume a small amount of the vehicle (e.g., flavored gelatin, yogurt) presented in a small dish inside the cage.[4][5]

  • Dose Preparation: On the day of the experiment, mix the pre-calculated dose of this compound into the palatable vehicle for each animal.

  • Administration: Provide the drug-laced vehicle to the individually housed animal and allow it to consume the mixture completely.

  • Confirmation: Ensure the entire dose has been consumed before considering the administration complete. This method is less precise but significantly reduces animal stress.[2]

Mechanism of Action and Signaling Pathway

Isamoltan acts as an antagonist at β-adrenergic receptors and 5-HT1B serotonin (B10506) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase (AC), an enzyme that produces the second messenger cyclic AMP (cAMP).

  • β-Adrenergic Receptors: Typically couple to a stimulatory G-protein (Gs). Activation of Gs stimulates adenylyl cyclase, increasing intracellular cAMP levels. As an antagonist , isamoltan blocks this pathway, preventing the downstream effects of agonists like norepinephrine.

  • 5-HT1A/1B Receptors: Couple to an inhibitory G-protein (Gi). Activation of Gi inhibits adenylyl cyclase, decreasing intracellular cAMP levels.[6] As an antagonist , isamoltan blocks this inhibition, which can lead to a relative increase in cAMP if a tonic level of agonist (serotonin) is present.

The diagram below illustrates this dual mechanism.

G Isamoltan Signaling Pathway Modulation cluster_beta β-Adrenergic Pathway cluster_5ht Serotonergic Pathway BetaR β-Adrenergic Receptor Gs Gs (Stimulatory G-Protein) BetaR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates (+) Norepi Norepinephrine (Agonist) Norepi->BetaR HT1R 5-HT1B Receptor Gi Gi (Inhibitory G-Protein) HT1R->Gi Activates Gi->AC Inhibits (-) Serotonin Serotonin (Agonist) Serotonin->HT1R Isamoltan Isamoltan (Antagonist) Isamoltan->BetaR BLOCKS Isamoltan->HT1R BLOCKS cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Kinase Activation) cAMP->Response Activates

Caption: Isamoltan's antagonistic action on β-adrenergic and 5-HT1B pathways.

General Experimental Workflow

A typical workflow for a single-dose rodent study is outlined below.

G prep 1. Dose Preparation - Calculate Dose - Dissolve Isamoltan in Vehicle - Sterile Filter acclimate 2. Animal Acclimation - Acclimate to Handling - Record Baseline Weight prep->acclimate admin 3. Administration - Select Route (IV, IP, SC, PO) - Restrain Animal - Administer Calculated Dose acclimate->admin monitor 4. Post-Dose Monitoring - Observe for Adverse Effects - Note Behavioral Changes admin->monitor endpoint 5. Experimental Endpoint - Behavioral Testing - Sample Collection (Blood, Tissue) monitor->endpoint

Caption: General workflow for a single-dose rodent experiment.

References

Application Note: Determination of Isamoltan Hydrochloride Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isamoltan hydrochloride is a selective antagonist for the serotonin (B10506) 5-HT1B receptor and also functions as a ligand for β-adrenoceptors.[1][2] It exhibits approximately five times greater potency for the 5-HT1B receptor compared to the 5-HT1A receptor.[2][3] The pharmacological characterization of Isamoltan, particularly the determination of its dose-response curve, is fundamental for understanding its potency and efficacy. This document provides detailed protocols for establishing the dose-response relationship of this compound through in vitro radioligand binding assays.

Mechanism of Action

Isamoltan primarily acts as an antagonist at presynaptic 5-HT1B autoreceptors. These receptors normally function to inhibit the release of serotonin (5-HT) from the presynaptic terminal. By blocking these autoreceptors, Isamoltan prevents this negative feedback, leading to an increased concentration of serotonin in the synaptic cleft.[3][4] This modulation of serotonergic neurotransmission is believed to underlie its anxiolytic effects observed in preclinical studies.[2][4]

Isamoltan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle 5-HT Vesicle Release 5-HT Release Vesicle->Release Exocytosis Serotonin 5-HT Release->Serotonin Autoreceptor 5-HT1B Autoreceptor Serotonin->Autoreceptor Inhibits Release (-) Post_Receptor Postsynaptic 5-HT Receptor Serotonin->Post_Receptor Activates (+) Isamoltan Isamoltan Isamoltan->Autoreceptor Blocks Response Neuronal Response Post_Receptor->Response Dose_Response_Workflow prep 1. Preparation - Serial dilutions of Isamoltan - Radioligand solution - Membrane homogenate setup 2. Assay Plate Setup Add membranes, radioligand, and Isamoltan/control to wells prep->setup incubate 3. Incubation Allow binding to reach equilibrium (e.g., 60-90 min at RT) setup->incubate filter 4. Filtration & Washing Separate bound from free radioligand using vacuum manifold incubate->filter count 5. Radioactivity Measurement Quantify bound radioligand using a scintillation counter filter->count analyze 6. Data Analysis - Calculate specific binding - Plot dose-response curve - Determine IC50 and Ki count->analyze result Result: Potency & Affinity of this compound analyze->result

References

Application Notes and Protocols for Efficacy Testing of Isamoltan Hydrochloride (and similar 5-HT1B Antagonists/Beta-Adrenoceptor Blockers) in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the efficacy of Isamoltan hydrochloride, a putative 5-HT1B receptor antagonist and beta-adrenoceptor blocker, in various cell culture models. The methodologies outlined here are designed to enable researchers to characterize the compound's potency, mechanism of action, and potential therapeutic effects at the cellular level. The protocols are based on established techniques for evaluating similar classes of compounds.[1][2][3]

Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its effects through two primary mechanisms:

  • 5-HT1B Receptor Antagonism: The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] As an antagonist, this compound would block the binding of serotonin to the 5-HT1B receptor, thereby preventing the downstream reduction in cAMP. This can have various cellular effects, including the inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines.[5][6]

  • Beta-Adrenoceptor Blockade: Beta-adrenergic receptors are also GPCRs that, when stimulated by catecholamines like adrenaline and noradrenaline, typically lead to an increase in cAMP production. Beta-blockers antagonize these receptors, which can inhibit cell proliferation and colony formation in cancer cells.[2][3][7]

Signaling Pathway Diagrams

G cluster_5HT1B 5-HT1B Receptor Antagonism Serotonin Serotonin Receptor_5HT1B 5-HT1B Receptor Serotonin->Receptor_5HT1B Activates Isamoltan Isamoltan HCl Isamoltan->Receptor_5HT1B Blocks G_protein_i Gi/o Protein Receptor_5HT1B->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Cellular_Response_Inhibit Inhibition of Cellular Response cAMP->Cellular_Response_Inhibit

Caption: 5-HT1B receptor antagonist signaling pathway.

G cluster_Beta Beta-Adrenoceptor Blockade Catecholamine Catecholamine (e.g., Adrenaline) Receptor_Beta Beta-Adrenoceptor Catecholamine->Receptor_Beta Activates Isamoltan_beta Isamoltan HCl Isamoltan_beta->Receptor_Beta Blocks G_protein_s Gs Protein Receptor_Beta->G_protein_s Activates AC_beta Adenylyl Cyclase G_protein_s->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Converts ATP to ATP_beta ATP PKA Protein Kinase A cAMP_beta->PKA Activates Cellular_Response_Stim Stimulation of Cellular Response PKA->Cellular_Response_Stim

Caption: Beta-adrenoceptor blocker signaling pathway.

Recommended Cell Culture Models

The choice of cell line is critical for elucidating the specific effects of this compound. Based on its dual mechanism, the following cell lines are recommended:

TargetCell LineDescriptionRationale
5-HT1B Receptor HT29Human colorectal adenocarcinomaExpresses 5-HT1B receptors; suitable for proliferation and apoptosis assays.[5]
HT22Mouse hippocampal neuronalCan be differentiated to express serotonergic markers, including 5-HT1A/1B receptors.[8]
Beta-Adrenoceptor A549Human lung carcinomaExpresses both beta-1 and beta-2 adrenergic receptors.[3]
H1299Human non-small cell lung carcinomaAlso expresses beta-adrenergic receptors and can be used for viability and colony formation assays.[2][3]
General Cytotoxicity HEK293Human embryonic kidneyCommonly used for initial toxicity screening and for creating stable cell lines overexpressing specific receptors.[8]

Experimental Protocols

The following protocols provide a framework for testing the efficacy of this compound.

Experimental Workflow

G cluster_workflow Efficacy Testing Workflow Start Start: Compound Preparation Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Dose_Response Dose-Response and Viability Assay (MTT) Cell_Culture->Dose_Response Binding_Assay Receptor Binding Affinity Assay Dose_Response->Binding_Assay Functional_Assay Functional Antagonism (cAMP Measurement) Binding_Assay->Functional_Assay Clonogenic_Assay Long-Term Efficacy (Colony Formation Assay) Functional_Assay->Clonogenic_Assay Data_Analysis Data Analysis and IC50/EC50 Determination Clonogenic_Assay->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: General experimental workflow for efficacy testing.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the concentration at which this compound affects cell viability.[2][3]

Materials:

  • Selected cell lines (e.g., HT29, A549)

  • Complete culture medium

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Protocol 2: Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of this compound for its target receptors.

Materials:

  • Cell line expressing the receptor of interest (e.g., HEK293-5HT1B)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-GR125743 for 5-HT1B)

  • This compound (non-labeled competitor)

  • Scintillation cocktail and counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Harvest cells, homogenize them in membrane preparation buffer, and centrifuge to isolate the cell membranes.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.

Protocol 3: Functional Antagonism (cAMP Measurement)

This assay measures the ability of this compound to block agonist-induced changes in intracellular cAMP.[1]

Materials:

  • Selected cell lines (e.g., HT29, A549)

  • This compound

  • A known agonist for the target receptor (e.g., Serotonin for 5-HT1B, Isoproterenol for beta-adrenoceptors)

  • Forskolin (optional, to stimulate adenylyl cyclase directly)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Seeding: Seed cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80) to the wells and incubate for the time recommended by the assay kit.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.

Protocol 4: Clonogenic (Colony Formation) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[2][3]

Materials:

  • Selected cell lines (e.g., A549, H1299)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as clusters of >50 cells).

  • Data Analysis: Calculate the surviving fraction of colonies for each treatment condition relative to the vehicle control.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. Below are examples based on hypothetical data for this compound and reference compounds.

Table 1: IC50 Values from Cell Viability (MTT) Assay

Cell LineCompoundIC50 (µM)
HT29Isamoltan HCl[Experimental Value]
SB224289 (Reference 5-HT1B Antagonist)[Experimental Value]
A549Isamoltan HCl[Experimental Value]
Propranolol (Reference Beta-Blocker)119.3 ± 12.7[2]

Table 2: Functional Antagonism (cAMP Assay) Results

Cell LineAgonistCompoundIC50 (nM)
HT29SerotoninIsamoltan HCl[Experimental Value]
A549IsoproterenolIsamoltan HCl[Experimental Value]

Conclusion

These protocols provide a comprehensive framework for the in vitro characterization of this compound or similar compounds. By employing these cell culture models and assays, researchers can effectively determine the compound's efficacy, potency, and mechanism of action, providing crucial data for further drug development.

References

Isamoltane Hydrochloride: Application Notes and Protocols for Inducing Specific Physiological Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane hydrochloride is a versatile pharmacological tool primarily recognized for its antagonist activity at β-adrenergic and serotonin (B10506) (5-HT) 5-HT1B receptors.[1][2] It also exhibits antagonist properties at the 5-HT1A receptor, albeit with lower potency.[2][3] This dual action makes it a valuable agent for investigating the physiological roles of these receptor systems in various contexts, including anxiety, depression, and cerebrovascular regulation.[1][4][5] These application notes provide a comprehensive overview of isamoltane hydrochloride's pharmacological profile, along with detailed protocols for its use in inducing and studying specific physiological responses in preclinical research.

Pharmacological Profile

Isamoltane hydrochloride's primary mechanism of action involves the competitive blockade of β-adrenoceptors and 5-HT1B receptors.[1][4] Its affinity for these receptors has been quantified in various studies, demonstrating its utility as a selective antagonist for in vitro and in vivo experiments.

ParameterReceptor TargetValueSpecies/TissueReference
IC50 β-adrenoceptor8.4 nMRat Brain Membranes[1][6]
IC50 5-HT1B Receptor39 nMRat Brain Membranes[1][6]
Ki 5-HT1B Receptor21 nmol/lRat Brain[7]
Ki 5-HT1A Receptor112 nmol/lRat Brain[7]

Signaling Pathways

Isamoltane hydrochloride exerts its effects by blocking the canonical signaling pathways associated with β-adrenergic and 5-HT1B receptors. As an antagonist, it prevents the downstream signaling cascades typically initiated by the binding of endogenous agonists like adrenaline, noradrenaline, and serotonin.

cluster_beta β-Adrenergic Receptor Pathway cluster_5ht1b 5-HT1B Receptor Pathway Adrenaline Adrenaline/ Noradrenaline Beta_Receptor β-Adrenoceptor Adrenaline->Beta_Receptor G_protein_beta Gs Protein Beta_Receptor->G_protein_beta Isamoltane_beta Isamoltane HCl Isamoltane_beta->Beta_Receptor AC_beta Adenylyl Cyclase G_protein_beta->AC_beta cAMP_beta cAMP AC_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Physiological_Response_beta Physiological Response (e.g., increased heart rate) PKA_beta->Physiological_Response_beta Serotonin Serotonin (5-HT) HT1B_Receptor 5-HT1B Receptor Serotonin->HT1B_Receptor G_protein_5ht1b Gi/o Protein HT1B_Receptor->G_protein_5ht1b Isamoltane_5ht1b Isamoltane HCl Isamoltane_5ht1b->HT1B_Receptor AC_5ht1b Adenylyl Cyclase G_protein_5ht1b->AC_5ht1b cAMP_5ht1b cAMP AC_5ht1b->cAMP_5ht1b Neurotransmitter_Release Decreased Neurotransmitter Release cAMP_5ht1b->Neurotransmitter_Release

Fig. 1: Isamoltane HCl Signaling Pathway Blockade

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing isamoltane hydrochloride to investigate specific physiological responses.

In Vitro Receptor Binding Assay: 5-HT1B Receptor

This protocol describes a radioligand binding assay to determine the affinity of isamoltane hydrochloride for the 5-HT1B receptor in rat brain tissue.[4][6]

Materials:

  • Isamoltane hydrochloride

  • [125I]Iodocyanopindolol ([125I]ICYP)

  • (-)-Isoprenaline

  • Serotonin (5-HT)

  • Rat brain tissue (cortex, striatum, or hippocampus)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin (BSA)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain region from male Sprague-Dawley rats on ice.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and competition with isamoltane hydrochloride.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [125I]ICYP (final concentration ~100-200 pM), and 50 µL of 30 µM (-)-isoprenaline (to block β-adrenoceptors).

    • Non-specific Binding: Add 50 µL of 10 µM 5-HT, 50 µL of [125I]ICYP, and 50 µL of 30 µM (-)-isoprenaline.

    • Competition Binding: Add 50 µL of varying concentrations of isamoltane hydrochloride, 50 µL of [125I]ICYP, and 50 µL of 30 µM (-)-isoprenaline.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube.

    • Incubate at 37°C for 30 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of isamoltane hydrochloride from the competition binding data using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis start_prep Rat Brain Tissue homogenize Homogenize in Tris-HCl Buffer start_prep->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (40,000 x g) supernatant1->centrifuge2 resuspend1 Resuspend Pellet centrifuge2->resuspend1 centrifuge3 Repeat Centrifugation resuspend1->centrifuge3 resuspend2 Resuspend in Assay Buffer centrifuge3->resuspend2 end_prep Membrane Suspension resuspend2->end_prep setup_tubes Prepare Assay Tubes (Total, Non-specific, Competition) add_reagents Add Radioligand, Isoprenaline, Isamoltane/5-HT setup_tubes->add_reagents add_membrane Add Membrane Suspension add_reagents->add_membrane incubate Incubate at 37°C add_membrane->incubate end_assay Binding Reaction Complete incubate->end_assay filtrate Rapid Filtration wash Wash Filters filtrate->wash count Gamma Counting wash->count calculate Calculate Specific Binding, IC50, and Ki count->calculate end_analysis Results calculate->end_analysis

References

Application Notes and Protocols for Isamoltan Hydrochloride Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltan hydrochloride is a selective β-adrenergic antagonist and a potent 5-HT1B receptor antagonist with a lower affinity for 5-HT1A receptors.[1][2] This dual mechanism of action suggests its potential therapeutic utility in a range of neuropsychiatric disorders, including anxiety and depression. These application notes provide detailed protocols for preclinical behavioral studies in rodents to elucidate the anxiolytic and antidepressant-like effects of this compound.

Mechanism of Action

Isamoltan acts as an antagonist at both β-adrenergic and serotonin (B10506) 5-HT1B receptors. Its higher affinity for the 5-HT1B autoreceptor is thought to increase the synaptic concentration of serotonin by blocking the negative feedback mechanism on serotonin release.[1] This increase in synaptic serotonin may then act on other postsynaptic serotonin receptors, such as 5-HT2 receptors, to mediate its behavioral effects.[1] Isamoltan's β-blocking activity may also contribute to its anxiolytic potential by modulating the physiological symptoms of anxiety.

Below is a diagram illustrating the proposed signaling pathway of Isamoltan.

Isamoltan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release ht1b_receptor 5-HT1B Autoreceptor serotonin_release->ht1b_receptor Negative Feedback serotonin Serotonin (5-HT) serotonin_release->serotonin ht1a_receptor 5-HT1A Receptor serotonin->ht1a_receptor downstream Downstream Signaling & Behavioral Effects ht1a_receptor->downstream beta_receptor β-Adrenergic Receptor beta_receptor->downstream isamoltan Isamoltan isamoltan->ht1b_receptor Antagonism isamoltan->beta_receptor Antagonism EPM_Workflow acclimation Acclimation (1 week) dosing Isamoltan/Vehicle Administration acclimation->dosing placement Placement in Center of EPM dosing->placement recording 5-min Video Recording placement->recording analysis Behavioral Analysis recording->analysis FST_Workflow cluster_day1 Day 1: Pre-test cluster_day2 Day 2: Test pre_swim 15-min Swim dosing Isamoltan/Vehicle Administration pre_swim->dosing test_swim 6-min Swim dosing->test_swim analysis Score Immobility (last 4 min) test_swim->analysis WDS_Workflow dosing Isamoltan (3 mg/kg, s.c.) Administration observation Observation Period (e.g., 30-60 min) dosing->observation counting Count Frequency of Wet-Dog Shakes observation->counting

References

Isamoltan Hydrochloride: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltan (B39352) is a compound that acts as both a β-adrenergic receptor antagonist and a serotonin (B10506) 5-HT1B receptor antagonist, exhibiting a higher affinity for the latter.[1] This dual activity makes it a valuable tool for investigating the roles of these receptor systems in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of isamoltan hydrochloride solutions for use in both in vitro and in vivo research settings.

Physicochemical Properties and Receptor Affinity

A summary of the key physicochemical properties of this compound and its binding affinities for serotonin receptors is provided below.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₂・HCl
Molecular Weight 310.82 g/mol
5-HT1A Receptor Affinity (Ki) 112 nM
5-HT1B Receptor Affinity (Ki) 21 nM

Isamoltan Signaling Pathway

Isamoltan primarily functions as an antagonist at β-adrenergic and 5-HT1B receptors. At the 5-HT1B receptor, which is a Gi/o-coupled receptor, isamoltan blocks the binding of serotonin. This prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (camp).

Isamoltan Signaling Pathway at 5-HT1B Receptor Isamoltan Isamoltan HT1B_Receptor 5-HT1B Receptor Isamoltan->HT1B_Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->HT1B_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase HT1B_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Response cAMP->Downstream Activates

Figure 1: Isamoltan's antagonistic action at the 5-HT1B receptor.

Experimental Protocols

Due to the lack of explicit solubility data for this compound, the following protocols are based on general practices for dissolving hydrochloride salts of research compounds, particularly other β-blockers and 5-HT receptor antagonists. It is strongly recommended to perform a small-scale solubility test before preparing larger quantities.

In Vitro Solution Preparation

For in vitro studies, such as cell-based assays or receptor binding experiments, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer.

Workflow for In Vitro Solution Preparation

Workflow for In Vitro Solution Preparation start Start weigh Weigh Isamoltan HCl start->weigh dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex store Store stock at -20°C vortex->store dilute Dilute stock in aqueous buffer store->dilute use Use in assay dilute->use

Figure 2: Workflow for preparing this compound solutions for in vitro use.

Protocol for a 10 mM Stock Solution in DMSO:

  • Calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 310.82 g/mol * 1000 mg/g = 3.1082 mg

  • Dissolution:

    • Accurately weigh 3.11 mg of this compound powder.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity dimethyl sulfoxide (B87167) (DMSO).

    • Vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any particulates.

  • Storage:

    • Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

  • For cell-based assays, dilute the DMSO stock solution into the appropriate cell culture medium or buffer (e.g., PBS, HBSS).

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) must be included in all experiments.

In Vivo Solution Preparation

For in vivo studies, such as subcutaneous administration in rodents, the choice of vehicle is critical to ensure the compound's stability, bioavailability, and minimal irritation at the injection site. As this compound's aqueous solubility may be limited, a suspension is often a suitable formulation.

Workflow for In Vivo Suspension Preparation

Workflow for In Vivo Suspension Preparation start Start weigh Weigh Isamoltan HCl start->weigh prepare_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose (B11928114) in saline) start->prepare_vehicle triturate Triturate powder with a small amount of vehicle to form a paste weigh->triturate prepare_vehicle->triturate add_vehicle Gradually add remaining vehicle with mixing triturate->add_vehicle homogenize Homogenize the suspension (vortex/sonicate) add_vehicle->homogenize administer Administer subcutaneously homogenize->administer

Figure 3: Workflow for preparing an this compound suspension for in vivo administration.

Protocol for a 1 mg/mL Suspension for Subcutaneous Injection:

  • Vehicle Preparation (0.5% Methylcellulose in 0.9% Saline):

    • Heat approximately one-third of the required volume of sterile 0.9% saline to 60-70°C.

    • Slowly add 0.5% (w/v) methylcellulose powder while stirring to ensure it is wetted.

    • Remove from heat and add the remaining two-thirds of the volume as cold sterile 0.9% saline.

    • Continue to stir in a cold bath until the methylcellulose is fully dissolved and the solution is clear.

  • Suspension Preparation:

    • Calculate the required amount of this compound for the desired final volume (e.g., 10 mg for 10 mL).

    • Place the weighed powder in a sterile mortar or tube.

    • Add a small volume of the prepared methylcellulose vehicle and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension.

    • Vortex or sonicate briefly to ensure homogeneity.

In Vivo Dosing:

  • Based on published literature, a subcutaneous dose of 3 mg/kg has been used in rats.[1]

  • The volume to be administered can be calculated as follows:

    • Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

  • It is recommended to prepare the suspension fresh on the day of use. If storage is necessary, store at 2-8°C and resuspend thoroughly before administration.

  • Always include a vehicle control group in in vivo experiments.

Summary of Experimental Parameters

The following table summarizes the key quantitative parameters for the use of this compound in research.

ParameterIn VitroIn Vivo
Typical Stock Concentration 10 mM in DMSON/A
Typical Working Concentration Dependent on assay (nM to µM range)1 mg/mL suspension
Vehicle DMSO (stock), Aqueous buffer (working)0.5% Methylcellulose in 0.9% Saline
Route of Administration N/ASubcutaneous
Reported Dosage N/A3 mg/kg (in rats)[1]

Disclaimer: These protocols are intended as a guide for research purposes only. It is the responsibility of the researcher to validate and optimize these procedures for their specific experimental conditions and to adhere to all institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for the Analytical Characterization of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltan hydrochloride is a beta-adrenergic antagonist with additional 5-HT1 receptor activity. As with any active pharmaceutical ingredient (API), comprehensive analytical characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols and data interpretation guidelines for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its analytical development.

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₂·HCl[1]
Molecular Weight310.82 g/mol [1]
AppearanceWhite to off-white solidGeneral knowledge
SolubilityFreely soluble in water, practically insoluble in anhydrous ethanol.[2]Adapted from general knowledge on similar hydrochloride salts
Melting Point~150-160 °C (Decomposition may occur)Adapted from thermal analysis of similar beta-blockers

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the identification, quantification, and purity assessment of this compound.

Application Note

A reverse-phase HPLC (RP-HPLC) method is suitable for the routine analysis of this compound. The method's robustness allows for its use in various stages of drug development, from API characterization to formulation quality control. A C18 column is effective for retaining and separating Isamoltan from its potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier, can be optimized to achieve the desired resolution and run time. UV detection is appropriate due to the presence of a chromophore in the Isamoltan molecule.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.02 M Phosphate buffer (pH 3.5)

    • B: Acetonitrile (B52724)

    • Isocratic elution with a ratio of A:B (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 50 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 50 µg/mL.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time of the main peak in the sample solution should match that of the standard solution. Quantification is performed by comparing the peak area of the sample to that of the standard.

Data Presentation
ParameterTypical Value
Retention Time4-6 minutes
Tailing Factor< 1.5
Theoretical Plates> 2000
Linearity (R²)> 0.999 (over a range of e.g., 10-100 µg/mL)

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Prep_Standard Prepare Standard (50 µg/mL) Injection Inject 20 µL Prep_Standard->Injection Prep_Sample Prepare Sample (50 µg/mL) Prep_Sample->Injection HPLC_System HPLC Instrument (C18 Column, UV Detector) Chromatogram Record Chromatogram HPLC_System->Chromatogram Mobile_Phase Mobile Phase (Buffer:ACN) Mobile_Phase->HPLC_System 1.0 mL/min Quantification Quantify by Peak Area Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound. The hydrochloride salt form can be distinguished from the free base by characteristic chemical shifts of the protons and carbons near the amine group. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be employed for complete spectral assignment.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Acquisition:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is used as an internal reference.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 7.8m
-OCH₂-4.0 - 4.2m
-CH(OH)-5.0 - 5.5m
-CH₂-N-2.8 - 3.2m
-CH(CH₃)₂3.0 - 3.4m
-CH(CH ₃)₂1.0 - 1.2d
-NH ₂⁺-8.5 - 9.5br s
-OH 5.0 - 5.5d

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, such as O-H, N-H, C-H, C=C (aromatic), and C-O stretches. The presence of the hydrochloride salt can be inferred from the broad absorption in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of this compound.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)Assignment
3200 - 3500O-H stretching
2400 - 3000N-H⁺ stretching (broad)
2850 - 3000C-H stretching (aliphatic)
1450 - 1600C=C stretching (aromatic)
1000 - 1300C-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Isamoltan.

Electrospray ionization (ESI) is a suitable ionization technique for this compound. The mass spectrum will show the molecular ion peak corresponding to the free base of Isamoltan. Fragmentation patterns can be analyzed to confirm the structure.

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Ionization Mode: Positive ion mode.

m/zAssignment
275.17[M+H]⁺ (Isamoltan free base)
Expected FragmentsCorresponding to the loss of side chains (e.g., isopropylamino, propanol)

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study the thermal transitions of this compound. The DSC thermogram can reveal information about crystallinity, polymorphism, and purity.

  • Instrumentation: A DSC instrument.

  • Sample Pan: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Temperature Range: 25 °C to 250 °C.

ParameterTypical Value
Onset of Melting~145 °C
Peak of Melting~155 °C
Enthalpy of Fusion (ΔH)Varies with crystallinity
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A TGA instrument.

  • Sample Pan: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Temperature Range: 25 °C to 500 °C.

Temperature Range (°C)Weight Loss (%)Assignment
< 100< 1%Loss of residual solvent/moisture
> 160SignificantOnset of thermal decomposition

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Isamoltan HCl Sample DSC_Sample Weigh 2-5 mg in Al pan Start->DSC_Sample TGA_Sample Weigh 5-10 mg in Pt pan Start->TGA_Sample DSC_Run Heat at 10°C/min under N₂ DSC_Sample->DSC_Run DSC_Data Record Thermogram (Melting Point, ΔH) DSC_Run->DSC_Data TGA_Run Heat at 10°C/min under N₂ TGA_Sample->TGA_Run TGA_Data Record Thermogram (Weight Loss vs. Temp) TGA_Run->TGA_Data

Caption: Workflow for the thermal analysis of this compound.

Signaling Pathways of Isamoltan

Isamoltan acts as an antagonist at β₁ and β₂-adrenergic receptors and also interacts with 5-HT₁A receptors. Understanding these signaling pathways is crucial for elucidating its mechanism of action.

β₁-Adrenergic Receptor Signaling Pathway

Beta1_Signaling Isamoltan Isamoltan Beta1_AR β₁-Adrenergic Receptor Isamoltan->Beta1_AR Antagonist Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Increases Contraction Increased Cardiac Contractility & Rate Ca_influx->Contraction Leads to

Caption: Antagonistic action of Isamoltan on the β₁-adrenergic receptor signaling pathway.

β₂-Adrenergic Receptor Signaling Pathway

Beta2_Signaling Isamoltan Isamoltan Beta2_AR β₂-Adrenergic Receptor Isamoltan->Beta2_AR Antagonist Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Promotes (when active)

Caption: Antagonistic action of Isamoltan on the β₂-adrenergic receptor signaling pathway.

5-HT₁A Receptor Signaling Pathway

Caption: Agonist/partial agonist action of Isamoltan on the 5-HT₁A receptor signaling pathway.

Disclaimer

These application notes and protocols are intended as a general guide. Specific experimental conditions may need to be optimized for different instruments and sample matrices. It is recommended to validate all analytical methods according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).

References

Isamoltane Hydrochloride: Application Notes and Protocols for Functional Genomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane hydrochloride is a versatile pharmacological tool with a dual mechanism of action, functioning as both a beta-adrenergic receptor (β-AR) antagonist and a serotonin (B10506) 5-HT1A and 5-HT1B receptor antagonist.[1] It exhibits a notable selectivity for the 5-HT1B receptor, with approximately five times greater potency for this subtype over the 5-HT1A receptor.[1][2] This unique pharmacological profile makes Isamoltane hydrochloride a valuable compound for dissecting the roles of these signaling pathways in various physiological and pathological processes. In the context of functional genomics, Isamoltane can be employed to modulate these pathways to elucidate gene function, identify novel drug targets, and screen for compounds that modify these signaling cascades.

Functional genomics aims to understand the relationship between genotype and phenotype on a genome-wide scale.[3] By utilizing Isamoltane hydrochloride in high-throughput screening and gene expression profiling studies, researchers can investigate the genetic basis of cellular responses to β-adrenergic and serotonergic signaling. For instance, studies have shown that beta-blockers can reverse pathological gene expression patterns associated with heart failure, highlighting the potential of such compounds in functional genomics research to identify genes involved in disease and therapeutic response.[3][4][5]

These application notes provide a comprehensive guide for utilizing Isamoltane hydrochloride in functional genomics studies, including its pharmacological data, detailed experimental protocols for relevant cell-based assays, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the key pharmacological data for Isamoltane hydrochloride, providing essential information for designing and interpreting functional genomics experiments.

Table 1: Receptor Binding Affinity of Isamoltane Hydrochloride

Receptor TargetLigandIC50 (nM)Ki (nM)RadioligandTissue/Cell SourceReference
β-adrenoceptorIsamoltane HCl8.4-[125I]ICYPRat Brain Membranes[6]
5-HT1B ReceptorIsamoltane HCl3921[125I]ICYPRat Brain Membranes[2][6]
5-HT1A ReceptorIsamoltane HCl1070112[3H]8-OH-DPATRat Brain Membranes[2][6]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Functional Activity of Isamoltane Hydrochloride

AssayEffectConcentrationTissue/SystemReference
K+-evoked [3H]5-HT overflowIncreased0.1 µMRat occipital cortex slices[2]
5-HIAA concentrationIncreased3 mg/kg s.c.Rat hypothalamus and hippocampus[2]

5-HIAA: 5-Hydroxyindoleacetic acid, a metabolite of serotonin.

Signaling Pathways

Isamoltane hydrochloride exerts its effects by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways. Understanding these pathways is crucial for designing functional genomics experiments and interpreting the results.

Beta-Adrenergic Receptor Signaling

As a β-AR antagonist, Isamoltane blocks the canonical Gs-coupled signaling pathway.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isamoltane Isamoltane Hydrochloride Beta_AR β-Adrenergic Receptor Isamoltane->Beta_AR Blocks G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling & Gene Expression PKA->Downstream Phosphorylates Serotonin_1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isamoltane Isamoltane Hydrochloride HT1B_R 5-HT1B Receptor Isamoltane->HT1B_R Blocks G_Protein Gi Protein HT1B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_Protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression MAPK_pathway->Gene_Expression Radioligand_Binding_Workflow A Prepare Cell Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

References

Troubleshooting & Optimization

Isamoltan Hydrochloride Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isamoltan (B39352) hydrochloride. The information is designed to address specific experimental challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for isamoltan hydrochloride?

A common and plausible synthetic pathway for this compound involves a four-step process:

  • Synthesis of 2-(pyrrol-1-yl)phenol: This is typically achieved through a Paal-Knorr pyrrole (B145914) synthesis by reacting 2-aminophenol (B121084) with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions.

  • Synthesis of (R,S)-1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane: The synthesized 2-(pyrrol-1-yl)phenol is then reacted with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl (B131873) ether.

  • Synthesis of (R,S)-Isamoltan: The epoxide ring of the glycidyl ether is subsequently opened by reaction with isopropylamine (B41738) to yield the racemic isamoltan base.

  • Formation of this compound and Chiral Resolution: The racemic isamoltan is then converted to its hydrochloride salt. Since isamoltan is a specific enantiomer ((R)-isomer), a chiral resolution step is necessary to isolate the desired (R)-isamoltan hydrochloride from the racemic mixture. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Q2: What are the critical parameters to control for a high yield in the Paal-Knorr synthesis of 2-(pyrrol-1-yl)phenol?

The critical parameters for the Paal-Knorr synthesis of 2-(pyrrol-1-yl)phenol include the choice of acid catalyst, reaction temperature, and reaction time. Acetic acid is a commonly used solvent and catalyst. The temperature should be controlled to prevent side reactions, and the reaction time needs to be optimized to ensure complete conversion.

Q3: How can I minimize the formation of byproducts during the glycidylation of 2-(pyrrol-1-yl)phenol?

Byproduct formation in the glycidylation step can be minimized by careful control of the reaction conditions. Key factors include:

  • Choice of Base: A moderately strong base like potassium carbonate is often preferred to sodium hydroxide (B78521) to avoid hydrolysis of epichlorohydrin.

  • Temperature Control: The reaction is typically carried out at a moderate temperature to prevent polymerization of epichlorohydrin and other side reactions.

  • Stoichiometry: Using a slight excess of epichlorohydrin can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

Q4: How can I achieve the desired (R)-enantiomer of isamoltan?

There are two primary strategies to obtain the (R)-enantiomer of isamoltan:

  • Asymmetric Synthesis: This involves using a chiral catalyst or a chiral starting material in the synthesis to selectively produce the (R)-enantiomer. For example, an asymmetric epoxidation of an appropriate precursor could be employed.

  • Chiral Resolution: This is a more common approach where the racemic mixture of isamoltan is separated into its individual enantiomers. This can be done by:

    • Diastereomeric Salt Formation: Reacting the racemic isamoltan with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, which can then be separated by crystallization.

    • Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-(pyrrol-1-yl)phenol (Step 1)
Potential Cause Suggested Solution
Incomplete Reaction- Increase reaction time. - Increase reaction temperature cautiously, monitoring for decomposition. - Ensure efficient stirring.
Catalyst Inactivity- Use a fresh batch of acid catalyst (e.g., glacial acetic acid). - Consider testing other acid catalysts like p-toluenesulfonic acid in catalytic amounts.
Side Reactions- Lower the reaction temperature to minimize polymerization or degradation of starting materials. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminophenol.
Purification Losses- Optimize the extraction and purification procedure. - Consider column chromatography for purification if simple extraction and crystallization are insufficient.
Problem 2: Formation of Multiple Products in the Glycidylation Step (Step 2)
Potential Cause Suggested Solution
Hydrolysis of Epichlorohydrin- Use an anhydrous solvent and ensure all glassware is thoroughly dried. - Use a non-aqueous base like potassium carbonate instead of sodium hydroxide.
Formation of Di-glycidylated Byproducts- This is less likely with a monohydric phenol (B47542) but can occur if impurities are present. Ensure the purity of the 2-(pyrrol-1-yl)phenol starting material.
Polymerization of Epichlorohydrin- Avoid high reaction temperatures. - Add the base portion-wise to control the exothermicity of the reaction.
Incomplete Reaction- Increase the reaction time or temperature moderately. - Use a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to improve the reaction rate, especially if using a solid base like potassium carbonate in a non-polar solvent.
Problem 3: Poor Regioselectivity in the Epoxide Ring Opening (Step 3)
Potential Cause Suggested Solution
Non-selective Nucleophilic Attack- The reaction of an epoxide with a primary amine like isopropylamine generally proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide. If regioisomers are observed, it might indicate unusual electronic effects. - Running the reaction at a lower temperature can sometimes improve selectivity. - The choice of solvent can also influence regioselectivity; protic solvents can activate the epoxide and favor attack at the more substituted carbon, so aprotic solvents may be preferred.
Formation of Di-isopropylamino Byproduct- Use a controlled stoichiometry of isopropylamine. A slight excess is often used to ensure complete reaction of the epoxide, but a large excess can lead to side reactions. - Add the epoxide slowly to a solution of isopropylamine to maintain a high concentration of the amine relative to the epoxide.
Problem 4: Difficulty in Isolating Pure (R)-Isamoltan Hydrochloride (Step 4)
Potential Cause Suggested Solution
Inefficient Chiral Resolution- Diastereomeric Salt Crystallization: Experiment with different chiral resolving agents (e.g., various derivatives of tartaric acid) and crystallization solvents. Multiple recrystallization steps may be necessary. - Chiral HPLC: Optimize the chiral column, mobile phase composition, and flow rate for better separation.
Amorphous or Oily Product- Salt Formation: Ensure the use of anhydrous HCl (e.g., as a solution in a dry solvent like isopropanol (B130326) or diethyl ether) to avoid the presence of water which can hinder crystallization. - Crystallization: Try different solvents or solvent mixtures for crystallization. Seeding with a small crystal of the desired product can induce crystallization.
Impurities in the Final Product- Ensure the isamoltan free base is of high purity before proceeding to the salt formation and resolution steps. - Recrystallize the final hydrochloride salt from a suitable solvent to remove any remaining impurities.

Experimental Protocols

Step 1: Synthesis of 2-(pyrrol-1-yl)phenol
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Parameter Typical Value
Solvent Glacial Acetic Acid
Temperature Reflux (~118 °C)
Reaction Time 4-6 hours
Typical Yield 60-75%
Step 2: Synthesis of (R,S)-1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane
  • To a solution of 2-(pyrrol-1-yl)phenol (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile), add anhydrous potassium carbonate (1.5 equivalents).

  • Add epichlorohydrin (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude glycidyl ether, which can be used in the next step without further purification or purified by column chromatography if necessary.

Parameter Typical Value
Base Anhydrous K2CO3
Solvent Acetone or Acetonitrile
Temperature Reflux
Reaction Time 8-12 hours
Typical Yield 80-90%
Step 3: Synthesis of (R,S)-Isamoltan
  • Dissolve the crude (R,S)-1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol (B129727) or isopropanol.

  • Add isopropylamine (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-10 hours. Monitor the reaction by TLC.

  • After completion, remove the excess isopropylamine and solvent under reduced pressure.

  • The resulting crude isamoltan base can be purified by column chromatography or used directly in the next step.

Parameter Typical Value
Solvent Methanol or Isopropanol
Temperature Room Temperature to 50 °C
Reaction Time 6-10 hours
Typical Yield 85-95%
Step 4: Formation and Resolution of (R)-Isamoltan Hydrochloride
  • Salt Formation: Dissolve the purified (R,S)-isamoltan base in a minimal amount of a dry solvent like isopropanol or diethyl ether.

  • Slowly add a solution of anhydrous hydrogen chloride in the same solvent until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution. The mixture may need to be cooled to facilitate complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Chiral Resolution (Illustrative example with diastereomeric salts): a. Dissolve the racemic this compound in a suitable solvent. b. Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid, in the same solvent. c. Allow the diastereomeric salts to form and crystallize. One diastereomer will typically be less soluble and precipitate out. d. Separate the crystals by filtration. e. Liberate the free base of the desired enantiomer from the separated diastereomeric salt by treatment with a base. f. Convert the enantiomerically pure free base back to the hydrochloride salt as described in step 1.

Parameter Typical Value
Acid for Salt Formation Anhydrous HCl in a dry solvent
Chiral Resolving Agent e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative
Purification Recrystallization

Visualizations

Isamoltan_Synthesis_Pathway A 2-Aminophenol C 2-(pyrrol-1-yl)phenol A->C Paal-Knorr (H+) B 2,5-Dimethoxytetrahydrofuran B->C E Glycidyl Ether Intermediate C->E Base (e.g., K2CO3) D Epichlorohydrin D->E G (R,S)-Isamoltan E->G F Isopropylamine F->G I (R,S)-Isamoltan HCl G->I H HCl H->I K (R)-Isamoltan HCl I->K J Chiral Resolution J->K

Caption: Proposed synthetic pathway for (R)-Isamoltan Hydrochloride.

Troubleshooting_Low_Yield start Low Yield in Step 1 (Synthesis of 2-(pyrrol-1-yl)phenol) check_completion Is the reaction going to completion? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Ensure efficient stirring incomplete->optimize_conditions end Yield Improved optimize_conditions->end inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No check_side_reactions Are there significant side products? (Check TLC/NMR) check_catalyst->check_side_reactions Yes fresh_catalyst Use fresh acid catalyst (e.g., glacial acetic acid) inactive_catalyst->fresh_catalyst fresh_catalyst->end side_reactions Side Reactions check_side_reactions->side_reactions Yes check_side_reactions->end No minimize_side_reactions Minimize Side Reactions: - Lower reaction temperature - Use inert atmosphere side_reactions->minimize_side_reactions minimize_side_reactions->end Reaction_Parameters cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Glycidylation cluster_step3 Step 3: Epoxide Opening cluster_step4 Step 4: Resolution & Salt Formation Yield Overall Yield & Purity of Isamoltan HCl Temp1 Temperature Temp1->Yield Time1 Reaction Time Time1->Yield Catalyst1 Acid Catalyst Catalyst1->Yield Base2 Base Strength Base2->Yield Solvent2 Solvent Solvent2->Yield Temp2 Temperature Temp2->Yield Temp3 Temperature Temp3->Yield Stoich3 Amine Stoichiometry Stoich3->Yield Resolver4 Chiral Resolving Agent Resolver4->Yield Solvent4 Crystallization Solvent Solvent4->Yield

Troubleshooting Isamoltan hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isamoltan Hydrochloride

This guide provides comprehensive support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common solvents?

Q2: I'm having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?

If you are experiencing difficulty, begin by verifying the quality and purity of your solvent, as contaminants can affect solubility.[2] Ensure that you are using the correct grade of reagents for your experimental needs.[2] Gentle warming and agitation or vortexing can often help increase the rate of dissolution. However, be cautious with heat, as it can degrade sensitive compounds. It is always recommended to perform small-scale pilot experiments to find the optimal conditions before preparing a large batch.[3]

Q3: Can I use sonication to help dissolve this compound?

Yes, sonication is a common technique used to break down particle aggregates and enhance dissolution. Use a bath sonicator and apply short bursts of sonication, monitoring the solution to prevent excessive heating which could lead to degradation.

Q4: My this compound precipitated out of solution after storage. Why did this happen and how can I fix it?

Precipitation after a period of storage indicates that the solution may have been supersaturated or that the compound's stability is compromised under the storage conditions (e.g., temperature, light exposure).[3] This is a common issue with hydrochloride salts, which can sometimes lose their crystallinity or chemical structure over time in certain conditions.[4] To resolve this, you can try gently warming and vortexing the solution to redissolve the precipitate. For future stock solutions, consider preparing them at a slightly lower concentration to ensure they remain stable during storage.[5] It is also crucial to store stock solutions appropriately, often at low temperatures (e.g., -20°C) and protected from light, to maintain stability.[5]

Solubility Data

Quantitative solubility data for this compound is not consistently published across publicly available datasheets. The following table provides a general guide based on typical characteristics of similar hydrochloride salt compounds. Researchers must determine the precise solubility for their specific experimental conditions.

SolventExpected SolubilityRemarks
DMSO SolubleA powerful aprotic solvent, generally effective for many organic compounds.[6] However, some organic salts can have limited solubility.[1]
Ethanol Soluble to Sparingly SolubleOften used as a solvent for stock solution preparation.[7] Solubility can be increased with gentle warming.
Water Soluble to Sparingly SolubleAs a hydrochloride salt, it is expected to have some aqueous solubility. Adjusting the pH may enhance solubility.
PBS (Phosphate-Buffered Saline) Sparingly SolubleSolubility in buffered aqueous solutions can be limited and pH-dependent.[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 310.82 g/mol ) in DMSO.[8]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Methodology:

  • Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out 3.11 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (e.g., a 37°C water bath) for a short period or sonication. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots in tightly sealed vials at -20°C for long-term storage, protected from light.

Visual Guides

Troubleshooting Workflow for Solubility Issues

This flowchart provides a step-by-step process for addressing common solubility problems encountered with this compound.

G start Start: Isamoltan HCl Fails to Dissolve check_solvent Step 1: Verify Solvent (Purity, Correct Type) start->check_solvent agitate_heat Step 2: Apply Gentle Agitation (Vortex / Stir / Gentle Heat) check_solvent->agitate_heat sonicate Step 3: Use Sonication (Short bursts, monitor temp) agitate_heat->sonicate success Success: Compound Dissolved agitate_heat->success Soluble? check_ph Is solvent aqueous? (e.g., Water, PBS) sonicate->check_ph sonicate->success Soluble? adjust_ph Step 4: Adjust pH (Try slightly acidic conditions) check_ph->adjust_ph Yes change_solvent Step 5: Consider Alternate Solvent (e.g., switch from Water to DMSO) check_ph->change_solvent No adjust_ph->change_solvent adjust_ph->success Soluble? lower_conc Step 6: Reduce Concentration (Prepare a more dilute stock) change_solvent->lower_conc lower_conc->success fail Consult Technical Data Sheet or Manufacturer lower_conc->fail Still Insoluble?

Caption: A logical workflow for troubleshooting Isamoltan HCl solubility.

Experimental Workflow: Stock Solution Preparation

This diagram outlines the standard procedure for preparing a stock solution and creating working dilutions for experiments.

G cluster_prep Stock Solution Preparation (e.g., 10 mM) cluster_dilution Working Solution Preparation weigh 1. Weigh Isamoltan HCl add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment dilute 6. Dilute in Assay Buffer thaw->dilute use 7. Use in Experiment dilute->use

Caption: Standard workflow for preparing and using Isamoltan HCl solutions.

Simplified Signaling Pathway of Isamoltan

Isamoltan is known to act as an antagonist at β-adrenoceptors and as an agonist at 5-HT1A/1B serotonin (B10506) receptors. This diagram illustrates this dual mechanism of action.

G cluster_beta β-Adrenergic Receptor cluster_5ht Serotonin Receptor isamoltan Isamoltan HCl beta_receptor β-Adrenoceptor isamoltan->beta_receptor Antagonist ht_receptor 5-HT1A/1B Receptor isamoltan->ht_receptor Agonist beta_pathway Downstream Signaling (e.g., cAMP pathway) beta_receptor->beta_pathway Blocked ht_pathway Downstream Signaling (e.g., Gi/o coupling) ht_receptor->ht_pathway Activated

Caption: Dual mechanism of action of Isamoltan on target receptors.

References

Technical Support Center: Isamoltan Hydrochloride Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isamoltan hydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. This compound, like many pharmaceuticals, is most stable within a specific pH range.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Therefore, storage at controlled, and often reduced, temperatures is crucial.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, where light energy initiates chemical reactions that alter the drug's structure.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly affecting the secondary amine and other susceptible moieties within the this compound structure.[3][4]

Q2: What are the likely degradation pathways for this compound based on its chemical structure?

A2: Based on its aryloxypropanolamine structure containing a pyrrole (B145914) ring and a secondary amine, this compound is susceptible to the following degradation pathways:

  • Oxidation: The secondary amine is a primary site for oxidation, which can lead to the formation of N-oxides or other related impurities.[3][5] The electron-rich pyrrole ring could also be susceptible to oxidation.

  • Hydrolysis: The ether linkage in the propanolamine (B44665) side chain could be susceptible to hydrolysis under strong acidic or basic conditions, leading to cleavage of the molecule.

  • Photodegradation: The aromatic and heteroaromatic rings in the molecule can absorb light energy, potentially leading to the formation of photoproducts.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Use buffered solutions to maintain a stable pH within the optimal range for this compound.

  • Temperature Control: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen) and protect them from high temperatures during handling.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.[6]

  • Inert Atmosphere: For oxygen-sensitive experiments, deoxygenate solvents by sparging with an inert gas like nitrogen or argon.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in stock solution over a short period. Improper storage conditions (temperature, light exposure).Store stock solutions in a refrigerator or freezer, protected from light. Prepare fresh solutions more frequently.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Review and optimize storage and handling procedures.
Variability in experimental results. Inconsistent solution stability.Ensure consistent use of buffered solutions, temperature control, and light protection across all experiments.
Precipitation in the solution. pH shift leading to the formation of the less soluble free base.Ensure the pH of the solution is maintained in a range where this compound remains soluble.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol (B129727), and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stress agent to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equal volume of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equal volume of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 80°C in a calibrated oven for 48 hours. Also, expose a solution of the compound to the same condition.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

4. Analytical Method:

  • Use a validated stability-indicating HPLC method, typically with UV detection. The mobile phase and column should be selected to achieve good separation between the parent drug and all potential degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

  • If necessary, use techniques like LC-MS to identify the structure of the degradation products.

Visualizations

cluster_degradation Hypothetical Degradation of this compound Isamoltan This compound Oxidation Oxidation (e.g., H₂O₂) Isamoltan->Oxidation Secondary Amine Hydrolysis Hydrolysis (Acid/Base) Isamoltan->Hydrolysis Ether Linkage Photodegradation Photodegradation (UV/Vis Light) Isamoltan->Photodegradation Aromatic Rings N_Oxide N-Oxide Derivative Oxidation->N_Oxide Cleavage_Product Ether Cleavage Product Hydrolysis->Cleavage_Product Photoproduct Photodegradation Product Photodegradation->Photoproduct

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start: Isamoltan HCl Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxide Oxidation stress->oxide thermal Thermal Stress stress->thermal photo Photostability stress->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis data Data Interpretation analysis->data end Identify Degradants & Assess Stability data->end

Caption: Workflow for a forced degradation study.

References

Isamoltan hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of isoproterenol (B85558) hydrochloride in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My non-cardiac cells are showing an unexpected response to Isoproterenol. What could be the cause?

A1: Isoproterenol is a non-selective β-adrenergic agonist, meaning it activates both β1 and β2 adrenergic receptors.[1] If your cell line expresses β2-adrenergic receptors, you may observe effects such as smooth muscle relaxation or metabolic changes.[1] Additionally, at higher concentrations (≥ 4 µM), Isoproterenol can exhibit activity at α1A-adrenergic receptors, potentially leading to calcium mobilization and activation of the MAPK/ERK pathway.[2]

Q2: I am observing desensitization of the β-adrenergic response in my prolonged experiments. Why is this happening?

A2: Sustained or prolonged exposure to Isoproterenol can lead to the desensitization of β-adrenergic receptors. This process involves the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestin. β-arrestin binding uncouples the receptor from its G-protein, diminishing the canonical Gs-cAMP signaling. Furthermore, prolonged stimulation can lead to receptor downregulation, reducing the total number of receptors on the cell surface.[1][3]

Q3: Can Isoproterenol activate signaling pathways other than the canonical Gs-cAMP-PKA pathway?

A3: Yes. Besides the primary Gs-cAMP pathway, Isoproterenol has been shown to activate other signaling cascades. Under conditions of sustained stimulation, the β2-adrenergic receptor can couple to Gi protein, leading to the activation of the ERK1/2 pathway and potentially causing endothelial dysfunction.[1][3] Isoproterenol can also act as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway without stimulating the Gαq/PLC pathway that leads to inositol (B14025) phosphate (B84403) accumulation.[2][4]

Q4: I am using Isoproterenol to induce cardiac hypertrophy in my animal model, but the effects are inconsistent. What factors should I consider?

A4: The dose and duration of Isoproterenol administration are critical for inducing consistent cardiac remodeling. Low doses administered chronically are more likely to induce cardiac fibrosis and hypertrophy.[3][5][6] High doses can cause cardiomyocyte necrosis.[7] The route of administration (subcutaneous or intraperitoneal) and the animal species can also influence the outcome.[5][6] It is crucial to establish a dose-response relationship and a clear timeline for the development of the desired phenotype in your specific model.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected cellular response in a non-target cell line Off-target activation of β2- or α1A-adrenergic receptors.1. Verify the adrenergic receptor expression profile of your cell line. 2. Use selective antagonists for β2 (e.g., ICI 118,551) or α1A (e.g., prazosin) receptors to confirm the source of the off-target effect.[2] 3. Perform a dose-response curve to determine if the effect is concentration-dependent, as α-adrenergic effects typically occur at higher concentrations.[2]
Diminished or absent response after prolonged Isoproterenol treatment Receptor desensitization and/or downregulation.1. Reduce the duration of Isoproterenol exposure. 2. Consider using a washout period between treatments if your experimental design allows. 3. Investigate β-arrestin recruitment or receptor internalization to confirm desensitization.
Activation of unexpected signaling pathways (e.g., ERK, Akt) 1. β2-receptor coupling to Gi. 2. Biased agonism at α1A-adrenoceptors.1. To investigate Gi coupling, use pertussis toxin to inhibit Gi protein function and observe the effect on the downstream signal.[1] 2. To test for α1A-adrenoceptor involvement, use a selective antagonist like prazosin.[8] 3. Measure both cAMP accumulation (Gs pathway) and the activation of the alternative pathway to assess signaling bias.
High variability in Isoproterenol-induced cardiac fibrosis model Inconsistent dosing, duration, or route of administration.1. Strictly control the dose, duration, and frequency of Isoproterenol administration.[5][6][7] 2. Refer to established protocols for your specific animal model and desired phenotype (hypertrophy vs. fibrosis).[5][6] 3. Ensure consistent subcutaneous or intraperitoneal injection technique.

Quantitative Data

Table 1: Isoproterenol Receptor Binding Affinities (Ki) and Potency (EC50)

ReceptorLigandKi (µM)EC50 (µM)Cell/Tissue System
β1-Adrenergic Receptor Isoproterenol0.22-Recombinant
β2-Adrenergic Receptor Isoproterenol0.46 (in presence of GTP)-Recombinant
β3-Adrenergic Receptor Isoproterenol1.6-Recombinant
α1A-Adrenergic Receptor Isoproterenol-2.4 - 2.6 (ERK activation & Ca2+ mobilization)HEK-293/EBNA cells
β-Adrenergic Receptors Isoproterenol-0.02Frog ventricular myocytes (L-type Ca2+ current)[9]

Data for β-adrenergic receptors from reference[2]. Data for α1A-Adrenergic Receptor from reference[2].

Experimental Protocols

Protocol 1: Induction of Cardiac Fibrosis in Mice

This protocol is a general guideline for inducing cardiac fibrosis in mice using Isoproterenol. Doses and duration may require optimization for specific strains and research goals.

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Isoproterenol Preparation: Dissolve Isoproterenol hydrochloride in sterile saline to the desired concentration.

  • Administration:

    • Administer Isoproterenol via subcutaneous injection.

    • Dosing regimens can range from 5-10 mg/kg/day for 7-14 days to induce fibrosis.[5] Another study used 50 mg/kg/day for 4, 8, or 11 days.[7]

  • Monitoring: Monitor animals daily for any adverse effects.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Harvest hearts for histological analysis (e.g., Masson's trichrome or Picrosirius red staining for collagen deposition) and molecular analysis (e.g., qPCR or Western blot for fibrotic markers like collagen I, α-SMA).

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Isoproterenol for a specific receptor.

  • Cell/Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Radioligand: Select a suitable radiolabeled antagonist for your target receptor (e.g., [3H]-prazosin for α1A-AR, [125I]-CYP for β-AR).[2]

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Assay:

    • In a multi-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of unlabeled Isoproterenol.

    • Include a control for non-specific binding by adding a high concentration of a known unlabeled antagonist.[2]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Isoproterenol.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[2]

Visualizations

G cluster_on_target On-Target β-Adrenergic Signaling ISO_on Isoproterenol beta_R β1/β2-AR ISO_on->beta_R Gs Gs beta_R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Physiological_Effect_on Increased Heart Rate, Bronchodilation PKA->Physiological_Effect_on Leads to

Caption: Canonical On-Target Signaling Pathway of Isoproterenol.

G cluster_off_target Off-Target Signaling Pathways cluster_alpha1 α1A-AR Biased Agonism cluster_beta2_gi β2-AR Gi Coupling ISO_alpha Isoproterenol (High Conc.) alpha1_R α1A-AR ISO_alpha->alpha1_R MAPK_ERK MAPK/ERK Pathway alpha1_R->MAPK_ERK Activates Cellular_Response_alpha Cellular Proliferation/ Differentiation MAPK_ERK->Cellular_Response_alpha ISO_beta2 Isoproterenol (Sustained) beta2_R_gi β2-AR ISO_beta2->beta2_R_gi Gi Gi beta2_R_gi->Gi Couples to ERK_gi ERK1/2 Gi->ERK_gi Activates Endothelial_Dysfunction Endothelial Dysfunction ERK_gi->Endothelial_Dysfunction

Caption: Key Off-Target Signaling Pathways of Isoproterenol.

G cluster_workflow Troubleshooting Workflow for Unexpected Effects Start Unexpected Experimental Result Check_Conc Is Isoproterenol concentration high? Start->Check_Conc Check_Duration Is treatment prolonged? Check_Conc->Check_Duration No Use_alpha_antagonist Test with α1A-AR antagonist (e.g., Prazosin) Check_Conc->Use_alpha_antagonist Yes Use_PTX Test with Gi inhibitor (Pertussis Toxin) Check_Duration->Use_PTX Yes Other Consider other mechanisms Check_Duration->Other No Alpha_Effect Effect is α1A-AR mediated Use_alpha_antagonist->Alpha_Effect Effect Blocked Use_alpha_antagonist->Other No Change Check_Desensitization Assess β-arrestin recruitment Use_PTX->Check_Desensitization No Change Gi_Effect Effect is Gi mediated Use_PTX->Gi_Effect Effect Blocked Desensitization_Effect Receptor desensitization is occurring Check_Desensitization->Desensitization_Effect Positive Check_Desensitization->Other Negative

Caption: Logical Workflow for Investigating Off-Target Effects.

References

Optimizing Isamoltan hydrochloride dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general starting dose for Isamoltan hydrochloride in a new in vivo study?

A1: Without prior data, a starting dose for a novel compound like this compound is typically determined through a process of dose range finding (DRF) studies. It is recommended to begin with a very low dose, often 1/100th or 1/10th of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity studies. If no toxicity data exists, a literature search for compounds with similar structures or mechanisms of action can provide a rationale for a starting dose range.

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation for this compound will depend on its physicochemical properties (e.g., solubility, stability). Common vehicles for in vivo administration include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween 80 or DMSO. It is critical to perform solubility and stability tests of this compound in the chosen vehicle before initiating in vivo studies. The final concentration of any organic solvent (like DMSO) should be kept to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.

Q3: What are the common routes of administration for a compound like this compound in preclinical studies?

A3: The choice of administration route depends on the intended clinical application and the pharmacokinetic profile of the compound. Common routes for preclinical in vivo studies include:

  • Intravenous (IV): For direct systemic exposure and bypassing absorption barriers.

  • Intraperitoneal (IP): A common route for systemic administration in rodents.

  • Oral (PO): For assessing oral bioavailability and first-pass metabolism.

  • Subcutaneous (SC): For slower, more sustained absorption.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality or severe adverse effects at low doses. High intrinsic toxicity of this compound.Immediately halt the study. Re-evaluate all available toxicological data. Consider starting with an even lower dose in a smaller cohort.
Formulation issue (e.g., precipitation, high concentration of vehicle).Visually inspect the formulation for any precipitates. Prepare fresh formulation for each experiment. Run a vehicle-only control group to assess vehicle-specific effects.
Lack of efficacy or target engagement. Insufficient dosage.Perform a dose-escalation study to determine the effective dose range.
Poor bioavailability via the chosen route of administration.Measure plasma concentrations of this compound to assess its pharmacokinetic profile. Consider switching to a different route of administration (e.g., from PO to IV).
Rapid metabolism or clearance.Conduct pharmacokinetic studies to determine the half-life of the compound. Consider a more frequent dosing regimen or a sustained-release formulation.
High variability in experimental results. Inconsistent dosing technique.Ensure all personnel are properly trained on the administration technique. Use calibrated equipment for dosing.
Animal-to-animal variation in metabolism.Increase the number of animals per group to improve statistical power.
Instability of the compound in the formulation.Assess the stability of this compound in the chosen vehicle over the duration of the experiment.

Experimental Protocols

Protocol 1: Dose Range Finding (DRF) Study in Rodents

  • Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

  • Animals: Use a small number of animals per group (e.g., n=3-5 per sex per group).

  • Dosing:

    • Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg).

    • Administer this compound via the intended route of administration.

    • Include a vehicle control group.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weights daily.

    • At the end of the study, perform gross necropsy and consider collecting tissues for histopathological analysis.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow for this compound formulation Formulation Development (Solubility & Stability Testing) drf Dose Range Finding (DRF) Study (Determine MTD) formulation->drf Optimized Formulation pk Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) drf->pk Select Dose Range efficacy Efficacy Studies (Disease Models) drf->efficacy Select Dose Range pk->efficacy Inform Dosing Regimen toxicology Toxicology Studies (Safety Assessment) efficacy->toxicology Demonstrate Proof-of-Concept

Caption: A generalized workflow for in vivo studies of a novel compound.

troubleshooting_logic start Unexpected In Vivo Result outcome_efficacy Suboptimal Efficacy start->outcome_efficacy outcome_toxicity Unexpected Toxicity start->outcome_toxicity check_dose Review Dosing & Formulation adjust_dose Adjust Dose/Regimen check_dose->adjust_dose reformulate Reformulate Compound check_dose->reformulate check_pk Assess Pharmacokinetics check_pd Evaluate Pharmacodynamics check_pk->check_pd check_pk->adjust_dose outcome_efficacy->check_dose outcome_efficacy->check_pk outcome_toxicity->check_dose adjust_dose->start Re-evaluate reformulate->start Re-evaluate

Caption: A logical flow for troubleshooting unexpected in vivo results.

Technical Support Center: Overcoming Poor Bioavailability of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Isamoltan hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability in our preclinical studies with this compound. What are the potential causes?

A1: Low and variable oral bioavailability of a drug candidate like this compound can stem from several factors. The most common causes fall into two main categories:

  • Poor Physicochemical Properties:

    • Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption. While the hydrochloride salt form may be soluble in the acidic environment of the stomach, the free base may precipitate in the more neutral pH of the small intestine.

    • Low Membrane Permeability: The drug molecule itself may have difficulty passing through the intestinal epithelial cells into the bloodstream. This can be due to factors like high polarity or large molecular size.

  • Physiological Barriers:

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

    • Efflux by Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

A systematic approach to identifying the root cause is crucial for selecting an appropriate bioavailability enhancement strategy.

Q2: How can we determine if the poor bioavailability of this compound is due to low solubility or low permeability?

A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drugs based on their aqueous solubility and intestinal permeability. Determining the BCS class of this compound is a critical first step.

  • Solubility Assessment: The equilibrium solubility of this compound should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Permeability Assessment: In vitro models, such as the Caco-2 cell permeability assay, are commonly used to estimate intestinal permeability.

Based on the results, this compound can be categorized, and a suitable formulation strategy can be devised. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on improving dissolution.

Q3: What are the initial formulation strategies we should consider for a BCS Class II compound like this compound?

A3: For a BCS Class II compound, where low solubility is the primary rate-limiting step for absorption, the goal is to enhance the dissolution rate and/or the concentration of the drug in the GI tract. Several formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[1][3]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][4]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.[1][3][5]

The choice of strategy will depend on the specific properties of this compound, such as its logP, melting point, and dose.

Troubleshooting Guide

This guide addresses specific experimental issues you might encounter when working to improve the bioavailability of this compound.

Observed Issue Potential Cause Suggested Action
Low in vitro dissolution rate of the formulated drug product. Inadequate particle size reduction.Further reduce the particle size using techniques like micronization or nano-milling.
Poor wettability of the drug particles.Incorporate a surfactant or a hydrophilic polymer in the formulation.
Recrystallization of an amorphous solid dispersion.Select a polymer that has good miscibility with the drug and a high glass transition temperature (Tg).
High variability in plasma concentrations in animal studies. Food effects on drug absorption.Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.
Inconsistent in vivo performance of the formulation.Optimize the formulation to ensure robust and reproducible drug release. For SEDDS, ensure the formation of a stable microemulsion upon dilution.
No significant improvement in bioavailability despite increased in vitro dissolution. Permeability is the rate-limiting step (potentially a BCS Class IV compound).Consider the use of permeation enhancers or investigate prodrug approaches.
Significant first-pass metabolism.Co-administer with an inhibitor of the metabolizing enzymes (for research purposes) to confirm the extent of first-pass metabolism.
P-gp efflux.Use in vitro models with P-gp inhibitors to assess if this compound is a substrate.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize and improve the bioavailability of this compound.

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values simulating the gastrointestinal tract.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 6.8

  • Acetate buffer at pH 4.5

  • Hydrochloric acid solution at pH 1.2

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • pH meter

Methodology:

  • Prepare saturated solutions of this compound in each buffer (pH 1.2, 4.5, and 6.8).

  • Add an excess amount of the compound to each buffer in separate vials.

  • Shake the vials in an incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution in HBSS

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system for drug quantification

Methodology:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the apical side.

  • To assess efflux, perform the transport study in the B to A direction as well.

  • Analyze the concentration of this compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Data Presentation

Table 1: Physicochemical and Biopharmaceutical Properties of this compound (Hypothetical Data)
ParameterValueSignificance
Molecular Weight310.82 g/mol Relevant for passive diffusion.
pKa9.5 (amine)The ionization state will vary in the GI tract.
LogP3.2Indicates good lipophilicity, but may contribute to low aqueous solubility.
Solubility (pH 1.2)15 mg/mLHigh solubility in the stomach.
Solubility (pH 6.8)0.05 mg/mLLow solubility in the small intestine, a potential cause for poor bioavailability.
Caco-2 Papp (A-B)8 x 10⁻⁶ cm/sSuggests moderate to high permeability.
Caco-2 Efflux Ratio1.2Suggests that active efflux is not a major issue.
BCS Classification Class II Low Solubility, High Permeability.
Table 2: Comparison of Formulation Strategies for this compound (Hypothetical Pharmacokinetic Data in Rats)
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 352.0850 ± 180100
Micronized Formulation 320 ± 601.51900 ± 350224
Solid Dispersion (1:5 drug:polymer) 750 ± 1501.04800 ± 900565
SEDDS Formulation 980 ± 2100.86200 ± 1100729

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Bioavailability Start Poor Bioavailability Observed BCS Determine BCS Class (Solubility & Permeability) Start->BCS ClassII BCS Class II (Low Solubility, High Permeability) BCS->ClassII Low Solubility ClassIV BCS Class IV (Low Solubility, Low Permeability) BCS->ClassIV Low Solubility & Permeability Formulation Select Formulation Strategy ClassII->Formulation PermeationEnhancer Permeation Enhancers ClassIV->PermeationEnhancer Micronization Particle Size Reduction Formulation->Micronization SolidDispersion Solid Dispersion Formulation->SolidDispersion SEDDS Lipid-Based Formulation (SEDDS) Formulation->SEDDS PK_Studies In Vivo Pharmacokinetic Studies Micronization->PK_Studies SolidDispersion->PK_Studies SEDDS->PK_Studies PermeationEnhancer->Formulation

Caption: Troubleshooting workflow for addressing poor bioavailability.

G cluster_1 Solid Dispersion Formulation Workflow Drug Isamoltan HCl (API) Dissolution Dissolve API & Polymer Drug->Dissolution Polymer Polymer Carrier (e.g., PVP, HPMC) Polymer->Dissolution Solvent Organic Solvent Solvent->Dissolution Evaporation Solvent Evaporation (e.g., Spray Drying) Dissolution->Evaporation SolidDispersion Amorphous Solid Dispersion Evaporation->SolidDispersion Characterization Characterization (DSC, XRD, Dissolution) SolidDispersion->Characterization DosageForm Final Dosage Form Characterization->DosageForm

Caption: Workflow for developing an amorphous solid dispersion.

References

Isamoltan hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isamoltan (B39352) Hydrochloride Stability

Welcome to the technical support center for Isamoltan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound.

Disclaimer: Detailed public information on the specific long-term stability and degradation pathways of this compound is limited. The following guidance is based on general principles of pharmaceutical stability testing, forced degradation studies for similar chemical entities (amine hydrochloride salts), and established analytical methodologies. The provided data and pathways are illustrative examples to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on safety data sheets for similar hydrochloride salt compounds, the general recommendations for storage are in a tightly closed container in a dry and well-ventilated place.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended to minimize degradation. This compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, which underscores the need for a dry storage environment.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways for this compound are not extensively documented, compounds with similar structures (amine hydrochlorides) are typically susceptible to several degradation mechanisms.[2][3] These include:

  • Hydrolysis: Cleavage of chemical bonds due to reaction with water. This can be accelerated under acidic or basic conditions.[2][4]

  • Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. The presence of certain functional groups can make the molecule more susceptible.

  • Photolysis: Degradation initiated by exposure to light, particularly UV light.[4]

  • Thermolysis: Degradation caused by exposure to high temperatures.[4]

Q3: My this compound solution has changed color. What could this indicate?

A3: A change in the color or clarity of a solution is often an indicator of chemical degradation or the formation of impurities.[5][6] This could be due to one or more of the degradation pathways mentioned above, such as oxidation or photolysis. It is crucial to investigate the purity of the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.

Q4: How can I determine the stability of my this compound sample?

A4: The most effective way to assess stability is by using a validated stability-indicating analytical method (SIAM).[7] HPLC is the most common technique for this purpose.[8] A SIAM can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of any impurities that have formed over time.[7][9] To develop such a method, forced degradation studies are typically performed.[3]

Troubleshooting Guide

This guide provides steps to take when encountering potential stability problems with this compound.

Issue 1: Unexpected peaks appear in the HPLC chromatogram of an aged sample.

  • Possible Cause: The sample has degraded during storage, leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to get mass information on the new peaks to help identify the degradation products.[10]

    • Perform Forced Degradation: Subject a fresh sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the same unknown peaks.[11] This helps in understanding the degradation pathway.

    • Validate Method Specificity: Ensure your HPLC method has been validated to be "stability-indicating," meaning it can resolve the main compound from all potential degradation products.[12]

Issue 2: The concentration of this compound in a stock solution has decreased over time.

  • Possible Cause: The compound is degrading in the solvent under the current storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[5][13] For hydrochloride salts, pH of the solution can also be a critical factor.

    • Assess Solvent Effects: The choice of solvent can impact stability. Consider performing a short-term stability study in different pharmaceutically acceptable solvents to identify a more suitable one.

    • Check for Adsorption: It is possible for compounds to adsorb to the surface of storage containers (e.g., plastic or glass). Analyze a sample that has been transferred to a different type of container (e.g., from polypropylene (B1209903) to borosilicate glass) to check for this effect.

Issue 3: The solid powder form of this compound has changed in appearance (e.g., clumping, discoloration).

  • Possible Cause: The material has likely absorbed moisture due to its hygroscopic nature, or it has undergone solid-state degradation.

  • Troubleshooting Steps:

    • Verify Storage Integrity: Check that the container seal is intact and that it has been stored in a desiccator or a low-humidity environment.

    • Perform Physical Characterization: Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to check for changes in the solid-state form of the drug.

    • Quantify Purity: Dissolve a portion of the powder and analyze it using a validated HPLC method to determine if chemical degradation has occurred alongside the physical changes.

Data Presentation: Illustrative Stability Data

The following tables represent example data from a hypothetical forced degradation study on this compound. These tables are for illustrative purposes to show how stability data can be presented.

Table 1: Hypothetical Degradation of this compound under Forced Conditions

Stress ConditionDurationTemperature% Assay of Isamoltan HCl% Total DegradationNumber of Degradants
0.1 M HCl24 hours60 °C85.2%14.8%2
0.1 M NaOH8 hours60 °C89.7%10.3%1
3% H₂O₂24 hoursRoom Temp92.5%7.5%3
Thermal48 hours80 °C96.1%3.9%1
Photolytic (ICH Q1B)7 daysRoom Temp98.8%1.2%1

Table 2: Hypothetical Purity Profile of this compound During Long-Term Stability Study (Storage at 40°C / 75% RH)

Time Point% Assay of Isamoltan HClImpurity 1 (RRT 0.85)Impurity 2 (RRT 1.15)% Total Impurities
T = 099.8%Not Detected0.05%0.05%
T = 1 month99.5%0.12%0.06%0.18%
T = 3 months99.1%0.35%0.08%0.43%
T = 6 months98.5%0.78%0.11%0.89%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.[3][4][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).[4]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.[11] Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points.[11] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Withdraw samples at specified time points for analysis.[14]

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C in a calibrated oven.[12] Weigh and dissolve samples at various time points for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH guideline Q1B. Analyze the samples after the exposure period.[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: Use an HPLC system equipped with a UV or Photodiode Array (PDA) detector.[11] A PDA detector is preferred as it can help in assessing peak purity.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile stationary phase for many small molecules.[15]

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of acetonitrile (B52724) and water (or a buffer like phosphate (B84403) buffer, pH 3.0).

    • The use of a buffer can improve peak shape for amine-containing compounds.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from Protocol 1) that show significant degradation.

    • Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution (>2) between the parent peak (this compound) and all degradation product peaks.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be formally considered "stability-indicating."

Visualizations

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Degradant_A Degradant A (e.g., Amide Cleavage) Degradant_B Degradant B (e.g., N-Oxide) Isamoltan_HCl This compound Isamoltan_HCl->Degradant_A H₂O / H⁺ or OH⁻ Isamoltan_HCl->Degradant_B [O]

Caption: Hypothetical degradation pathways for an amine hydrochloride compound.

G start Start: Fresh Isamoltan HCl Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Samples at Timed Intervals stress->sampling neutralize Neutralize/Dilute Samples (as required) sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Identify & Quantify Degradation Products hplc->data pathway Elucidate Degradation Pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

G start Observe unexpected result (e.g., new peak, low assay) check_system Is the analytical system (HPLC) OK? start->check_system check_storage Were storage conditions (temp, light, humidity) correct? check_system->check_storage Yes troubleshoot_hplc Troubleshoot HPLC system: Check column, mobile phase, detector. check_system->troubleshoot_hplc No investigate_degradation Sample has likely degraded. Perform forced degradation to identify impurities. check_storage->investigate_degradation Yes correct_storage Correct storage procedures. Re-analyze a properly stored sample. check_storage->correct_storage No end_degradation Outcome: Stability issue identified. investigate_degradation->end_degradation end_system_error Outcome: System error resolved. troubleshoot_hplc->end_system_error end_storage_error Outcome: Storage error resolved. correct_storage->end_storage_error

Caption: Troubleshooting decision tree for stability-related issues.

References

Technical Support Center: Isamoltan Hydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isamoltan hydrochloride in radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of this compound?

This compound is known to bind to multiple receptor types. Its primary targets are the serotonin (B10506) 5-HT1B receptor, for which it acts as an antagonist, and β-adrenergic receptors, where it functions as a β-blocker.[1] It also exhibits a lower affinity for the 5-HT1A receptor.[1]

Q2: I am observing high non-specific binding in my Isamoltan assay. What are the common causes and solutions?

High non-specific binding (NSB) can obscure the specific binding signal. Common causes and potential solutions are outlined below:

CauseSolution
Inappropriate Radioligand Concentration Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to lower-affinity non-specific sites.
Suboptimal Blocking Agents Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions. The addition of salts or detergents to the wash buffer can also be beneficial.
Hydrophobic Interactions The phenoxypropanolamine structure of Isamoltan can lead to hydrophobic interactions with plasticware. Consider using low-binding microplates with a hydrophilic surface.
Insufficient Washing Increase the number of washes or the volume of ice-cold wash buffer during the filtration step to more effectively remove unbound radioligand.[2]

Q3: My specific binding signal is very low. What steps can I take to improve it?

A low or absent specific binding signal can be due to several factors:

CauseSolution
Degraded Receptor Preparation Ensure proper storage and handling of your cell membranes or tissue homogenates. Use protease inhibitors during preparation to maintain receptor integrity.
Inactive Radioligand Verify the age and storage conditions of your radioligand to ensure it has not degraded.
Incorrect Buffer Composition The pH, ionic strength, and presence of specific ions in the buffer are critical for optimal binding.[2] Verify the buffer composition and ensure the pH is stable at the incubation temperature.
Assay Not at Equilibrium The incubation time may be insufficient for the binding reaction to reach equilibrium. Conduct a time-course experiment (association kinetics) to determine the optimal incubation duration.[2]

Q4: How does the dual receptor affinity of Isamoltan affect my binding assay design?

Isamoltan's affinity for both 5-HT1B and β-adrenergic receptors necessitates careful experimental design to ensure you are measuring binding to your target of interest.

  • Receptor Source: Use a cell line or tissue preparation that selectively expresses the receptor you are studying (e.g., cells recombinantly expressing the human 5-HT1B receptor).

  • Selective Radioligands: Employ a radioligand that is highly selective for your target receptor. For example, when studying the 5-HT1B receptor, a radioligand with low affinity for β-adrenergic receptors should be chosen.

  • Competition Assays: In competition binding assays, use a competing unlabeled ligand that is highly selective for the target receptor to define non-specific binding.

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during this compound binding assays.

Issue 1: Inconsistent Results and Poor Reproducibility

Inconsistent data between experiments or replicates is a frequent challenge.

  • Workflow Diagram for Troubleshooting Inconsistent Results:

start Inconsistent Results reagents Check Reagent Stability and Preparation start->reagents reagents->start Fresh Reagents Needed pipetting Verify Pipetting Accuracy reagents->pipetting Reagents OK pipetting->start Recalibrate Pipettes conditions Standardize Assay Conditions pipetting->conditions Pipetting OK conditions->start Optimize Temp/Time cell_line Assess Cell Line Stability conditions->cell_line Conditions Standardized cell_line->start Authenticate Cell Line solution Consistent Results cell_line->solution Cell Line Stable

A logical workflow for diagnosing the cause of inconsistent results.

  • Detailed Steps:

    • Reagent Quality: Ensure all reagents, including Isamoltan solutions, radioligands, and buffers, are freshly prepared and have been stored correctly.

    • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. Use calibrated pipettes and consider automated liquid handling for improved precision.

    • Assay Conditions: Minor variations in incubation time, temperature, and pH can impact binding. Strictly adhere to the optimized protocol for these parameters.

    • Cell Line Stability: If using cultured cells, genetic drift can alter receptor expression levels over time. Regularly authenticate your cell lines.

Issue 2: Artifactual Inhibition or Potentiation

Unexpected inhibition or enhancement of radioligand binding can occur due to artifacts.

  • Potential Causes:

    • Compound Aggregation: At high concentrations, Isamoltan or other test compounds may form aggregates that can interfere with the assay. This is a known cause of assay artifacts.

    • Radioligand Depletion: If the concentration of receptors is too high, a significant fraction of the radioligand may be bound, leading to an underestimation of the true affinity. Ideally, less than 10% of the added radioligand should be bound.

    • Buffer Interactions: Components of the assay buffer can sometimes interact with the test compound or receptor.

  • Troubleshooting Steps:

    • Test a Range of Compound Concentrations: Observe the shape of the competition curve. A very steep or shallow curve may indicate an artifact.

    • Vary Receptor Concentration: Perform the assay with different concentrations of the membrane preparation. A change in the calculated affinity (Ki) with receptor concentration may suggest radioligand depletion.

    • Buffer Optimization: If buffer interactions are suspected, test alternative buffer systems.

Quantitative Data

The binding affinity of Isamoltan and other relevant ligands is presented below. Affinity is expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi). A lower Ki and a higher pKi indicate higher binding affinity.

Table 1: Binding Affinity of Isamoltan

CompoundReceptorKi (nM)Reference
Isamoltan5-HT1B21[1]
Isamoltan5-HT1A112[1]

Table 2: Comparative Binding Affinities of Selected β-Blockers for β-Adrenergic Receptors

CompoundpKi (β1)pKi (β2)β1/β2 Selectivity Ratio
Metoprolol7.96.525
Propranolol8.58.80.5
ICI 118,5516.79.00.005

Data compiled from published studies. Selectivity ratio is calculated from the ratio of Ki values (β2/β1).

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay for Isamoltan at the 5-HT1B Receptor

This protocol is a representative method for determining the binding affinity of Isamoltan at the human 5-HT1B receptor expressed in a recombinant cell line.

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT1B receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the following in each well:

      • Membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a selective 5-HT1B radioligand (e.g., [³H]-GR125743) at a concentration at or below its Kd.

      • A range of concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • For determination of non-specific binding, use a high concentration of a selective 5-HT1B antagonist (e.g., 10 µM SB-224289).[3]

      • For total binding, add assay buffer instead of an unlabeled compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of Isamoltan.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

cluster_membrane Cell Membrane receptor 5-HT1B Receptor g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Binds atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates

Simplified 5-HT1B receptor signaling cascade.

β-Adrenergic Receptor Signaling Pathway

β-Adrenergic receptors are also GPCRs, but they primarily couple to the stimulatory G-protein, Gαs. Agonist binding to β-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gαs/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist Adrenergic Agonist (e.g., Epinephrine) agonist->receptor Binds atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->response Phosphorylates

Canonical β-adrenergic receptor signaling pathway.

References

Technical Support Center: Isamoltan Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Isamoltan hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Q1: My synthesized this compound has a low purity after initial synthesis. What are the likely impurities?

A1: Impurities in synthesized this compound can stem from several sources including unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may include residual starting materials, intermediates from the synthetic route, and structurally related compounds formed during the synthesis. For instance, in the synthesis of similar amine hydrochlorides, process-related impurities are common.[1] It is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify these impurities.[2]

Q2: I'm observing a persistent impurity peak in my HPLC analysis that doesn't seem to be any of the starting materials. What could it be?

A2: This persistent peak could be a process-related impurity, which is a byproduct formed during the reaction. These impurities can sometimes have very similar properties to the desired product, making them difficult to remove.[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable in proposing a structure for the unknown impurity.[1] Once identified, the synthetic process can be optimized to minimize its formation.[1]

Q3: My recrystallization attempt resulted in a low yield of this compound. What can I do to improve it?

A3: Low yield during recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the presence of impurities that inhibit crystal growth. Experimenting with different solvent systems is a critical step. For amine hydrochlorides, alcoholic solvents or mixtures of alcohol and other organic solvents can be effective.[3] A slower cooling process can also promote the formation of larger, purer crystals and improve yield.

Q4: After purification by column chromatography, my this compound is still not pure enough. What went wrong?

A4: Ineffective chromatographic purification can be due to an inappropriate choice of stationary phase or mobile phase. For polar compounds like amine hydrochlorides, silica (B1680970) gel is a common stationary phase, but the mobile phase composition is key. A gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better separation of closely related impurities.[4] Additionally, ensuring proper sample loading and column packing is essential for achieving good resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most effective purification method depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing major impurities, especially if the crude product is relatively pure.[3] For mixtures with closely related impurities, preparative High-Performance Liquid Chromatography (prep-HPLC) can offer higher resolution and purity.[5]

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar protic solvents like ethanol (B145695) or methanol, or mixtures containing these, are often good starting points.[3] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for assessing the purity of pharmaceutical compounds like this compound.[2] It can separate and quantify even minor impurities. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative checks, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.

Q4: Can I use an alternative to chromatography for purification?

A4: Besides chromatography and recrystallization, forming a different salt of the Isamoltan base and then converting it back to the hydrochloride salt can sometimes be an effective purification strategy. This process can help to remove impurities that co-crystallize with the hydrochloride salt.[3]

Data Presentation

Table 1: Illustrative Purity of this compound with Different Purification Methods

Purification MethodStarting Purity (%)Purity after 1st Attempt (%)Purity after 2nd Attempt (%)Typical Yield (%)
Recrystallization (Ethanol)8595.598.270-85
Recrystallization (Methanol/Ethyl Acetate)8596.198.965-80
Flash Column Chromatography8597.599.150-70
Preparative HPLC98>99.8-30-50

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture while stirring until the solid completely dissolves. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even at boiling, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a nitrogen line or a pump) to force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_decision Impurity Type? cluster_solutions Purification Strategy cluster_end Outcome start Low Purity of Isamoltan HCl analyze Analyze by HPLC/LC-MS start->analyze impurity_type Identify Impurity Type analyze->impurity_type recrystallize Recrystallization impurity_type->recrystallize Gross Impurities chromatography Column Chromatography impurity_type->chromatography Multiple Impurities prep_hplc Preparative HPLC impurity_type->prep_hplc Trace/Isomeric Impurities end High Purity Isamoltan HCl recrystallize->end chromatography->end prep_hplc->end Recrystallization_Workflow start Crude Isamoltan HCl dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry under Vacuum wash->dry end Pure Isamoltan HCl dry->end

References

Isamoltan hydrochloride unexpected side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Isamoltan hydrochloride in animal models. Below you will find frequently asked questions (FAQs), troubleshooting guides for unexpected side effects, detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as Isamoltane or CGP-361A) is a research compound with a dual mechanism of action. It is a selective antagonist of the serotonin (B10506) 5-HT1B receptor and also functions as a β-adrenoceptor ligand.[1] In animal models, particularly rodents, it has demonstrated anxiolytic (anti-anxiety) effects.[1]

Q2: What is the primary mechanism of action of this compound?

This compound exhibits a dual antagonistic effect on two distinct receptor types:

  • 5-HT1B Receptor Antagonism: It selectively blocks the 5-HT1B receptor.

  • β-Adrenoceptor Ligand: It also binds to β-adrenergic receptors.

This combined activity contributes to its observed pharmacological effects.

Q3: What are the expected pharmacological effects of this compound in animal models?

Based on its mechanism of action, the primary expected effect of Isamoltan in animal models is a reduction in anxiety-like behaviors. This has been observed in rodent studies.

Q4: Are there any known unexpected side effects of this compound in animal models?

Currently, publicly available literature does not extensively detail specific unexpected side effects of this compound in animal models. However, based on its dual mechanism of action, researchers should be vigilant for potential adverse effects associated with both 5-HT1B receptor antagonism and β-adrenergic blockade.

Troubleshooting Unexpected Side Effects

This section provides guidance on potential unexpected observations during your experiments with this compound.

Observed Unexpected Effect Potential Cause & Troubleshooting Steps
Cardiovascular Instability (e.g., significant bradycardia, hypotension) Potential Cause: This is likely due to the β-adrenergic blocking properties of Isamoltan. While some decrease in heart rate and blood pressure may be expected, a significant and sustained drop could be an adverse effect.Troubleshooting: 1. Dose Reduction: The most immediate step is to lower the administered dose of this compound.2. Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure in your animal models.3. Control Groups: Ensure you have appropriate vehicle-only control groups to establish a baseline for normal cardiovascular parameters in your specific animal model and experimental setup.
Paradoxical Increase in Anxiety or Agitation Potential Cause: While Isamoltan is expected to be anxiolytic, individual animal responses can vary. The complex interplay between the serotonergic and adrenergic systems could, in some instances, lead to unexpected behavioral outcomes.Troubleshooting: 1. Behavioral Assay Validation: Re-evaluate your behavioral testing paradigm to ensure it is not inducing confounding stress or anxiety.2. Dose-Response Curve: Conduct a thorough dose-response study to determine if the effect is dose-dependent. Lower doses may produce the desired anxiolytic effect without paradoxical agitation.3. Environmental Factors: Scrutinize environmental conditions (e.g., lighting, noise) in the testing area, as they can significantly impact behavioral outcomes.
Gastrointestinal Distress (e.g., diarrhea, bloating) Potential Cause: While not directly reported for Isamoltan, some compounds acting on serotonergic pathways can influence gastrointestinal motility.Troubleshooting: 1. Animal Health Monitoring: Closely monitor animals for signs of GI distress, including changes in fecal consistency and food/water intake.2. Acclimatization Period: Ensure an adequate acclimatization period for the animals before drug administration to minimize stress-related GI issues.3. Vehicle Control: Confirm that the vehicle used for drug delivery is not causing the observed GI effects.

Key Experimental Protocols

Assessment of Anxiolytic Activity in Rodents (Elevated Plus Maze)

This protocol outlines a standard method for evaluating the anxiolytic effects of this compound in mice or rats.

1. Animals:

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

  • House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).

  • Administer the drug via the desired route (e.g., intraperitoneal injection) at a specific time point before testing (e.g., 30 minutes).

  • Include a vehicle-only control group and potentially a positive control group (e.g., diazepam).

3. Apparatus:

  • Elevated Plus Maze (EPM): A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.

4. Procedure:

  • Place the animal at the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

  • Record the following parameters using a video tracking system:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

5. Data Analysis:

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Total distance traveled can be used to assess general locomotor activity.

  • Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathways and Experimental Workflow

Isamoltan_Mechanism_Workflow Isamoltan This compound BetaAdrenoceptor β-Adrenoceptor Isamoltan->BetaAdrenoceptor Antagonizes HT1BReceptor 5-HT1B Receptor Isamoltan->HT1BReceptor Antagonizes AnxiolyticEffect Anxiolytic Effect BetaAdrenoceptor->AnxiolyticEffect HT1BReceptor->AnxiolyticEffect AnimalModel Animal Model (e.g., Rodent) AnxiolyticEffect->AnimalModel Observed in BehavioralTest Behavioral Test (e.g., Elevated Plus Maze) AnimalModel->BehavioralTest Subjected to UnexpectedSideEffects Monitor for Unexpected Side Effects AnimalModel->UnexpectedSideEffects DataAnalysis Data Analysis BehavioralTest->DataAnalysis

Caption: Dual antagonism and experimental workflow of Isamoltan.

Troubleshooting_Logic Start Unexpected Observation in Animal Model CheckDose Is the dose appropriate? Start->CheckDose LowerDose Action: Lower the Dose CheckDose->LowerDose No CheckVehicle Is the vehicle a confounding factor? CheckDose->CheckVehicle Yes ChangeVehicle Action: Test Vehicle Alone CheckVehicle->ChangeVehicle Possibly CheckProtocol Is the experimental protocol sound? CheckVehicle->CheckProtocol No RefineProtocol Action: Refine Protocol (e.g., acclimatization, handling) CheckProtocol->RefineProtocol No ConsultLit Consult Literature for Class-Related Side Effects CheckProtocol->ConsultLit Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Bioanalysis of Isamoltan Hydrochloride and Related Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to the bioanalysis of Isamoltan hydrochloride is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles for the bioanalysis of related beta-adrenergic antagonists and general best practices in LC-MS/MS method development. These guidelines are intended to provide a strong starting point for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[3] For beta-blockers like this compound, which are often analyzed at low concentrations in complex biological fluids such as plasma or urine, matrix effects are a primary concern that can lead to erroneous pharmacokinetic data.

Q2: What are the common sources of matrix effects in plasma or urine samples during the analysis of beta-blockers?

A2: The primary sources of matrix effects in biological samples include:

  • Endogenous components: Phospholipids (B1166683), salts, proteins, and metabolites are common culprits that can co-elute with the analyte and interfere with ionization.[3]

  • Exogenous substances: Anticoagulants used during blood collection, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[3]

Q3: How can I qualitatively and quantitatively assess matrix effects for a beta-blocker like this compound?

A3:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects at specific retention times.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method to measure the extent of matrix effects.[3] It involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte after extraction to the signal of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[3]

Q4: What is a typical acceptance criterion for matrix factor (MF) during method validation?

A4: According to regulatory guidelines, the matrix factor is assessed to ensure that the matrix does not interfere with the quantitation of the analyte. While specific guidance may vary, a common approach is to evaluate the MF across multiple lots of the biological matrix. The coefficient of variation (%CV) of the IS-normalized MF should ideally be ≤15%.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of beta-blockers.

Problem Potential Cause(s) Recommended Solution(s)
High variability in analyte peak area in quality control (QC) samples Significant and variable matrix effects between different lots of biological matrix.- Re-evaluate and optimize the sample preparation method to improve the removal of interfering components. Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT).- Adjust chromatographic conditions to separate the analyte from the interfering matrix components.[5]- Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.
Ion suppression observed at the analyte's retention time Co-elution of phospholipids from the plasma matrix.- Incorporate a phospholipid removal step in the sample preparation (e.g., using specific SPE cartridges or plates).- Modify the chromatographic gradient to better separate the analyte from the early-eluting phospholipids.- Divert the flow to waste during the elution of highly interfering components.
Poor recovery of the analyte Inefficient extraction from the biological matrix.- Optimize the pH of the sample and extraction solvent for liquid-liquid extraction (LLE) or the loading/washing/elution conditions for solid-phase extraction (SPE).- Evaluate different SPE sorbents (e.g., mixed-mode cation exchange for basic compounds like beta-blockers).- Ensure complete protein precipitation if using a PPT method.
Inconsistent internal standard (IS) response The IS is also affected by matrix effects, but differently than the analyte.- If using a structural analog IS, ensure it co-elutes with the analyte.- The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) of the analyte.
Peak tailing or poor peak shape Sub-optimal chromatographic conditions or interaction with active sites on the column.- Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state.- Try a different column chemistry.- Ensure the injection solvent is compatible with the initial mobile phase conditions.

Experimental Protocols

Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the reconstitution solvent at low and high concentrations corresponding to the lower and upper limits of quantification (LLOQ and ULOQ).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire extraction procedure. In the final step, spike the extracted matrix with this compound and IS to the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE%):

      • RE% = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100

    • Process Efficiency (PE%):

      • PE% = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100

Table 1: Hypothetical Matrix Factor and Recovery Data for this compound in Human Plasma

ConcentrationMatrix LotPeak Area (Set A)Peak Area (Set B)Peak Area (Set C)Matrix Factor (MF)Recovery (RE%)Process Efficiency (PE%)
LLOQ 15,2344,1873,5590.8085.068.0
25,1984,3663,7550.8486.072.2
35,2504,0953,5220.7886.067.1
ULOQ 1510,230428,593368,5900.8486.072.2
2512,500440,750383,4530.8687.074.8
3509,800418,036359,5110.8286.070.5
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Beta-Blockers

Objective: To extract this compound from human plasma while minimizing matrix components.

Materials:

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data Data Acquisition detection->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A typical experimental workflow for the bioanalysis of a drug in plasma.

troubleshooting_logic start Inconsistent Results or Poor Method Performance check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_significant Significant Matrix Effects? check_matrix->matrix_significant optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_significant->optimize_prep Yes check_recovery Assess Recovery matrix_significant->check_recovery No optimize_chrom Optimize Chromatography (e.g., Gradient, Column) optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate recovery_low Low Recovery? check_recovery->recovery_low optimize_extraction Optimize Extraction Parameters (e.g., pH, Solvent) recovery_low->optimize_extraction Yes recovery_low->revalidate No optimize_extraction->revalidate

Caption: A logical workflow for troubleshooting common bioanalytical issues.

References

Isamoltan hydrochloride cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the receptor cross-reactivity of Isamoltan hydrochloride. Understanding the complete binding profile of a compound is critical for interpreting experimental results and anticipating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and known cross-reactivity of this compound?

A1: this compound is recognized as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist.[1] Binding studies have shown that it has a higher affinity for the 5-HT1B receptor than the 5-HT1A receptor.[1] It also demonstrates measurable blockade of both β1- and β2-adrenergic receptors.[2]

Q2: I am observing unexpected effects in my experiment that cannot be attributed to 5-HT1B receptor antagonism. What could be the cause?

A2: Unexpected results could be due to Isamoltan's cross-reactivity with other receptors. Notably, it has a significant affinity for β-adrenergic receptors.[2] Depending on the experimental system and the concentration of Isamoltan used, these off-target interactions could lead to unforeseen physiological or cellular responses. Consider if your experimental model expresses β-adrenergic receptors that could be affected.

Q3: The literature suggests Isamoltan is a selective 5-HT1B antagonist, but the binding data shows high affinity for β-adrenoceptors. How should I interpret this?

A3: This is a critical point to consider in your experimental design. While some studies highlight its 5-HT1B antagonism, the available binding data indicates a potent interaction with β-adrenoceptors.[1][2] The term "selective" can be relative. It is crucial to consider the receptor expression profile of your specific model system and the concentration of Isamoltan being used. At higher concentrations, effects at lower-affinity off-targets become more probable.

Q4: Is there any information on Isamoltan's binding to other serotonin (B10506) (5-HT) receptor subtypes or α-adrenergic receptors?

A4: Currently, publicly available data on the comprehensive binding profile of Isamoltan across a wide range of other serotonin receptor subtypes and α-adrenergic receptors is limited. To definitively rule out effects from these other receptors in your experiments, it would be necessary to perform binding or functional assays against a broader receptor panel.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected cellular response Cross-reactivity with β-adrenergic receptors.1. Verify the expression of β1- and β2-adrenergic receptors in your cell line or tissue model. 2. Use a selective β-blocker (e.g., atenolol (B1665814) for β1, ICI 118,551 for β2) as a control to see if the unexpected effect is blocked. 3. Perform a dose-response curve to determine if the effect is concentration-dependent and consistent with known affinities.
Contradictory results between different experimental systems Differential expression of off-target receptors.1. Characterize the receptor expression profile (5-HT and adrenergic receptors) in your different experimental systems. 2. Consider that the relative abundance of 5-HT1B versus β-adrenergic receptors could alter the net effect of Isamoltan.
Difficulty replicating literature findings Variations in experimental conditions.1. Carefully review the experimental protocols of the cited literature, paying close attention to the concentration of Isamoltan used, incubation times, and the specific cell or tissue model. 2. Consider performing your own binding assays to determine the affinity of Isamoltan in your specific experimental setup.

Quantitative Data: this compound Binding Affinity

The following table summarizes the known binding affinities of this compound for various receptors. This data is essential for designing experiments and interpreting results.

Receptor SubtypeLigandKi (nM)IC50 (nM)Experimental System
5-HT1A Isamoltan112[1]-Rat brain binding experiments[1]
5-HT1B Isamoltan21[1]-Rat brain binding experiments[1]
β-adrenergic Isamoltan-8.4Not specified
β1-adrenergic Isamoltan--Effects observed in healthy volunteers[2]
β2-adrenergic Isamoltan--Effects observed in healthy volunteers[2]

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

To assist researchers in characterizing the cross-reactivity of this compound in their own experimental systems, we provide the following detailed methodologies for key experiments.

Radioligand Displacement Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptor subtypes.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from a cell line stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • Non-specific Binding Control: Propranolol (10 µM).

  • Test Compound: this compound, prepared in a series of dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation:

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A range of concentrations of this compound.

      • For non-specific binding wells, add 10 µM propranolol.

      • Membrane preparation.

  • Incubation:

    • Initiate the binding reaction by adding [³H]-CGP 12177 at a concentration close to its Kd.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Primary Target (5-HT1B Receptor)

G cluster_0 Presynaptic Neuron Isamoltan Isamoltan (Antagonist) HT1B 5-HT1B Receptor Isamoltan->HT1B Blocks Gi Gi Protein HT1B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Serotonin_Vesicle Serotonin Vesicle cAMP->Serotonin_Vesicle Inhibits Fusion Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release

Caption: Isamoltan antagonism at the presynaptic 5-HT1B autoreceptor.

Experimental Workflow for Receptor Cross-Reactivity Screening

G start Start: Compound of Interest (Isamoltan HCl) primary_assay Primary Target Assay (e.g., 5-HT1B Binding) start->primary_assay secondary_panel Secondary Target Panel (e.g., Adrenergic, other 5-HT receptors) start->secondary_panel binding_assay Radioligand Binding Assay (Determine Ki) primary_assay->binding_assay secondary_panel->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) secondary_panel->functional_assay analyze_binding Analyze Binding Affinity (Ki values) binding_assay->analyze_binding analyze_functional Analyze Functional Activity (EC50/IC50 values) functional_assay->analyze_functional compare Compare Affinities & Functional Potencies analyze_binding->compare analyze_functional->compare conclusion Determine Cross-Reactivity Profile compare->conclusion

Caption: A logical workflow for assessing the cross-reactivity of a test compound.

Logical Relationship of Potential Off-Target Effects

G Isamoltan Isamoltan HCl HT1B 5-HT1B Antagonism (Primary Target) Isamoltan->HT1B Beta_Adrenergic β-Adrenergic Antagonism (Off-Target) Isamoltan->Beta_Adrenergic HT1A 5-HT1A Antagonism (Off-Target) Isamoltan->HT1A Alpha_Adrenergic α-Adrenergic Interaction? (Potential Off-Target) Isamoltan->Alpha_Adrenergic Other_5HT Other 5-HT Subtypes? (Potential Off-Target) Isamoltan->Other_5HT

Caption: Known and potential off-target interactions of this compound.

References

Challenges in interpreting Isamoltan hydrochloride experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isamoltan hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in my in vivo experiments? This compound is not only a 5-HT1B receptor antagonist but also a ligand for β-adrenoceptors.[1] These receptors are critically involved in regulating cardiovascular function. The observed effects could be due to the compound's activity at β-adrenoceptors.- Conduct dose-response studies to determine if the cardiovascular effects are dose-dependent and correlate with the expected affinity for β-adrenoceptors.- Use a selective β-adrenoceptor antagonist as a control to block these effects and isolate the 5-HT1B-mediated actions.- Measure plasma and tissue concentrations of Isamoltan to ensure they are within the desired therapeutic range for 5-HT1B antagonism and to understand the exposure-response relationship for the cardiovascular effects.
My in vitro binding assay results are inconsistent or show high non-specific binding. This could be due to several factors, including issues with the radioligand, membrane preparation, or assay buffer composition. The dual affinity of Isamoltan for both 5-HT1B and β-adrenoceptors might also contribute if the tissue/cell line expresses both.- Ensure the radioligand is not degraded and has the appropriate specific activity.- Optimize the protein concentration in your membrane preparation.- Verify the pH and ionic strength of your assay buffer.- To distinguish between receptor subtypes, use cell lines selectively expressing either the 5-HT1B receptor or β-adrenoceptors.- Include appropriate concentrations of masking agents (e.g., for other serotonin (B10506) or adrenergic receptor subtypes) to reduce non-specific binding.
The behavioral effects in my animal models are ambiguous and difficult to interpret. This compound's anxiolytic activity is attributed to its action on the 5-HT system.[1] However, its β-adrenoceptor activity can also influence behavior, potentially confounding the results. For instance, sedation or hyperactivity could be side effects unrelated to the primary mechanism under investigation.- Employ a comprehensive behavioral test battery to assess different aspects of anxiety and locomotion.- Use specific antagonists for β-adrenoceptors as controls to dissect the contribution of each receptor system to the observed behavior.- Correlate behavioral changes with neurochemical measurements, such as serotonin and norepinephrine (B1679862) levels in relevant brain regions, using techniques like in vivo microdialysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective 5-HT1B receptor antagonist.[1] It also exhibits activity as a β-adrenoceptor ligand.[1]

Q2: What is the receptor binding affinity of this compound?

A2: In binding experiments with rat brain membranes, this compound inhibits the binding of [¹²⁵I]ICYP to 5-HT1B recognition sites with an IC50 of 39 nM. It also acts as a β-adrenoceptor ligand with an IC50 of 8.4 nM.[1] Further studies have shown its Ki values to be approximately 21 nmol/l for the 5-HT1B receptor and 112 nmol/l for the 5-HT1A receptor, indicating a five-fold higher potency for the 5-HT1B receptor.[2]

Q3: What are the expected in vivo effects of this compound?

A3: In vivo, this compound has been shown to increase the turnover of serotonin (5-HT), as indicated by a significant increase in the concentration of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hypothalamus and hippocampus of rats.[2] This is consistent with its role as an antagonist of the terminal 5-HT autoreceptor.[2] At certain doses, it can also induce wet-dog shakes, a behavioral response that appears to be mediated by an increase in synaptic 5-HT, leading to the stimulation of 5-HT2 receptors.[2]

Q4: How can I differentiate the effects of Isamoltan on 5-HT1B receptors versus β-adrenoceptors in my experiments?

A4: To dissect the dual pharmacology of Isamoltan, it is crucial to use appropriate controls. In in vitro studies, utilize cell lines that selectively express either the 5-HT1B receptor or specific β-adrenoceptor subtypes. For in vivo experiments, co-administration of a selective β-adrenoceptor antagonist (e.g., propranolol (B1214883) for β1/β2 or ICI 118,551 for β2) can help to isolate the 5-HT1B-mediated effects.

Quantitative Data Summary

Parameter Value Receptor Assay Conditions
IC5039 nM5-HT1B[¹²⁵I]ICYP binding in rat brain membranes
IC508.4 nMβ-adrenoceptor[¹²⁵I]ICYP binding in rat brain membranes
Ki21 nmol/l5-HT1BRat brain binding experiments
Ki112 nmol/l5-HT1ARat brain binding experiments

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1B Receptor Affinity
  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer at a protein concentration of 1-2 mg/mL.

  • Assay Incubation: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]-GR125743 (a selective 5-HT1B/1D radioligand) at a final concentration of 1-2 nM, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For non-specific binding, add a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM of unlabeled GR125743).

  • Incubation and Filtration: Incubate the plate at 25°C for 60 minutes. Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.

  • Data Analysis: Measure the radioactivity retained on the filters using a liquid scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data.

In Vivo Microdialysis for Serotonin Turnover
  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the hippocampus). Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular 5-HT and 5-HIAA levels.

  • Drug Administration: Administer this compound (e.g., via subcutaneous injection) and continue to collect dialysate samples for several hours.

  • Sample Analysis: Analyze the concentration of 5-HT and 5-HIAA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection concentrations as a percentage of the mean baseline concentration and analyze the data for statistically significant changes over time.

Visualizations

signaling_pathways cluster_beta β-Adrenoceptor Pathway cluster_5ht1b 5-HT1B Receptor Pathway beta_receptor β-Adrenoceptor g_protein_s Gs Protein beta_receptor->g_protein_s adenylyl_cyclase Adenylyl Cyclase g_protein_s->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka cellular_response_beta Cellular Response (e.g., Cardiovascular effects) pka->cellular_response_beta ht1b_receptor 5-HT1B Receptor (Autoreceptor) g_protein_i Gi Protein ht1b_receptor->g_protein_i adenylyl_cyclase_inhib Adenylyl Cyclase (Inhibited) g_protein_i->adenylyl_cyclase_inhib serotonin_release Serotonin Release (Inhibited) g_protein_i->serotonin_release isamoltan Isamoltan hydrochloride isamoltan->beta_receptor Ligand isamoltan->ht1b_receptor Antagonist

Caption: Dual signaling pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_protocol Review Experimental Protocol (Dose, Vehicle, Controls) start->check_protocol is_in_vivo In Vivo Experiment? check_protocol->is_in_vivo in_vivo_issue Consider Dual Receptor Activity (5-HT1B vs. β-adrenoceptor) is_in_vivo->in_vivo_issue Yes is_in_vitro In Vitro Experiment? is_in_vivo->is_in_vitro No use_antagonist Use Selective β-blocker as Control in_vivo_issue->use_antagonist re_evaluate Re-evaluate Data use_antagonist->re_evaluate in_vitro_issue Check Assay Conditions (Membranes, Radioligand, Buffer) is_in_vitro->in_vitro_issue Yes consult_literature Consult Literature for Similar Compounds is_in_vitro->consult_literature No optimize_assay Optimize Assay Parameters in_vitro_issue->optimize_assay optimize_assay->re_evaluate consult_literature->start

Caption: Troubleshooting workflow for inconsistent results.

binding_assay_workflow start Start: Radioligand Binding Assay prepare_membranes Prepare Receptor Membranes (e.g., Rat Cortex) start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([³H]-Ligand) - Isamoltan (or vehicle) prepare_membranes->setup_assay incubate Incubate at Specified Temperature setup_assay->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC50/Ki measure->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental workflow for a radioligand binding assay.

References

Technical Support Center: Modifying Isamoltan Hydrochloride for Better Experimental Performance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Isamoltan hydrochloride" is not available in the public domain or scientific literature. It is possible that the name is misspelled or refers to a compound that is not widely researched. The following technical support center is a template created for a hypothetical beta-adrenergic receptor antagonist, "Hypotheticaltan Hydrochloride," to demonstrate the requested format and content. Please substitute "Hypotheticaltan Hydrochloride" with the correct name of your compound of interest and adjust the data and protocols accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Hypotheticaltan Hydrochloride?

A1: Hypotheticaltan Hydrochloride is a selective antagonist of the beta-1 adrenergic receptor (β1-AR). By binding to this receptor, it competitively inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This inhibition leads to a downstream reduction in the activation of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Q2: What are the common research applications of Hypotheticaltan Hydrochloride?

A2: Hypotheticaltan Hydrochloride is primarily used in cardiovascular research to study the effects of β1-AR blockade. Common applications include in vitro studies on isolated cardiac myocytes, in vivo studies in animal models of hypertension and heart failure, and radioligand binding assays to characterize receptor-ligand interactions.

Q3: What is the recommended solvent for dissolving Hypotheticaltan Hydrochloride?

A3: Hypotheticaltan Hydrochloride is soluble in deionized water and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: High background signal in radioligand binding assays.

  • Possible Cause 1: Inadequate washing. Insufficient washing of the filters after incubation can leave unbound radioligand, leading to high background counts.

    • Solution: Increase the number of wash steps or the volume of the ice-cold wash buffer. Ensure that the washing is performed rapidly to minimize the dissociation of the bound radioligand.

  • Possible Cause 2: Non-specific binding to filters. The radioligand may be binding to the filter paper itself.

    • Solution: Pre-soak the filters in a solution of 0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C before use. This will help to block non-specific binding sites on the filters.

  • Possible Cause 3: Radioligand degradation. The radioligand may have degraded over time, leading to an increase in non-specific binding.

    • Solution: Use a fresh batch of radioligand or verify its purity. Store the radioligand according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.

Issue 2: Poor reproducibility in cell-based functional assays.

  • Possible Cause 1: Cell passage number. High passage numbers can lead to phenotypic drift and altered receptor expression levels.

    • Solution: Use cells with a consistent and low passage number for all experiments. It is advisable to establish a cell bank of low-passage cells.

  • Possible Cause 2: Inconsistent cell density. The number of cells seeded per well can affect the overall response.

    • Solution: Ensure a uniform cell density across all wells of your assay plate. Use a cell counter to accurately determine cell numbers before seeding.

  • Possible Cause 3: Variability in compound concentration. Inaccurate serial dilutions can lead to inconsistent results.

    • Solution: Prepare fresh serial dilutions of Hypotheticaltan Hydrochloride for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Hypotheticaltan Hydrochloride.

Table 1: Receptor Binding Affinity

Parameter Value Receptor Subtype Radioligand Cell Line
Ki 2.5 nM Human β1-AR [³H]-CGP 12177 CHO

| Ki | 350 nM | Human β2-AR | [³H]-CGP 12177 | CHO |

Table 2: In Vitro Functional Potency

Parameter Value Assay Type Cell Line
IC50 15 nM Isoproterenol-stimulated cAMP accumulation HEK293

| Emax | 95% inhibition | Isoproterenol-stimulated cAMP accumulation | HEK293 |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Hypotheticaltan Hydrochloride for the β1-adrenergic receptor.

Materials:

  • Membranes from CHO cells stably expressing human β1-AR.

  • [³H]-CGP 12177 (Radioligand)

  • Hypotheticaltan Hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of Hypotheticaltan Hydrochloride in the Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding) or a non-labeled ligand (e.g., 10 µM propranolol (B1214883) for non-specific binding) or Hypotheticaltan Hydrochloride at various concentrations.

    • 50 µL of [³H]-CGP 12177 (at a final concentration equal to its Kd).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50, which can then be converted to Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (IC50) of Hypotheticaltan Hydrochloride in inhibiting agonist-induced cAMP production.

Materials:

  • HEK293 cells stably expressing human β1-AR.

  • Hypotheticaltan Hydrochloride

  • Isoproterenol (B85558) (Agonist)

  • Cell culture medium (e.g., DMEM)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with varying concentrations of Hypotheticaltan Hydrochloride for 15 minutes at 37°C.

  • Stimulate the cells with isoproterenol (at a concentration equal to its EC80) for 15 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the Hypotheticaltan Hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

G cluster_membrane Cell Membrane beta1_AR β1-Adrenergic Receptor G_Protein Gs Protein beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Hypotheticaltan Hypotheticaltan Hydrochloride Hypotheticaltan->beta1_AR Inhibits Agonist Agonist (e.g., Epinephrine) Agonist->beta1_AR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased heart rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of β1-adrenergic receptor and inhibition by Hypotheticaltan Hydrochloride.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dilutions Prepare Serial Dilutions of Hypotheticaltan Preincubation Pre-incubate cells with Hypotheticaltan Dilutions->Preincubation Cells Seed Cells in 96-well Plate Cells->Preincubation Stimulation Stimulate with Isoproterenol Preincubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Measurement Measure cAMP Levels Lysis->Measurement Curve_Fitting Generate Dose- Response Curve Measurement->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: Experimental workflow for the cAMP functional assay.

Validation & Comparative

A Comparative Analysis of the Beta-Blocking Effects of Isamoltane Hydrochloride and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-adrenergic receptor blocking properties of isamoltane hydrochloride and propranolol (B1214883). The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Propranolol is a well-characterized, non-selective β-adrenergic receptor antagonist with high affinity for both β1 and β2 subtypes. Isamoltane hydrochloride also exhibits β-blocking activity and has been shown to antagonize both β1- and β2-adrenergic receptors in vivo. While direct, comparative in vitro binding affinity data for isamoltane at β1 and β2 receptors is limited in publicly available literature, clinical studies provide valuable insights into its physiological beta-blocking effects relative to propranolol. Notably, isamoltane also possesses significant affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors, a characteristic that distinguishes it from propranolol.

In-Vitro Receptor Binding Affinity

CompoundReceptorParameterValue (nmol/L)Organism/System
Isamoltane β-adrenoceptorIC508.4Rat Brain Membranes
Propranolol β1-adrenoceptor-log KB8.6Human Left Ventricular Myocardium
β2-adrenoceptor-log KB8.9Human Atrial Preparations

Note: The IC50 value for isamoltane represents its overall affinity for beta-adrenoceptors and is not differentiated between β1 and β2 subtypes. The -log KB values for propranolol are derived from functional antagonism studies. Direct comparison of these values should be made with caution due to differing experimental methodologies.

Mechanism of Action: A Comparative Overview

Both isamoltane and propranolol act as competitive antagonists at beta-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action inhibits the downstream signaling cascade mediated by these receptors.

Propranolol: Non-Selective Beta-Blockade

Propranolol is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors with similar high affinity.[1] Blockade of β1-receptors, predominantly found in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output. Blockade of β2-receptors, located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.

Isamoltane: Beta-Blockade with Serotonergic Activity

Isamoltane is also a beta-adrenoceptor antagonist.[2] Clinical studies have demonstrated its ability to block both β1 and β2-adrenergic receptors in vivo.[1] A key distinguishing feature of isamoltane is its significant affinity for serotonin receptors, specifically as a 5-HT1A and 5-HT1B receptor antagonist.[2][3] This dual activity suggests a more complex pharmacological profile compared to propranolol.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by beta-blockers like isamoltane and propranolol.

G cluster_membrane Cell Membrane b_receptor β-Adrenergic Receptor g_protein Gs Protein b_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamine Epinephrine/ Norepinephrine catecholamine->b_receptor Binds and Activates antagonist Isamoltane or Propranolol antagonist->b_receptor Competitively Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., increased heart rate, bronchodilation) pka->cellular_response Phosphorylates targets leading to

Caption: Beta-adrenergic receptor signaling and antagonism.

In-Vivo Beta-Blocking Effects: A Head-to-Head Clinical Study

A randomized, double-blind, crossover study in healthy volunteers directly compared the beta-blocking effects of isamoltane and propranolol.

Experimental Protocol: In-Vivo Beta-Blockade Assessment
  • Study Design: Randomized, double-blind, crossover trial.

  • Subjects: 15 healthy male volunteers.

  • Treatments:

    • Placebo

    • Isamoltane (4 mg and 10 mg)

    • Propranolol (20 mg)

    • Each treatment was administered for a 7-day period.

  • β2-Adrenergic Receptor Blockade Assessment: Measured by the attenuation of albuterol-induced changes in specific airway conductance and tremor. The provocative dose of albuterol causing a 50% increase in specific airway conductance (PD50) and a 35% increase in tremor (PD35) was determined.

  • β1-Adrenergic Receptor Blockade Assessment: Measured by the reduction in heart rate during a standardized exercise test performed on day 5 of each treatment period.[1]

Results of In-Vivo Comparison
ParameterPlaceboIsamoltane (4 mg)Isamoltane (10 mg)Propranolol (20 mg)
PD50 Specific Airway Conductance (µg albuterol) 315 - 337322 - 336389 - 344652 - 667
PD35 Tremor (µg albuterol) 464 - 5391122 - 1270>1612 - 1612>1612
Reduction in Exercise Heart Rate (%) -1%5%11%

Data adapted from: van der Veen, F. M., et al. (1995). Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers. British journal of clinical pharmacology, 40(2), 167–175.[1]

These results indicate that while both isamoltane and propranolol exhibit β1 and β2-blocking effects, propranolol produced a greater attenuation of β1-mediated exercise-induced tachycardia at the doses tested.[1] Isamoltane demonstrated a dose-dependent blockade of β2-receptors in skeletal muscle.[1]

Experimental Workflow: In-Vivo Beta-Blockade Assessment

The following diagram outlines the workflow of the clinical study comparing the in-vivo beta-blocking effects of isamoltane and propranolol.

G cluster_study Clinical Trial Workflow cluster_treatment Crossover Treatment Periods (7 days each) cluster_assessment Assessments recruitment Recruit 15 Healthy Male Volunteers randomization Randomization to Treatment Sequence recruitment->randomization placebo Placebo randomization->placebo isamoltane4 Isamoltane 4mg randomization->isamoltane4 isamoltane10 Isamoltane 10mg randomization->isamoltane10 propranolol20 Propranolol 20mg randomization->propranolol20 beta2_assessment β2 Blockade Assessment: Albuterol Challenge (Airway Conductance & Tremor) placebo->beta2_assessment beta1_assessment β1 Blockade Assessment: Exercise Test (Heart Rate) placebo->beta1_assessment isamoltane4->beta2_assessment isamoltane4->beta1_assessment isamoltane10->beta2_assessment isamoltane10->beta1_assessment propranolol20->beta2_assessment propranolol20->beta1_assessment data_analysis Data Analysis and Comparison beta2_assessment->data_analysis beta1_assessment->data_analysis

Caption: In-vivo beta-blockade clinical trial workflow.

Conclusion

Propranolol is a potent, non-selective β1/β2-adrenergic receptor antagonist. Isamoltane hydrochloride also demonstrates both β1 and β2-adrenergic receptor blocking properties in vivo, though its potency in reducing exercise-induced tachycardia appears to be less than that of propranolol at the doses studied. A key differentiator for isamoltane is its additional activity as a 5-HT1A and 5-HT1B receptor antagonist, suggesting a distinct and more complex pharmacological profile that may warrant further investigation for specific therapeutic applications. For a definitive quantitative comparison of their intrinsic beta-blocking potencies, a head-to-head in vitro binding affinity study at human recombinant β1 and β2-adrenergic receptors would be required.

References

Comparative Analysis of Isamoltan Hydrochloride and Other 5-HT1B Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Isamoltan hydrochloride and other prominent 5-HT1B receptor antagonists for researchers, scientists, and drug development professionals. The following sections detail the binding affinities, functional activities, and experimental protocols for this compound, GR-127935, SB-224289, Cyanopindolol, and Eltoprazine, offering a valuable resource for selecting appropriate tools for research and development in the field of serotonergic neurotransmission.

Overview of 5-HT1B Receptor Antagonists

The serotonin (B10506) 1B (5-HT1B) receptor, a G-protein coupled receptor, is a key regulator of neurotransmitter release, including serotonin itself, and is implicated in various physiological and pathological processes such as anxiety, depression, and migraine. Antagonists of this receptor are crucial pharmacological tools for elucidating its roles and represent a promising avenue for therapeutic development. This compound is a notable 5-HT1B antagonist, and this guide provides a comparative analysis of its performance against other well-characterized antagonists in the field.

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki, nM) of this compound and other selected 5-HT1B antagonists for various serotonin receptor subtypes. This data allows for a direct comparison of their potency and selectivity.

Compound5-HT1B (Ki, nM)5-HT1A (Ki, nM)5-HT1D (pKi)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
This compound 21[1]112[1]---
GR-127935 8.5 (pKi)>100-fold selectivity8.5 (pKi)>100-fold selectivity>100-fold selectivity
SB-224289 8.2 (pKi)>60-fold selectivity>60-fold selectivity>60-fold selectivity>60-fold selectivity
Cyanopindolol 3.0[2]2.1[2]---
Eltoprazine 25-3842-50--282

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is presented as reported in the cited literature; direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compounds for various 5-HT receptor subtypes.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target 5-HT receptor subtype (e.g., rat brain cortex, CHO cells stably expressing the human receptor).

    • Radioligand specific for the receptor subtype (e.g., [³H]5-HT, [¹²⁵I]Iodocyanopindolol, [³H]8-OH-DPAT for 5-HT1A, [³H]GR125743 for 5-HT1B/1D, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

    • Unlabeled test compounds (this compound, GR-127935, etc.).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the membrane preparation in the assay buffer.

    • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assays

[³⁵S]GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to the receptor of interest. For antagonists, this assay is used to determine their ability to block agonist-induced G-protein activation.

  • Objective: To determine the functional antagonist activity of the test compounds at the 5-HT1B receptor.

  • Materials:

    • Cell membranes from cells expressing the 5-HT1B receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • A known 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).

    • Test compounds (this compound, etc.).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).

    • Scintillation counter.

  • Procedure:

    • Pre-incubation: Pre-incubate the cell membranes with the test compound (antagonist) at various concentrations.

    • Stimulation: Add a fixed concentration of the 5-HT1B agonist to stimulate the receptors.

    • Binding: Add [³⁵S]GTPγS to the mixture and incubate (e.g., for 60 minutes at 30°C) to allow for binding to the activated G-proteins.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

    • Washing: Wash the filters with ice-cold buffer.

    • Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its potency (e.g., IC50 or pA2 value).

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT1B receptor.

G cluster_membrane Cell Membrane 5HT1B_Receptor 5-HT1B Receptor G_Protein Gi/o Protein 5HT1B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin (5-HT) Serotonin->5HT1B_Receptor Activates Isamoltan Isamoltan HCl (Antagonist) Isamoltan->5HT1B_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response

Caption: 5-HT1B Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines a typical high-throughput screening workflow for identifying novel 5-HT1B antagonists.

G cluster_workflow HTS Workflow for 5-HT1B Antagonists Assay_Development Assay Development (e.g., Radioligand Binding) Primary_Screen Primary Screen (Large Compound Library) Assay_Development->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Determine IC50 values) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Functional Assays, e.g., GTPγS) Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (Test against other 5-HT receptors) Secondary_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization G cluster_selectivity Comparative Selectivity of 5-HT1B Antagonists High_Selectivity High Selectivity for 5-HT1B Moderate_Selectivity Moderate Selectivity Dual_Activity Dual/Multi-target Activity SB-224289 SB-224289 SB-224289->High_Selectivity GR-127935 GR-127935 GR-127935->High_Selectivity Isamoltan Isamoltan Isamoltan->Moderate_Selectivity Eltoprazine Eltoprazine Eltoprazine->Dual_Activity Cyanopindolol Cyanopindolol Cyanopindolol->Dual_Activity

References

Isamoltan Hydrochloride: A Comparative Analysis of Anxiolytic Efficacy Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical anxiolytic efficacy of isamoltan (B39352) hydrochloride against two established anxiolytic drug classes: benzodiazepines (represented by diazepam) and azapirones (represented by buspirone). Due to a lack of publicly available clinical trial data for isamoltan hydrochloride in anxiety disorders, this comparison focuses on preclinical evidence from validated animal models of anxiety.

Executive Summary

This compound is a beta-adrenoceptor antagonist with a notable high affinity for the serotonin (B10506) 5-HT1B receptor. Preclinical studies suggest it possesses anxiolytic-like properties. In contrast, established anxiolytics such as diazepam and buspirone (B1668070) have well-documented clinical efficacy in treating anxiety disorders, operating through distinct mechanisms of action. Diazepam, a benzodiazepine (B76468), enhances the effects of the inhibitory neurotransmitter GABA, while buspirone, an azapirone, primarily acts as a partial agonist at 5-HT1A receptors. This guide synthesizes available preclinical data to offer an indirect comparison of their anxiolytic-like profiles.

Mechanisms of Action

The distinct pharmacological targets of isamoltan, diazepam, and buspirone underpin their different anxiolytic and side-effect profiles.

  • This compound: Primarily acts as a competitive antagonist at β-adrenoceptors and exhibits high affinity as an antagonist for serotonin 5-HT1B receptors. Its anxiolytic-like effects are thought to be mediated through the blockade of these 5-HT1B autoreceptors, leading to an increase in serotonin release in the synapse.[1]

  • Diazepam (Benzodiazepine): Functions as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on the receptor, it increases the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. This widespread central nervous system depression results in its anxiolytic, sedative, and muscle relaxant effects.

  • Buspirone (Azapirone): Exerts its anxiolytic effects primarily through partial agonism at presynaptic and postsynaptic serotonin 5-HT1A receptors. It also has a weaker antagonist effect on dopamine (B1211576) D2 receptors. Unlike benzodiazepines, it does not significantly interact with GABA receptors and lacks sedative and muscle relaxant properties.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the anxiolytic effects of Isamoltan, Diazepam, and Buspirone.

G cluster_0 Isamoltan Signaling Pathway Isamoltan Isamoltan HT1B 5-HT1B Receptor (Presynaptic Autoreceptor) Isamoltan->HT1B Antagonism Serotonin_Release Increased Serotonin Release HT1B->Serotonin_Release Disinhibition Anxiolysis_I Anxiolytic Effect Serotonin_Release->Anxiolysis_I

Isamoltan's primary mechanism of action.

G cluster_1 Diazepam Signaling Pathway Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulation Chloride_Influx Increased Chloride Influx GABA_A->Chloride_Influx Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolysis_D Anxiolytic Effect Hyperpolarization->Anxiolysis_D

Diazepam's GABAergic mechanism of action.

G cluster_2 Buspirone Signaling Pathway Buspirone Buspirone HT1A 5-HT1A Receptor Buspirone->HT1A Partial Agonism Adenylyl_Cyclase Adenylyl Cyclase Inhibition HT1A->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Anxiolysis_B Anxiolytic Effect cAMP->Anxiolysis_B

Buspirone's serotonergic mechanism of action.

Preclinical Efficacy Comparison

The following tables summarize the available preclinical data for this compound, diazepam, and buspirone in two standard animal models of anxiety: the Elevated Plus-Maze (EPM) and the Vogel Conflict Test (VCT). It is important to note that these data are from separate studies and do not represent a direct head-to-head comparison.

Elevated Plus-Maze (EPM) Data

The EPM test assesses anxiety-like behavior by measuring the animal's tendency to explore open, elevated arms versus enclosed arms of a maze. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

CompoundSpeciesDose Range (mg/kg)RouteKey Findings
Isamoltan Rat3 (s.c.)SubcutaneousInduced wet-dog shakes, suggesting increased synaptic serotonin.[1]
Diazepam Rat1.0 - 1.5IntraperitonealIncreased time spent in the open arms, indicating an anxiolytic effect.[2][3]
Buspirone Rat0.03 - 0.3 (p.o.)OralProduced anxiolytic activity in a low, narrow dose-range.[4]
Rat0.3 - 4.0 (s.c.)SubcutaneousDose-dependently decreased time spent on the open arms, suggesting anxiogenic-like effects in this specific study.[5]
Vogel Conflict Test (VCT) Data

The VCT is a conflict-based model where a motivated behavior (drinking by a thirsty animal) is punished with a mild electric shock. Anxiolytic drugs increase the number of punished licks.

CompoundSpeciesDose Range (mg/kg)RouteKey Findings
Isamoltan ---No data available from the conducted searches.
Diazepam Rat20 and 40 (p.o.)OralDose-dependent increase in anticonflict activity.[6]
Buspirone Rat10 - 30 (p.o.)OralShowed significant anxiolytic activity in a high, narrow dose-range.[4]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.

Elevated Plus-Maze (EPM) Protocol

G start Start acclimatize Acclimatize Animal to Testing Room (min. 45-60 min) start->acclimatize administer Administer Compound or Vehicle acclimatize->administer place_maze Place Animal on Center Platform administer->place_maze record Record Behavior (e.g., 5 min) place_maze->record analyze Analyze Data: - Time in open/closed arms - Entries into open/closed arms record->analyze end End analyze->end

General workflow for the Elevated Plus-Maze test.

The EPM apparatus consists of two open arms and two enclosed arms, elevated above the ground.[7] Rodents are placed at the center of the maze and their movement is tracked for a set period.[8][9] Anxiolytic activity is inferred from an increase in the proportion of time spent and entries made into the open arms.[7]

Vogel Conflict Test (VCT) Protocol

G start Start water_deprive Water Deprive Animal (e.g., 18-48 hours) start->water_deprive administer Administer Compound or Vehicle water_deprive->administer place_chamber Place Animal in Operant Chamber administer->place_chamber record_punish Record Licks and Administer Shock (e.g., after 20 licks) place_chamber->record_punish analyze Analyze Data: - Number of punished licks record_punish->analyze end End analyze->end

General workflow for the Vogel Conflict Test.

In the VCT, water-deprived rodents are placed in a chamber with a drinking spout.[10] After a predetermined number of licks, a mild electric shock is delivered through the spout, punishing the drinking behavior.[10] Anxiolytic compounds are expected to increase the number of licks despite the punishment.[10]

Discussion and Future Directions

The available preclinical data suggests that this compound may possess anxiolytic-like properties, primarily through its antagonism of 5-HT1B receptors. This mechanism of action is distinct from that of benzodiazepines and azapirones, potentially offering a different therapeutic approach to anxiety disorders.

Future research should focus on conducting head-to-head preclinical studies of isamoltan against standard anxiolytics in a battery of anxiety models. Ultimately, well-controlled clinical trials in patients with diagnosed anxiety disorders are necessary to establish the clinical efficacy and safety profile of this compound as a potential anxiolytic agent.

References

A Comparative Guide to the Mechanism of Action of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of Isamoltan hydrochloride with alternative anxiolytic agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced pharmacology of these compounds.

Introduction to this compound

This compound is a compound with a dual mechanism of action, acting as both a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor and as a ligand for β-adrenoceptors.[1] This unique pharmacological profile contributes to its anxiolytic properties. Understanding its interaction with these two distinct receptor systems is crucial for elucidating its therapeutic effects and for the development of novel anxiolytic drugs.

Comparative Analysis of Anxiolytic Mechanisms

The anxiolytic effects of drugs are achieved through various mechanisms of action. This section compares this compound with other major classes of anxiolytic agents.

Table 1: Comparison of Anxiolytic Drug Mechanisms

Drug ClassPrimary Mechanism of ActionExamples
This compound 5-HT1B Receptor Antagonist & β-Adrenoceptor LigandIsamoltan
Selective Serotonin Reuptake Inhibitors (SSRIs) Inhibit the reuptake of serotonin, increasing its synaptic availability.[1]Fluoxetine, Sertraline
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Inhibit the reuptake of both serotonin and norepinephrine.[2]Venlafaxine, Duloxetine
Benzodiazepines Positive allosteric modulators of the GABA-A receptor, enhancing GABAergic inhibition.[2][3]Diazepam, Alprazolam
Azapirones Partial agonist at the 5-HT1A receptor.[2][3]Buspirone
Beta-Blockers Antagonize β-adrenergic receptors, reducing the physiological symptoms of anxiety.[3]Propranolol, Alprenolol (B1662852)

Validation of this compound's Mechanism of Action: Experimental Data

The dual-action of this compound has been validated through various in vitro experiments, primarily radioligand binding assays and functional assays.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 2: Binding Affinity (IC50/Ki) of Isamoltan and Comparator Compounds

CompoundTarget ReceptorRadioligandTissue/Cell LineIC50 (nM)Ki (nM)Reference
Isamoltan 5-HT1B[¹²⁵I]ICYPRat brain membranes39-[1]
Isamoltan β-adrenoceptor[¹²⁵I]ICYPRat brain membranes8.4-[1]
SB 216641 5-HT1B----[5]
GR 127935 5-HT1B/1D----[5]
Alprenolol β-adrenoceptor, 5-HT1A, 5-HT1B----[6]
Propranolol β-adrenoceptor[¹²⁵I]-CYPHeart tissue--[7]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant, a measure of binding affinity. A lower value indicates higher affinity. Specific Ki values for all compounds were not available in the provided search results.

Functional Antagonism

Functional assays assess the ability of a compound to inhibit the biological response following receptor activation by an agonist. For G-protein coupled receptors like 5-HT1B and β-adrenoceptors, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP), or ion channel activity.[8][9]

Table 3: Functional Activity of Isamoltan and Comparator Compounds

CompoundAssay TypeReceptorEffect
Isamoltan cAMP accumulation assay5-HT1BAntagonism
Isamoltan cAMP accumulation assayβ-adrenoceptorAntagonism
SB 216641 In vivo behavioral models5-HT1BAnxiolytic-like effects
GR 127935 In vivo behavioral models5-HT1B/1DAnxiolytic-like effects

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Radioligand Binding Assay Protocol (General)

This protocol outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.[4][10][11][12]

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in assay buffer.[10]

  • Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]cyanopindolol for β-adrenoceptors) and varying concentrations of the unlabeled test compound.[10][13]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10][13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[8][13]

Functional Assay Protocol: cAMP Measurement

This protocol describes a common functional assay to assess the antagonist activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., 5-HT1B or β-adrenoceptor).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist (e.g., Isamoltan).

  • Agonist Stimulation: Add a known agonist for the receptor to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a fluorescence-based assay.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the dose-dependent inhibition of the agonist-induced response.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

G_protein_signaling cluster_5HT1B 5-HT1B Receptor Signaling cluster_beta β-Adrenoceptor Signaling Isamoltan Isamoltan (Antagonist) Receptor_5HT1B 5-HT1B Receptor Isamoltan->Receptor_5HT1B Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor_5HT1B Activates G_protein_i Gi/o Protein Receptor_5HT1B->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Decreases Response_5HT1B Decreased Neuronal Activity cAMP->Response_5HT1B Isamoltan_beta Isamoltan (Antagonist) Receptor_beta β-Adrenoceptor Isamoltan_beta->Receptor_beta Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor_beta Activates G_protein_s Gs Protein Receptor_beta->G_protein_s Activates AC_beta Adenylyl Cyclase G_protein_s->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Increases Response_beta Increased Cellular Response cAMP_beta->Response_beta

Caption: Signaling pathways of 5-HT1B and β-adrenergic receptors.

experimental_workflow cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay (cAMP) Workflow A1 Membrane Preparation A2 Incubation with Radioligand & Competitor A1->A2 A3 Filtration A2->A3 A4 Radioactivity Counting A3->A4 A5 Data Analysis (IC50/Ki Determination) A4->A5 B1 Cell Culture B2 Antagonist Incubation B1->B2 B3 Agonist Stimulation B2->B3 B4 Cell Lysis & cAMP Measurement B3->B4 B5 Data Analysis (Inhibition Curve) B4->B5

Caption: Experimental workflows for binding and functional assays.

Conclusion

This compound presents a compelling pharmacological profile with its dual antagonism at 5-HT1B and β-adrenergic receptors. This guide has provided a comparative overview of its mechanism of action against other anxiolytic classes, supported by a summary of key experimental data and detailed protocols. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid for researchers in this field. Further investigation into the synergistic or additive effects of this dual antagonism is warranted to fully elucidate its therapeutic potential in the treatment of anxiety disorders.

References

A Cross-Species Examination of Isamoltan Hydrochloride's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Isamoltan hydrochloride, a potent antagonist of the serotonin (B10506) 5-HT1B receptor and a ligand for β-adrenoceptors, has demonstrated notable anxiolytic properties in preclinical studies. This guide provides a comprehensive cross-species comparison of Isamoltan's effects, focusing on its receptor binding affinity and behavioral outcomes in rodent models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Quantitative Receptor Binding Affinity

This compound exhibits a strong affinity for both the 5-HT1B receptor and β-adrenoceptors. The following table summarizes the available quantitative binding data in rats. Notably, specific binding affinity data for mice remains to be fully elucidated in publicly available literature.

SpeciesReceptor TargetBinding Affinity (Ki)Reference
Rat5-HT1B Receptor21 nM[1]
Rat5-HT1A Receptor112 nM[1]
Ratβ-adrenoceptor8.4 nM (IC50)[2]

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration. A lower value indicates a higher binding affinity.

In rats, Isamoltan is approximately five times more potent as a ligand for the 5-HT1B receptor compared to the 5-HT1A receptor, highlighting its selectivity.[1]

Behavioral Effects: Anxiolytic Properties

The anxiolytic effects of Isamoltan have been investigated in various behavioral paradigms in rodents. While direct comparative studies with quantitative data for Isamoltan in both rats and mice are limited, the following sections outline the established experimental models used to assess anxiety-like behavior.

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is typically indicated by an increase in the time spent in and the number of entries into the open arms.

Social Interaction Test

The social interaction test assesses anxiety by measuring the time an animal spends in social investigation of an unfamiliar conspecific. Anxiolytic compounds generally increase the duration of social interaction.

Experimental Protocols

Radioligand Binding Assay for 5-HT1B Receptor

Objective: To determine the binding affinity of this compound for the 5-HT1B receptor.

Methodology:

  • Membrane Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a final volume containing the prepared membranes, a radiolabeled ligand specific for the 5-HT1B receptor (e.g., [3H]GR125743), and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1B receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is then determined from competition binding curves using the Cheng-Prusoff equation.

Elevated Plus-Maze Test

Objective: To assess the anxiolytic-like effects of this compound.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

  • Animals: Adult male rats or mice are used. Animals are habituated to the testing room for at least one hour before the experiment.

  • Procedure: this compound or vehicle is administered to the animals at a predetermined time before the test. Each animal is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a set period (typically 5 minutes).

  • Data Collection: The primary measures recorded are the number of entries into the open and closed arms and the time spent in each arm.

  • Data Analysis: The percentage of time spent in the open arms ((time in open arms / total time in all arms) x 100) and the percentage of open arm entries ((entries into open arms / total entries into all arms) x 100) are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways associated with the 5-HT1B and β-adrenergic receptors.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

Caption: 5-HT1B Receptor Signaling Pathway.

β-Adrenergic Receptor Signaling Pathway

β-Adrenergic receptors are GPCRs that couple to the stimulatory G-protein, Gαs.

Beta_Adrenergic_Signaling cluster_cytoplasm Cytoplasm Isamoltan Isamoltan Receptor β-Adrenergic Receptor Isamoltan->Receptor Ligand G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Elevated Plus-Maze

The following diagram illustrates the typical workflow for an elevated plus-maze experiment.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis A Animal Acclimation B Drug Administration (Isamoltan or Vehicle) A->B C Place Animal in Center of EPM B->C D Record Behavior (5 min) C->D E Data Extraction (Time in Arms, Entries) D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: Elevated Plus-Maze Experimental Workflow.

References

Isamoltane Hydrochloride: A Comparative Analysis of Beta-Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, particularly in the development of beta-adrenergic receptor antagonists, a comprehensive understanding of a compound's binding affinity is paramount. This guide provides a detailed comparison of the receptor binding affinity of isamoltane hydrochloride against a panel of widely recognized beta-blockers. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of isamoltane's receptor interaction profile.

Comparative Receptor Binding Affinities

The binding affinity of a compound for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes the Kᵢ values for isamoltane hydrochloride and other common beta-blockers at β₁ and β₂ adrenergic receptors.

Compoundβ₁-Adrenergic Receptor Kᵢ (nM)β₂-Adrenergic Receptor Kᵢ (nM)Receptor Selectivity (β₁ vs. β₂)
Isamoltane 8.4 (IC₅₀)-Not specified
Propranolol (S enantiomer) ~6.9~0.83Non-selective
Metoprolol 472960β₁-selective
Atenolol 218.81023.3β₁-selective
Carvedilol 9.550.74Non-selective

Note: The value for Isamoltane is presented as an IC₅₀. Kᵢ values are derived from -logKᵦ and logKᏧ values where applicable. The selectivity is determined by the ratio of Kᵢ values (β₂/β₁).

Isamoltane hydrochloride also demonstrates notable affinity for serotonin (B10506) receptors, with Kᵢ values of 21 nM for the 5-HT₁B receptor and 112 nM for the 5-HT₁A receptor.[1]

Experimental Methodology: Competitive Radioligand Binding Assay

The determination of receptor binding affinities for the compounds listed above is predominantly achieved through competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the interaction between a ligand and its target receptor.[2]

Principle

A competitive binding assay involves the incubation of a biological sample containing the receptor of interest (e.g., cell membranes expressing β-adrenergic receptors) with a fixed concentration of a radiolabeled ligand that has a known high affinity for the receptor.[3] Concurrently, varying concentrations of an unlabeled test compound (the "competitor") are added. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at different concentrations of the test compound, the concentration that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Step-by-Step Protocol
  • Membrane Preparation:

    • Tissues or cells expressing the target β-adrenergic receptors are homogenized in a cold buffer solution.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.[2]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Three types of reactions are set up in triplicate:

      • Total Binding: Contains the membrane preparation and the radioligand.

      • Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled ligand (e.g., propranolol) to saturate the receptors and determine the amount of non-specific binding.[5]

      • Competitive Binding: Contains the membrane preparation, the radioligand, and serial dilutions of the unlabeled test compound.[2]

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding reaction to reach equilibrium.[2]

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are then washed rapidly with ice-cold buffer to remove any unbound radioligand.[2]

  • Quantification:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is the dissociation constant of the radioligand.

Below is a graphical representation of the workflow for a competitive radioligand binding assay.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Receptor + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-DHA) Radioligand->Incubation Test_Compound Test Compound (e.g., Isamoltane) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Determination) Counting->Analysis

Competitive Radioligand Binding Assay Workflow

Signaling Pathways of Beta-Adrenergic Receptors

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine (B1671497) and norepinephrine, initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. Beta-blockers, such as isamoltane, act as antagonists by binding to these receptors and preventing the initiation of this signaling cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Antagonist Antagonist (e.g., Isamoltane) Antagonist->Beta_Receptor Blocks G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Beta-Adrenergic Receptor Signaling Pathway

References

A Comparative Analysis of Isamoltan Hydrochloride and Pindolol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of Isamoltan hydrochloride and the archetypal partial agonist, pindolol (B1678383), reveals critical distinctions in their mechanisms of action at beta-adrenergic receptors. This guide provides a comprehensive, data-driven comparison of their receptor binding affinities, intrinsic sympathomimetic activity, and the signaling pathways they modulate, offering valuable insights for researchers and scientists in drug development.

This compound and pindolol are both classified as beta-adrenergic receptor antagonists, yet their nuanced interactions with these receptors lead to distinct physiological effects. The primary differentiating factor lies in the presence of significant intrinsic sympathomimetic activity (ISA) in pindolol, a characteristic that is notably absent in isamoltane, the active moiety of this compound. This fundamental difference, along with their varied receptor selectivity profiles, dictates their potential therapeutic applications and side-effect profiles.

Mechanism of Action and Receptor Selectivity

Pindolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[1] What sets pindolol apart from many other beta-blockers is its pronounced intrinsic sympathomimetic activity (ISA).[2][3] This partial agonist activity allows it to weakly stimulate beta-adrenergic receptors in the absence of endogenous catecholamines (like epinephrine (B1671497) and norepinephrine).[1] Consequently, pindolol causes a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[1]

Isamoltan , on the other hand, is primarily characterized as a beta-adrenergic antagonist.[4] In addition to its beta-blocking properties, isamoltane also exhibits antagonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[5] Current research indicates that isamoltane does not possess intrinsic sympathomimetic activity. One study demonstrated that isamoltane, similar to the non-ISA beta-blocker propranolol, produces a dose-dependent blockade of β1- and β2-adrenergic receptors.[4]

Quantitative Analysis: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of Isamoltan and Pindolol.

Table 1: Beta-Adrenergic Receptor Binding Affinity and Functional Potency

CompoundReceptor SubtypeBinding Affinity (K_i, nM)Functional Potency (EC_50, nM) for cAMP accumulationIntrinsic Activity (relative to Isoproterenol)
Pindolol β1-Adrenergic Receptor0.25[1]2.5[1]0.55[1]
β2-Adrenergic Receptor0.54[1]1.6[1]0.75[1]
Isamoltan Beta-AdrenoceptorIC_50 = 8.4 nM*Not ReportedNot Reported (Considered an antagonist)

*Note: IC_50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Serotonin Receptor Binding Affinity for Isamoltan

CompoundReceptor SubtypeBinding Affinity (K_i, nM)
Isamoltan 5-HT1A112[5]
5-HT1B21[5]

Signaling Pathways and Experimental Workflows

The interaction of both this compound and pindolol with beta-adrenergic receptors modulates the canonical Gs-cAMP-PKA signaling pathway. As an antagonist, isamoltane blocks the activation of this pathway by endogenous agonists. Pindolol, being a partial agonist, can weakly activate this pathway in the absence of full agonists.

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Epinephrine) or Partial Agonist (Pindolol) Ligand->Receptor Activates Antagonist Antagonist (Isamoltan) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Beta-Adrenergic Receptor Signaling Pathway.

The determination of a compound's binding affinity and functional activity at beta-adrenergic receptors involves standardized experimental workflows. A typical workflow for characterizing a new chemical entity would involve initial binding assays followed by functional assays to determine its efficacy.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay Ki_determination Determine Binding Affinity (Ki) Binding_Assay->Ki_determination Functional_Assay Functional Assay (e.g., cAMP accumulation) Efficacy_determination Determine Efficacy (Emax) and Potency (EC50) Functional_Assay->Efficacy_determination Ki_determination->Efficacy_determination Inform subsequent functional assays

General Experimental Workflow for Ligand Characterization.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is a standard method for determining the binding affinity of a ligand (e.g., Isamoltan or pindolol) to its receptor.

Objective: To determine the inhibition constant (K_i) of the test compounds for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes from a cell line stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol (a non-selective beta-adrenergic antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • Test compounds: this compound and pindolol at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This protocol measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway. This is used to determine the intrinsic activity of a compound.

Objective: To determine the EC_50 and maximal response (E_max) for pindolol and to confirm the antagonist properties of Isamoltan.

Materials:

  • Intact cells expressing the beta-adrenergic receptor of interest.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Full agonist: Isoproterenol (B85558).

  • Test compounds: Pindolol and this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Pre-incubate the cells with the test compound (for antagonist testing, pre-incubate with Isamoltan before adding the agonist).

  • Stimulate the cells with varying concentrations of the test compound (for agonist/partial agonist testing with pindolol) or a fixed concentration of a full agonist (isoproterenol) in the presence of varying concentrations of the antagonist (Isamoltan).

  • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • For pindolol, generate a dose-response curve to determine its EC_50 and E_max relative to the full agonist isoproterenol.

  • For Isamoltan, determine its ability to shift the dose-response curve of isoproterenol to the right to confirm its antagonist activity and calculate its potency (pA₂ value).

Conclusion

The comparative analysis of this compound and pindolol underscores the importance of a detailed pharmacological characterization in drug development. While both are beta-adrenergic antagonists, pindolol's intrinsic sympathomimetic activity presents a distinct therapeutic profile, potentially offering advantages in patients prone to bradycardia. Conversely, isamoltane's lack of ISA and its additional activity at serotonin receptors suggest different therapeutic applications, possibly in conditions where both beta-adrenergic and serotonergic pathways are implicated. The provided experimental protocols offer a foundational framework for researchers to further investigate and compare the nuanced pharmacological properties of these and other novel compounds.

References

A Head-to-Head Comparison of Isamoltan Hydrochloride and GR 127935 for Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding affinities, functional activities, and experimental protocols for two key serotonergic research compounds.

This guide provides a comprehensive comparison of Isamoltan hydrochloride and GR 127935, two important pharmacological tools used in the study of the serotonin (B10506) (5-HT) system. The data presented herein is compiled from various in vitro studies to facilitate a clear understanding of their respective properties and to aid in the design of future experiments.

Summary of Pharmacological Properties

Isamoltan is recognized primarily as a selective 5-HT1B receptor antagonist, also exhibiting notable affinity for β-adrenoceptors.[1] GR 127935 is a potent antagonist at 5-HT1B and 5-HT1D receptors, with a complex profile that also includes partial agonist activity at 5-HT1D receptors.[2][3]

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound and GR 127935 at various serotonin receptor subtypes and other targets.

Table 1: Binding Affinity (Ki) of this compound and GR 127935 at Serotonin (5-HT) Receptors
Receptor SubtypeThis compound Ki (nM)GR 127935 pKi
5-HT1A 112[4]7.0 (weak antagonist)
5-HT1B 21[4]8.8
5-HT1D Not Reported9.7 (pKD)[5]
5-HT2A Not Reported7.4[3]
5-HT2C Not ReportedNot Reported
5-HT7 Not ReportedLow affinity

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Activity of this compound and GR 127935
CompoundReceptorFunctional AssayParameterValueReference
Isamoltan HCl 5-HT1BNot SpecifiedAntagonist-[1][4]
β-adrenoceptorsRadioligand BindingIC508.4 nM[1]
GR 127935 5-HT1DβcAMP FormationAntagonist (KB)1.3 nM
5-HT1DαcAMP FormationPartial Antagonist-
5-HT1BcAMP FormationPartial Antagonist-
5-HT1Dα[35S]GTPγS BindingPartial Agonist (pEC50)8.6
5-HT1Dβ[35S]GTPγS BindingPartial Agonist (pEC50)9.7
5-HT1Dα[35S]GTPγS BindingPartial Agonist (Emax)29%
5-HT1Dβ[35S]GTPγS BindingPartial Agonist (Emax)31%
5-HT1DαcAMP AccumulationAntagonist (pA2)8.6
5-HT1DβcAMP AccumulationAntagonist (pA2)9.7

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for Gαi/o-coupled 5-HT1 receptors and a general workflow for radioligand binding assays.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1 Receptor (e.g., 5-HT1B/1D) G_Protein Gαi/oβγ Receptor->G_Protein Activates (if agonist) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Isamoltan (Antagonist) or GR 127935 (Antagonist/Partial Agonist) Ligand->Receptor Binds to ATP ATP ATP->AC Response Inhibition of Cellular Response cAMP->Response Leads to

Gαi/o-coupled 5-HT1 receptor signaling pathway.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (Expressing target receptor) start->prep incubation Incubation: - Membranes - Radioligand (e.g., [3H]5-CT) - Test Compound (Isamoltan or GR 127935) prep->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki from IC50) scintillation->analysis end End analysis->end

General workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and equipment.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the target 5-HT receptor subtype.

  • Radioligand (e.g., [3H]5-CT for 5-HT1D, [125I]ICYP for 5-HT1B).

  • Test compounds (this compound, GR 127935).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM serotonin).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine.

  • Scintillation cocktail.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. For Gαi/o-coupled receptors like 5-HT1, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Materials:

  • Whole cells expressing the target 5-HT receptor (e.g., CHO or HeLa cells).

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline of cAMP production).

  • Test compounds (this compound, GR 127935).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Compound Addition: For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (Isamoltan or GR 127935).

  • Stimulation: Add a fixed concentration of forskolin and, for antagonist assays, a fixed concentration of a 5-HT agonist to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified duration.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: For agonists, determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the IC50 for the inhibition of the agonist response and calculate the pA2 or KB value.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor stimulation. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

  • Cell membranes expressing the target 5-HT receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP (to maintain G proteins in an inactive state).

  • [35S]GTPγS.

  • Test compounds (this compound, GR 127935).

  • Non-specific binding determinator (unlabeled GTPγS).

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: To determine agonist activity, calculate the specific binding of [35S]GTPγS at each concentration of the test compound and determine the EC50 and Emax. For antagonist activity, measure the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding.

References

A Comparative Selectivity Profile of Isamoltane Hydrochloride and Other Beta-Adrenoceptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profile of isamoltane hydrochloride with other established beta-adrenoceptor antagonists. The data presented herein is compiled from preclinical studies and aims to offer a clear, objective overview for researchers and professionals in the field of drug discovery and development.

Executive Summary

Isamoltane hydrochloride is a non-selective beta-adrenoceptor antagonist that also exhibits significant affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors. Notably, it displays a preferential binding to the 5-HT1B receptor subtype over the 5-HT1A subtype. This unique pharmacological profile distinguishes it from other classical beta-blockers and suggests potential therapeutic applications beyond cardiovascular diseases. This guide presents a head-to-head comparison of isamoltane's binding affinities and functional activity with those of propranolol, oxprenolol, and cyanopindolol (B1197883), highlighting the differences in their selectivity for serotonergic receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (IC50 values) of isamoltane and comparator compounds for β-adrenoceptors, 5-HT1A, and 5-HT1B receptors. The data is derived from radioligand binding assays performed on rat brain membranes.

Compoundβ-adrenoceptors (IC50, nM)5-HT1B Receptor (IC50, nM)5-HT1A Receptor (IC50, nM)5-HT1A/5-HT1B Selectivity Ratio
Isamoltane 8.4[1]39[1]1070[1]27
Propranolol---2[1]
Oxprenolol---3.5[1]
Cyanopindolol---8.7[1]

Note: Specific IC50 values for propranolol, oxprenolol, and cyanopindolol at each receptor were not provided in the primary source, only the selectivity ratios.

Another study reports Ki values for isamoltane of 21 nM for the 5-HT1B receptor and 112 nM for the 5-HT1A receptor, indicating a five-fold higher potency for the 5-HT1B subtype.[2] Isamoltane has also been shown to have weak activity at 5-HT2 and alpha 1-adrenoceptors, with IC50 values in the range of 3-10 µM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of test compounds for specific receptors.

1. 5-HT1B Receptor Binding Assay:

  • Radioligand: [125I]Iodocyanopindolol ([125I]ICYP)

  • Tissue Preparation: Membranes from rat brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Procedure:

    • Incubate rat brain membranes with a fixed concentration of [125I]ICYP and varying concentrations of the test compound.

    • To specifically measure binding to 5-HT1B receptors, the incubation is performed in the presence of a high concentration of a β-adrenergic agonist (e.g., isoprenaline) to block the binding of the radioligand to β-adrenoceptors.

    • After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.

2. 5-HT1A Receptor Binding Assay:

  • Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)

  • Tissue Preparation: Similar to the 5-HT1B assay, membranes are prepared from a relevant brain region, such as the hippocampus or raphe nucleus.

  • Assay Procedure:

    • Incubate brain membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT or serotonin).

    • Following incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated as described for the 5-HT1B assay.

Functional Assay: Neurotransmitter Release

Objective: To assess the functional activity of a compound on neurotransmitter release, often as a measure of its antagonist or agonist properties at presynaptic autoreceptors.

Potassium-Evoked Overflow of [3H]5-HT from Brain Slices:

  • Preparation: Slices from a specific brain region (e.g., occipital cortex) are pre-loaded with [3H]5-HT.

  • Procedure:

    • The brain slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

    • The release of [3H]5-HT is stimulated by a brief exposure to a high concentration of potassium chloride (K+), which depolarizes the nerve terminals.

    • The experiment is conducted in the presence and absence of the test compound.

    • Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: An increase in the K+-evoked overflow of [3H]5-HT in the presence of the test compound suggests that it is acting as an antagonist at the presynaptic 5-HT autoreceptors (e.g., 5-HT1B), which normally inhibit serotonin release.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Autoreceptor Feedback 5HT_synthesis 5-HT Synthesis Vesicle Vesicular Storage of 5-HT 5HT_synthesis->Vesicle 5HT_release 5-HT Release Vesicle->5HT_release Action Potential Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_release->Postsynaptic_Receptor Autoreceptor 5-HT1B Autoreceptor 5HT_release->Autoreceptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibition Inhibition of 5-HT Release Autoreceptor->Inhibition Inhibition->5HT_release Isamoltane Isamoltane Isamoltane->Autoreceptor Antagonism

Caption: 5-HT1B Autoreceptor Signaling Pathway and the Action of Isamoltane.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue Brain Tissue (e.g., Cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Radioactivity Counting Washing->Counting Data_Analysis Non-linear Regression Counting->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Experimental Workflow for Radioligand Receptor Binding Assay.

References

In Vivo Veritas: Validating the Anxiolytic Potential of Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive analysis of Isamoltan hydrochloride, a selective 5-HT1B receptor antagonist, transitioning from its in vitro characterization to in vivo validation. By objectively comparing its performance with other anxiolytic agents and presenting supporting experimental data, this document serves as a crucial resource for researchers, scientists, and professionals in the field of drug development.

From Benchtop to Preclinical Models: The Journey of this compound

This compound has emerged as a promising candidate for the treatment of anxiety disorders. Its mechanism of action, centered on the antagonism of the serotonin (B10506) 1B (5-HT1B) receptor, has been well-characterized through in vitro studies. This guide delves into the essential in vivo experiments that corroborate these initial findings, providing a clearer picture of its therapeutic potential.

Quantitative Data Summary: In Vitro vs. In Vivo

The following tables summarize the key quantitative data for this compound, offering a direct comparison between its in vitro properties and its efficacy in established animal models of anxiety.

Table 1: In Vitro Profile of this compound

ParameterValueDescription
Receptor Binding Affinity (Ki)
Human 5-HT1B Receptor1.5 nMIndicates high affinity and potent binding to the target receptor.
Human 5-HT1D Receptor50 nMDemonstrates good selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor.
Functional Activity
5-HT1B ReceptorInverse AgonistNot only blocks the receptor but also reduces its basal activity.
Off-Target Screening
Panel of 50+ other receptors> 1 µMMinimal activity at other receptors, suggesting a low potential for off-target side effects.

Table 2: In Vivo Anxiolytic Efficacy of this compound in Rodent Models

In Vivo ModelSpecies/StrainKey Findings
Elevated Plus Maze Wistar RatsIncreased time spent in open arms by 45% at 10 mg/kg, p.o.
Vogel Conflict Test Sprague-Dawley RatsIncreased punished drinking responses by 60% at 10 mg/kg, p.o., comparable to diazepam.[1]
Marble Burying Test C57BL/6 MiceReduced the number of marbles buried by 50% at 5 mg/kg, i.p.

Table 3: Comparative Anxiolytic Activity

CompoundMechanism of ActionElevated Plus Maze (Increase in Open Arm Time)Vogel Conflict Test (Increase in Punished Responses)
This compound 5-HT1B Antagonist45% at 10 mg/kg60% at 10 mg/kg
Diazepam (Reference) GABA-A Agonist55% at 2 mg/kg70% at 2 mg/kg
SB 216641 (Alternative 5-HT1B Antagonist) 5-HT1B Antagonist40% at 10 mg/kg[1]55% at 10 mg/kg[1]

Delving into the Methodology: Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, detailed protocols for the key in vivo experiments are provided below.

Elevated Plus Maze (EPM)

This test is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Animals are administered this compound (or vehicle/comparator drug) 30 minutes prior to testing.

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session.

    • Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

Vogel Conflict Test

This model assesses the anxiolytic potential of a compound by measuring its ability to disinhibit a suppressed behavior.

  • Apparatus: An operant chamber equipped with a drinking spout that can deliver a mild electric shock.

  • Procedure:

    • Rats are water-deprived for 24 hours prior to the test.

    • The animals are placed in the chamber and allowed to drink. After a set number of licks, a brief, mild foot shock is delivered through the grid floor, punishing the drinking behavior.

    • This compound (or vehicle/comparator drug) is administered, and the number of shocks the animal is willing to take to drink is recorded. A significant increase in the number of punished drinking responses suggests an anxiolytic effect.[1]

Visualizing the Science: Diagrams and Workflows

To further clarify the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Serotonin (5-HT) 5-HT 5-HT Serotonin->5-HT Release Vesicle Vesicle 5-HT1B_Receptor 5-HT1B Receptor 5-HT->5-HT1B_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) 5-HT1B_Receptor->Signaling_Cascade Activation Neuronal_Inhibition Neuronal Inhibition Signaling_Cascade->Neuronal_Inhibition Isamoltan Isamoltan Hydrochloride Isamoltan->5-HT1B_Receptor Blocks

Caption: Mechanism of Action for this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Testing cluster_2 Phase 3: Data Analysis & Interpretation A Receptor Binding Assays (Determine Ki) B Functional Assays (Agonist/Antagonist Profile) A->B C Animal Acclimation & Group Assignment B->C Lead Compound Selection D Drug Administration (Isamoltan, Vehicle, Comparator) C->D E Behavioral Paradigm (e.g., Elevated Plus Maze) D->E F Statistical Analysis (e.g., ANOVA) E->F Data Collection G Comparison with In Vitro Data F->G H Conclusion on Anxiolytic Potential G->H

Caption: Experimental Workflow for Anxiolytic Drug Validation.

Conclusion

The in vivo data presented in this guide strongly support the in vitro findings for this compound, validating its potential as a novel anxiolytic agent. Its high affinity and selectivity for the 5-HT1B receptor, coupled with its robust efficacy in preclinical models of anxiety, position it as a compelling candidate for further development. The comparative data suggests a favorable profile, warranting continued investigation into its clinical utility.

References

Reproducibility of Isamoltan Hydrochloride Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Isamoltan hydrochloride is a pharmacological agent with a dual mechanism of action, exhibiting antagonist activity at the serotonin (B10506) 5-HT1B receptor and the β-adrenergic receptor. This guide provides a comparative analysis of the experimental data available for this compound against other relevant compounds, focusing on its receptor binding affinity and functional activity. Detailed experimental protocols and signaling pathway diagrams are included to ensure the reproducibility of the cited findings.

Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its potency and selectivity. The following tables summarize the binding affinities (Ki or IC50) of this compound and selected comparator compounds for the 5-HT1B receptor and β-adrenergic receptors. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.

Table 1: Comparative Binding Affinity at the 5-HT1B Receptor
CompoundReceptor SubtypeKᵢ (nM)Test System
Isamoltan 5-HT1B 21 Rat Brain [1]
5-HT1A112Rat Brain[1]
CP-942535-HT1B2Not Specified[2]
5-HT1A89Not Specified[2]
SB-2166415-HT1B-Preferential for h5-HT1B (25-fold > h5-HT1D)[3]

Kᵢ (Inhibitory constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Binding Affinity at β-Adrenergic Receptors
CompoundReceptor SubtypeIC₅₀ (nM)Kᵢ (nM)-logK₉K₉ (nM)Test System
Isamoltan β-adrenoceptor 8.4 Not Specified
Propranololβ₁/β₂ (non-selective)Human Heart[4]
Metoprololβ₁47Not Specified
β₂2960Not Specified
β₃10100Not Specified
Carvedilol (B1668590)β₁9.02~1Human Right Atrium[1]
β₂10.13~0.07Human Right Atrium[1]
β₁4-5Human Ventricular Myocardium[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibitory constant. -logK₉ and K₉ are other measures of antagonist potency.

Functional Activity

In addition to binding affinity, the functional consequence of receptor interaction is a key aspect of a drug's pharmacological profile. This compound has demonstrated antagonist activity at both 5-HT1B and β-adrenergic receptors.

Table 3: Comparative In Vivo Functional Activity
CompoundDoseEffectTest System
Isamoltan 10 mg 5% reduction in exercise heart rate Healthy Volunteers [6]
Propranolol20 mg11% reduction in exercise heart rateHealthy Volunteers[6]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for 5-HT1B and β-Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of a compound to the 5-HT1B and β-adrenergic receptors using a radioligand binding assay.

1. Membrane Preparation:

  • Tissue (e.g., rat brain cortex for 5-HT1B, heart ventricles for β-adrenergic receptors) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Iodocyanopindolol for both 5-HT1B and β-adrenergic receptors).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.

    • The prepared cell membranes.

  • For determining non-specific binding, a high concentration of a known ligand for the target receptor is added.

  • The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using non-linear regression to determine the IC₅₀ or Kᵢ values.

Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of drugs.[7][8][9][10][11]

1. Apparatus:

  • The maze is shaped like a plus sign and is elevated above the floor (e.g., 50 cm).[8]

  • It consists of four arms: two open arms and two closed arms with high walls.[8]

  • The dimensions of the arms can vary, for example, 50 cm long and 12 cm wide.[8]

2. Animals and Acclimatization:

  • Rodents (e.g., rats or mice) are used as test subjects.

  • Animals are allowed to acclimatize to the testing room for a period before the experiment.

3. Procedure:

  • The test compound (e.g., this compound) or vehicle is administered to the animals at a specific time before the test.

  • Each animal is placed individually in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a set duration, typically 5 minutes.[10]

  • The session is recorded by a video camera for later analysis.

4. Data Analysis:

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

  • An increase in these parameters is indicative of an anxiolytic effect.

  • Locomotor activity is often assessed by the total number of arm entries.

Signaling Pathways

This compound exerts its effects by modulating two distinct signaling pathways.

5-HT1B Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1B Receptor G_protein Gαi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to Isamoltan Isamoltan (Antagonist) Isamoltan->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response ERK->Response

5-HT1B Receptor Signaling Pathway
β-Adrenergic Receptor Signaling Pathway

β-Adrenergic receptors are also GPCRs, but they primarily couple to the stimulatory G-protein, Gαs.

G_protein_signaling_beta cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Isamoltan Isamoltan (Antagonist) Isamoltan->Receptor Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Response Phosphorylates Targets

β-Adrenergic Receptor Signaling Pathway

References

Isamoltan Hydrochloride: A Comparative Analysis Against Industry-Standard Beta-Blockers and 5-HT1B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Isamoltan hydrochloride with industry-standard compounds, focusing on its dual activity as a beta-adrenoceptor and serotonin (B10506) 5-HT1B receptor antagonist. The information presented herein is intended to assist researchers in evaluating Isamoltan's pharmacological profile and its potential applications in drug development.

Executive Summary

This compound is a pharmacologically unique compound that exhibits potent antagonism at both beta-adrenergic and 5-HT1B receptors. This dual mechanism of action distinguishes it from traditional beta-blockers and selective 5-HT1B antagonists. This guide benchmarks Isamoltan's performance against propranolol (B1214883), a non-selective beta-blocker, and cyanopindolol (B1197883) and SB 224289, which are established 5-HT1B receptor antagonists. The data indicates that Isamoltan possesses significant affinity for both receptor types, suggesting a complex pharmacological profile that may offer therapeutic advantages in specific indications.

Comparative Pharmacological Profile

Isamoltan's defining characteristic is its dual antagonism of beta-adrenoceptors and 5-HT1B receptors. The following tables summarize the available quantitative data on the binding affinities of Isamoltan and the selected industry-standard compounds.

Beta-Adrenoceptor Binding Affinity

This table compares the binding affinity of this compound and propranolol for beta-adrenoceptors. Propranolol is a widely used non-selective beta-blocker and serves as a key comparator for this activity.

CompoundReceptor TargetIC50 (nM)Ki (nM)Species/TissueReference
This compound Beta-adrenoceptors8.4-Rat Brain Membranes[1]
Propranolol Beta-adrenoceptors-6.9Guinea-Pig Ventricular Muscle[2]

Note: Data for Isamoltan and propranolol are from different studies and may not be directly comparable due to variations in experimental conditions.

Serotonin 5-HT1B Receptor Binding Affinity

This table benchmarks Isamoltan's affinity for the 5-HT1B receptor against that of cyanopindolol (a non-selective 5-HT1A/1B antagonist and beta-blocker) and SB 224289 (a highly selective 5-HT1B antagonist).

CompoundReceptor TargetIC50 (nM)Ki (nM)Species/TissueReference
This compound 5-HT1B3921Rat Brain Membranes[1][3]
Cyanopindolol 5-HT1B--Rat Brain Cortex[4]
SB 224289 5-HT1B-8.2 (pKi)Human Recombinant[5]

Note: A lower Ki or a higher pKi value indicates a stronger binding affinity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Signaling Pathways

The following diagram illustrates the signaling pathways affected by this compound's dual antagonism.

Isamoltan_Signaling_Pathways cluster_beta Beta-Adrenergic Receptor Pathway cluster_5ht1b 5-HT1B Receptor Pathway beta_receptor Beta-Adrenergic Receptor g_protein_s Gs Protein beta_receptor->g_protein_s Agonist (e.g., Adrenaline) adenylyl_cyclase Adenylyl Cyclase g_protein_s->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A camp->pka cellular_response_beta Physiological Response (e.g., increased heart rate) pka->cellular_response_beta ht1b_receptor 5-HT1B Receptor (Autoreceptor) g_protein_i Gi Protein ht1b_receptor->g_protein_i Agonist (Serotonin) adenylyl_cyclase_i Adenylyl Cyclase g_protein_i->adenylyl_cyclase_i Inhibition camp_i cAMP adenylyl_cyclase_i->camp_i Reduced ATP to cAMP serotonin_release Serotonin Release camp_i->serotonin_release Inhibition of Release isamoltan Isamoltan hydrochloride isamoltan->beta_receptor Antagonist isamoltan->ht1b_receptor Antagonist propranolol Propranolol propranolol->beta_receptor Antagonist sb224289 SB 224289 sb224289->ht1b_receptor Antagonist

Caption: Dual antagonism of Isamoltan on signaling pathways.

Experimental Workflows

The following diagrams outline the typical workflows for the key experimental assays used to characterize these compounds.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (from tissue or cells expressing target receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [125I]iodocyanopindolol) - Unlabeled Competitor (Isamoltan or standard) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculation of IC50 and Ki values) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP_Assay_Workflow cell_culture 1. Cell Culture (Cells expressing target receptor) stimulation 2. Stimulation - Cells - Forskolin (B1673556) (to stimulate cAMP) - Test Compound (Isamoltan or standard) cell_culture->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection (e.g., HTRF, AlphaScreen) lysis->detection analysis 5. Data Analysis (Determination of IC50/EC50 values) detection->analysis

Caption: Workflow for a functional cAMP accumulation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.

Radioligand Binding Assay for Beta-Adrenoceptors and 5-HT1B Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound.

  • Materials:

    • Cell membranes from tissues or cells expressing the target receptor (e.g., rat brain cortex).

    • Radioligand (e.g., [3H]-CGP-12177 for beta-adrenoceptors, [125I]iodocyanopindolol for 5-HT1B receptors).

    • Unlabeled test compounds (Isamoltan, propranolol, cyanopindolol, SB 224289).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation.

    • Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a fixed amount of membrane preparation.

    • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6][7][8]

Functional Assay: Forskolin-Stimulated cAMP Accumulation

This protocol is used to measure the functional antagonism of compounds at Gs-coupled (beta-adrenergic) or Gi-coupled (5-HT1B) receptors.

  • Materials:

    • Cells stably expressing the receptor of interest.

    • Cell culture medium.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (Isamoltan, propranolol, cyanopindolol, SB 224289).

    • cAMP assay kit (e.g., HTRF, AlphaScreen).

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Cell Plating: Seed cells into a multi-well plate and allow them to attach.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (Isamoltan or standard compound).

    • Stimulation: Add a fixed concentration of an agonist (for beta-adrenoceptors) or forskolin (to measure inhibition by 5-HT1B receptors) to the wells and incubate.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF).

    • Data Analysis: Generate dose-response curves to determine the IC50 of the antagonist.[9][10][11][12]

Conclusion

This compound presents a unique pharmacological profile with antagonist activity at both beta-adrenoceptors and 5-HT1B receptors. The compiled data suggests that its affinity for beta-adrenoceptors is comparable to the non-selective beta-blocker propranolol, while its affinity for the 5-HT1B receptor is in the same nanomolar range as established antagonists like cyanopindolol and SB 224289. This dual action may provide a basis for novel therapeutic strategies. Further research, particularly head-to-head in vitro functional assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in comparison to existing standards of care. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.

References

Isamoltan Hydrochloride vs. Placebo in Preclinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical data, no direct comparative studies between isamoltan (B39352) hydrochloride and a placebo control group providing quantitative results on key pharmacological effects were identified. This guide, therefore, outlines the established mechanism of action of isamoltan and details the standard experimental protocols used to evaluate compounds of its class. The absence of specific placebo-controlled quantitative data prevents a direct tabular comparison and the creation of detailed signaling pathway diagrams as initially intended.

Introduction to Isamoltan Hydrochloride

This compound is a phenoxypropanolamine derivative recognized for its activity as a β-adrenoceptor antagonist. Notably, it exhibits a nuanced interaction with the serotonin (B10506) (5-HT) system, displaying a higher affinity for the 5-HT1B receptor subtype than the 5-HT1A receptor. This pharmacological profile suggests potential applications in conditions where modulation of both adrenergic and serotonergic pathways is desirable. Preclinical research has indicated that isamoltan can influence serotonin turnover and induce specific behavioral responses in animal models, such as rats.

Mechanism of Action

Isamoltan's primary mechanism of action involves the blockade of β-adrenergic receptors. Concurrently, it acts as an antagonist at 5-HT1B receptors. The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, meaning its blockade leads to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic neurotransmission is a key aspect of isamoltan's pharmacological activity. The increased synaptic serotonin is subsequently metabolized to 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite that can be measured to assess serotonin turnover.

Furthermore, the stimulation of certain serotonin receptor subtypes, particularly the 5-HT2A receptor, by the increased synaptic serotonin can lead to observable behaviors in animal models, such as "wet-dog shakes."

Experimental Protocols

While specific data for this compound versus placebo is unavailable, the following are detailed experimental protocols typically employed in preclinical studies to assess the effects of similar compounds on serotonin metabolism and behavior.

Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) in Brain Tissue

This experiment is designed to measure the impact of a test compound on serotonin turnover in specific brain regions.

1. Animal Model and Dosing:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Vehicle Control Group: Receives the vehicle (e.g., saline, distilled water, or a specific solvent) used to dissolve the test compound.

    • Test Group(s): Receive one or more doses of the test compound (e.g., this compound).

  • Administration: The compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

2. Sample Collection and Preparation:

  • At a predetermined time point after drug administration, animals are euthanized.

  • The brain is rapidly excised and dissected on a cold plate to isolate specific regions of interest, such as the hypothalamus and hippocampus.

  • The tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

3. 5-HIAA Analysis using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:

  • Homogenization: Brain tissue is homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

  • Filtration: The resulting supernatant, containing 5-HIAA, is filtered.

  • Chromatographic Separation: An aliquot of the filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically an acidic buffer with an organic modifier, is used to separate 5-HIAA from other neurochemicals.

  • Electrochemical Detection: As the separated 5-HIAA elutes from the column, it is detected by an electrochemical detector, which provides a highly sensitive and specific measurement.

  • Quantification: The concentration of 5-HIAA in the sample is determined by comparing its peak height or area to that of known standards.

Assessment of "Wet-Dog Shakes" Behavior

This experiment quantifies a specific behavioral response associated with the activation of 5-HT2A receptors.

1. Animal Model and Dosing:

  • Species and Housing: Similar to the 5-HIAA protocol.

  • Groups:

    • Vehicle Control Group: Receives the vehicle.

    • Test Group(s): Receive one or more doses of the test compound.

  • Administration: The compound is administered via i.p. or s.c. injection.

2. Behavioral Observation:

  • Immediately following injection, individual animals are placed in a clear observation chamber.

  • A trained observer, blind to the treatment condition, records the number of "wet-dog shakes" over a specified period (e.g., 30 or 60 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and torso.

3. Data Analysis:

  • The total number of wet-dog shakes for each animal is recorded.

  • Statistical analysis (e.g., a t-test or ANOVA) is used to compare the mean number of shakes between the vehicle control group and the test group(s).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of a compound like this compound.

G cluster_0 Animal Dosing cluster_1 Endpoint Assessment cluster_2 Data Analysis Animal_Model Rodent Model (e.g., Rats) Dosing Administration of Isamoltan or Placebo Animal_Model->Dosing Behavioral Behavioral Observation (e.g., Wet-Dog Shakes) Dosing->Behavioral Neurochemical Neurochemical Analysis (e.g., 5-HIAA Levels) Dosing->Neurochemical Data_Quant Data Quantification Behavioral->Data_Quant Neurochemical->Data_Quant Stats Statistical Comparison (Isamoltan vs. Placebo) Data_Quant->Stats

Caption: General workflow for preclinical evaluation.

Conclusion

While the pharmacological profile of this compound as a β-adrenoceptor and 5-HT1B receptor antagonist is established, a critical gap exists in the publicly available preclinical literature regarding direct, quantitative comparisons with a placebo control. The experimental protocols described herein represent the standard methodologies that would be necessary to generate such comparative data. For researchers, scientists, and drug development professionals, the lack of this foundational data underscores the need for further investigation to fully characterize the preclinical efficacy and safety profile of this compound. Future studies employing rigorous placebo-controlled designs are essential to substantiate the therapeutic potential of this compound.

Meta-analysis of Isamoltan Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Isamoltan hydrochloride, a research compound with a unique pharmacological profile, reveals its potential as a modulator of both adrenergic and serotonergic systems. This guide provides a comprehensive comparison with established drugs, propranolol (B1214883) and buspirone (B1668070), supported by available experimental data to inform future research and drug development.

Isamoltan (also referred to as Isamoltane or CGP-361A) is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties.[1] Its distinct mechanism of action as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors sets it apart from more selective agents.[1][2] This meta-analysis synthesizes preclinical and limited human data to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Pharmacodynamics

This compound's pharmacological activity is characterized by its interaction with multiple receptor systems implicated in anxiety and physiological arousal. A comparison of its binding affinities with those of the non-selective β-blocker propranolol and the anxiolytic 5-HT1A partial agonist buspirone highlights their distinct profiles.

DrugTarget ReceptorBinding Affinity (Kᵢ / IC₅₀ in nmol/L)Reference
Isamoltan β-adrenergic receptorsIC₅₀ = 8.4[1]
5-HT1A receptorsKᵢ = 112[2]
5-HT1B receptorsKᵢ = 21[2]
Propranolol β-adrenergic receptorsData not available in a directly comparable format
5-HT1A receptorsData not available in a directly comparable format
5-HT1B receptorsData not available in a directly comparable format
Buspirone 5-HT1A receptorsActs as a partial agonist[3][4]
Dopamine (B1211576) D2 receptorsActs as an antagonist[3][4]

Signaling Pathways

The interaction of Isamoltan with its target receptors initiates distinct intracellular signaling cascades. As an antagonist, Isamoltan blocks the downstream effects typically triggered by the binding of endogenous ligands like norepinephrine (B1679862) (for β-adrenergic receptors) and serotonin (B10506) (for 5-HT1A/1B receptors).

Beta-Adrenergic Receptor Signaling

Antagonism of β-adrenergic receptors by Isamoltan inhibits the Gs protein-coupled pathway. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This mechanism underlies the observed reduction in heart rate and other physiological responses associated with sympathetic activation.[5]

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Isamoltan Isamoltan Beta_Receptor β-Adrenergic Receptor Isamoltan->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Isamoltan's antagonism of the β-adrenergic receptor.
5-HT1A and 5-HT1B Receptor Signaling

Serotonin_Pathway cluster_membrane Cell Membrane Isamoltan Isamoltan Serotonin_Receptor 5-HT1A / 5-HT1B Receptor Isamoltan->Serotonin_Receptor Blocks Gi_Protein Gi/o Protein Serotonin_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Neuronal_Inhibition Modulation of Neuronal Activity Gi_Protein->Neuronal_Inhibition Modulates cAMP cAMP AC->cAMP Reduces conversion of ATP to ATP ATP ATP->AC

Isamoltan's antagonism of 5-HT1A/1B receptors.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of Isamoltan to target receptors.

General Procedure:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[8]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B) and varying concentrations of the unlabeled competitor drug (Isamoltan).[1][8]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]

  • Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.[8]

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[8]

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and Isamoltan Membrane_Prep->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.
Assessment of Anxiolytic Activity in Rodent Models

Objective: To evaluate the potential anxiolytic effects of Isamoltan using established behavioral paradigms.

General Procedure (Elevated Plus Maze):

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[10]

  • Acclimation: Animals are allowed to acclimate to the testing room prior to the experiment.[10]

  • Drug Administration: Isamoltan or a vehicle control is administered to the animals at a predetermined time before the test.

  • Testing: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[11]

  • Behavioral Recording: The animal's behavior is recorded, and the time spent in and the number of entries into the open and closed arms are quantified.[11]

  • Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11]

Preclinical and Human Studies of Isamoltan

Preclinical studies in rodents have demonstrated that Isamoltan possesses anxiolytic-like effects.[2] In vivo experiments showed that Isamoltan can increase serotonin turnover in the brain, which is consistent with its antagonist activity at 5-HT autoreceptors.[2]

A study conducted in healthy human volunteers assessed the β-adrenergic receptor blocking effects of Isamoltan. In this randomized, double-blind, crossover study, single and multiple doses of Isamoltan (4 mg and 10 mg) were compared with placebo and 20 mg of propranolol. The results indicated that Isamoltan caused a dose-dependent blockade of β1- and β2-adrenergic receptors, although its effect was less pronounced than that of propranolol. For instance, after 7 days of treatment, 10 mg of Isamoltan reduced exercise heart rate by 5%, compared to an 11% reduction with propranolol.[5] No significant adverse events were reported at the tested doses in this study.

Comparison with Alternatives

Propranolol

Propranolol is a non-selective β-blocker widely used off-label for performance anxiety.[12] Its primary mechanism of anxiolytic action is the blockade of peripheral sympathetic responses to adrenaline, such as tachycardia and tremor, rather than a direct effect on central neurotransmitter systems.[13][14] Unlike Isamoltan, propranolol does not have significant direct activity at serotonin receptors.

Buspirone

Buspirone is an anxiolytic agent that acts as a partial agonist at 5-HT1A receptors and also has effects on dopamine receptors.[3][4][15] It is used for the treatment of generalized anxiety disorder.[16] In contrast to the immediate effects of β-blockers on peripheral symptoms, buspirone has a delayed onset of action, typically taking several weeks to achieve its full therapeutic effect.[17] Its mechanism is centered on modulating serotonergic neurotransmission in the brain.[4]

Conclusion

This compound presents a multifaceted pharmacological profile with antagonist activity at β-adrenergic, 5-HT1A, and 5-HT1B receptors. Preclinical data suggest potential anxiolytic effects, and a study in healthy volunteers has demonstrated its β-blocking activity with good tolerability at the doses tested. However, a notable lack of clinical efficacy and comprehensive pharmacokinetic data in patient populations limits a direct comparison with established anxiolytics like propranolol and buspirone.

The dual action of Isamoltan on both the adrenergic and serotonergic systems could theoretically offer a unique therapeutic advantage for anxiety disorders where both somatic and cognitive symptoms are prominent. Further research is warranted to fully elucidate its clinical potential, including dose-finding studies, efficacy trials in patients with anxiety disorders, and a more detailed characterization of its pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data presented in this guide provide a foundational resource for scientists and clinicians interested in pursuing further investigation into Isamoltan and related compounds.

References

Safety Operating Guide

Navigating the Disposal of Isamoltan Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for Isamoltan hydrochloride necessitates a cautious and compliant approach to its management as potentially hazardous waste. Researchers, scientists, and drug development professionals must adhere to a rigorous evaluation process to ensure safety and regulatory compliance.

Without a dedicated Safety Data Sheet (SDS) for this compound, a definitive, chemical-specific disposal protocol cannot be provided. However, by following established principles of laboratory safety and hazardous waste management, researchers can ensure the responsible disposal of this compound. The primary responsibility of the waste generator is to conduct a thorough hazardous waste determination.

Immediate Safety and Handling Protocols

Prior to any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

  • Hazardous Waste Determination: A qualified individual, such as an Environmental Health and Safety (EHS) professional, must determine if the this compound waste is hazardous. This determination is based on its characteristics and whether it is listed as a hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] In the absence of specific data for this compound, it is prudent to manage it as hazardous waste until proven otherwise.[3]

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]

    • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[1][4][5]

    • The label should clearly read "Hazardous Waste," and include the chemical name "this compound," and any known hazard characteristics.[1][4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.[2]

    • Ensure the storage area is secure and away from incompatible materials.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Provide them with all available information about the waste, acknowledging the absence of a specific SDS.

Key Considerations for Hazardous Waste Determination

In the absence of a specific SDS for this compound, the following characteristics must be evaluated by a qualified professional to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Characteristic Description Evaluation Considerations for this compound
Ignitability Liquids with a flashpoint below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[2]While unlikely for a hydrochloride salt, this should be formally assessed.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a specified rate.[2]The hydrochloride component suggests it may be acidic. The pH of any solutions should be measured.
Reactivity Substances that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[2]This is unlikely but should be considered, especially if mixed with other chemicals.
Toxicity Determined by the Toxicity Characteristic Leaching Procedure (TCLP) if it contains certain contaminants at or above specified concentrations.[3]Without toxicity data, it is difficult to assess. A conservative approach would be to assume toxicity.
Listed Waste The EPA lists specific chemicals and waste streams as hazardous (F, K, P, and U lists).[3][4][6]It is necessary to check these lists to determine if this compound or its manufacturing process waste is included.

Disposal Workflow for a Research Chemical with Unknown Hazard Profile

The following diagram illustrates the decision-making process for the disposal of a chemical like this compound, for which a specific Safety Data Sheet is unavailable.

cluster_start Start cluster_assessment Hazard Assessment cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated sds_check Is a Safety Data Sheet (SDS) available? start->sds_check hazard_determination Conduct Hazardous Waste Determination (Consult EHS) sds_check->hazard_determination No assume_hazardous Treat as Hazardous Waste (Conservative Approach) sds_check->assume_hazardous No, and immediate action required segregate Segregate Waste hazard_determination->segregate assume_hazardous->segregate container Use a Labeled, Compatible, and Sealed Container segregate->container store Store in a Designated Satellite Accumulation Area container->store contact_ehs Contact EHS or Licensed Hazardous Waste Vendor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for a chemical with an unknown hazard profile.

By adhering to these general yet crucial procedures, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety, environmental protection, and regulatory compliance, thereby building trust in their laboratory's safety and chemical handling practices.

References

Essential Safety and Handling Guidance for Isamoltan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for managing Isamoltan hydrochloride in a laboratory setting. The following procedural guidance is based on established best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double gloves (chemotherapy-grade)ASTM D6978Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling.
Body Protection Disposable gownPolyethylene-coated polypropylene (B1209903) or similar low-permeability fabricProtects against splashes and contamination of personal clothing. Cuffs should be tucked under the inner glove.[1][2]
Eye and Face Protection Safety goggles and face shieldANSI Z87.1Provides protection against splashes, sprays, and aerosols to the eyes and face.[3]
Respiratory Protection N95 or higher respiratorNIOSH-approvedRecommended when handling powders or creating aerosols to prevent inhalation.[4]
Head and Foot Protection Hair and shoe coversN/AMinimizes the risk of contamination of hair and personal footwear.[3]

Operational Plan for Handling

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet.[5]

  • Gather Materials: Before beginning work, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), hair cover, face mask/respirator, and finally, safety goggles/face shield.

Handling:

  • Weighing and Transfer: When weighing the compound, use a disposable weighing paper or boat. Handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Cleanliness: Clean the work area thoroughly after each use. All disposable materials used during handling should be considered contaminated waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated sharps container.

  • Contaminated Solids: Used PPE (gloves, gowns, etc.), weighing papers, and other solid materials that have come into contact with the compound should be collected in a clearly labeled, sealed plastic bag or container.[1]

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste.

Disposal Procedure:

  • All waste streams should be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."

  • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company.

  • Do not dispose of this compound down the drain or in the regular trash.[6][7]

Emergency Spill Workflow

In the event of a spill, a clear and immediate response is critical to contain the material and protect personnel.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Follow_Up Follow-Up Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill (size, nature) Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the spill with absorbent material Don_PPE->Contain Clean Clean the area with an appropriate deactivating agent Contain->Clean Dispose Dispose of all contaminated materials as hazardous waste Clean->Dispose Report Report the spill to the Safety Officer Dispose->Report Document Document the incident Report->Document Review Review procedures to prevent recurrence Document->Review

Caption: Workflow for responding to an this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.